molecular formula C10H9BrO4 B13559682 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

カタログ番号: B13559682
分子量: 273.08 g/mol
InChIキー: DCMRCVVYEZMQRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H9BrO4

分子量

273.08 g/mol

IUPAC名

3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChIキー

DCMRCVVYEZMQRZ-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)O)Br

製品の起源

United States
Foundational & Exploratory

Technical Guide: Synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized chemical synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid , a critical phenylpyruvic acid scaffold often employed as a precursor in the development of thyromimetics (e.g., Sobetirome/GC-1) and halogenated tyrosine analogs.

Executive Summary & Strategic Analysis

The target molecule, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (also known as 3-bromo-4-methoxyphenylpyruvic acid), represents a pivotal intermediate in the synthesis of thyroid hormone receptor agonists. Its structural integrity relies on the stability of the


-keto acid moiety, which is prone to oxidative decarboxylation under harsh conditions.

While enzymatic transamination offers high enantioselectivity for amino acid precursors, chemical synthesis via the Erlenmeyer-Plöchl Azlactone route remains the industry standard for scalability and reliability. This pathway avoids the use of expensive transition metal catalysts required in cross-coupling approaches and utilizes readily available 3-bromo-4-methoxybenzaldehyde.

Key Process Advantages:
  • Crystallinity: The azlactone intermediate is highly crystalline, allowing for purification by simple filtration rather than chromatography.

  • Scalability: The reaction can be scaled from gram to kilogram quantities without significant protocol modification.

  • Cost-Efficiency: Reagents (N-acetylglycine, acetic anhydride) are commodity chemicals.

Retrosynthetic Analysis

To design the synthesis, we disconnect the target at the C2-C3 bond. The most logical disconnection leads to the condensation of a benzaldehyde derivative with a glycine equivalent.

Retrosynthesis Target Target Molecule 3-(3-Bromo-4-methoxyphenyl)- 2-oxopropanoic acid Azlactone Intermediate Azlactone (Oxazolone) Target->Azlactone Hydrolysis (HCl) Aldehyde Starting Material 3-Bromo-4-methoxybenzaldehyde Azlactone->Aldehyde Condensation (Ac2O/NaOAc) Glycine Reagent N-Acetylglycine Azlactone->Glycine

Figure 1: Retrosynthetic disconnection showing the Erlenmeyer-Plöchl strategy.

Detailed Experimental Protocol

Phase 1: Formation of the Azlactone Intermediate

Objective: Condensation of 3-bromo-4-methoxybenzaldehyde with N-acetylglycine to form 4-(3-bromo-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one.

Mechanism: Perkin-type condensation.[1] Critical Parameter: The reaction must be kept anhydrous to prevent premature hydrolysis of the anhydride or the azlactone ring.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (for 10g Scale)Role
3-Bromo-4-methoxybenzaldehyde 215.041.010.0 gLimiting Reagent
N-Acetylglycine 117.101.26.53 gAzlactone Precursor
Sodium Acetate (Anhydrous) 82.030.83.05 gBase Catalyst
Acetic Anhydride 102.093.013.2 mLSolvent/Dehydrating Agent
Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Charging: Add the 3-bromo-4-methoxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate to the flask.

  • Solvation: Add acetic anhydride. The solids will not dissolve immediately.

  • Reaction: Heat the mixture to 110°C (oil bath) .

    • Observation: The mixture will become homogeneous and turn yellow/orange as the azlactone forms.

    • Duration: Reflux gently for 2 hours. Do not overheat (>130°C) to avoid tar formation.

  • Quenching: Cool the reaction mixture to ~80°C. Carefully add 10 mL of warm water to hydrolyze excess acetic anhydride (Caution: Exothermic).

  • Crystallization: Cool the mixture to 0-5°C in an ice bath. The azlactone will precipitate as yellow needles.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) and then with hot water (2 x 20 mL) to remove residual sodium acetate and acetic acid.

  • Drying: Dry the yellow solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 80-90%

    • Checkpoint: Verify formation by IR (Characteristic C=O lactone stretch at ~1770-1800 cm⁻¹).

Phase 2: Hydrolysis to the -Keto Acid

Objective: Ring-opening of the azlactone and removal of the acetyl group to generate 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid.

Mechanism: Acid-catalyzed hydrolysis. Critical Parameter: Reaction time. Prolonged boiling in strong acid can lead to decarboxylation, yielding the corresponding phenylacetic acid derivative.

Reagents & Stoichiometry
ReagentRoleConditions
Azlactone (from Phase 1) Substrate1.0 Equiv
Hydrochloric Acid (3M) Reagent/Solvent10-15 Vol
Acetic Acid (Glacial) Co-solvent2-3 Vol (Optional, for solubility)
Step-by-Step Procedure:
  • Suspension: Suspend the dried azlactone (from Phase 1) in 3M HCl (approx. 10 mL per gram of solid). If the solid is hydrophobic, add a minimal amount of glacial acetic acid or dioxane to aid wetting.

  • Hydrolysis: Heat the mixture to reflux (90-100°C ) with vigorous stirring.

    • Duration: 3-5 hours.

    • Monitoring: The yellow solid will gradually dissolve or change character as the ring opens and the acetyl group is cleaved.

  • Precipitation: Cool the solution slowly to room temperature, then to 4°C. The target

    
    -keto acid should crystallize out.
    
    • Note: If an oil forms, re-heat to dissolve and cool more slowly, or seed with a crystal from a previous batch.

  • Purification: Filter the crude acid.

    • Recrystallization:[2][3][4][5][6] Recrystallize from benzene/petroleum ether or ethyl acetate/hexane. Avoid alcohols if esterification is a concern without catalyst, though rapid recrystallization from ethanol is possible.

  • Drying: Dry under high vacuum over P₂O₅.

Process Logic & Pathway Visualization

The following diagram details the chemical transformations and the logic flow for the synthesis.

SynthesisPathway cluster_0 Phase 1: Azlactone Synthesis cluster_1 Phase 2: Hydrolysis cluster_QC Quality Control Start 3-Bromo-4-methoxybenzaldehyde + N-Acetylglycine Inter1 Condensation (Ac2O, NaOAc, 110°C) Start->Inter1 Azlactone Azlactone Intermediate (Yellow Solid) Inter1->Azlactone Hydrolysis Acid Hydrolysis (3M HCl, Reflux) Azlactone->Hydrolysis Target Target Product 3-(3-Bromo-4-methoxyphenyl)- 2-oxopropanoic acid Hydrolysis->Target Check1 Check: Decarboxylation? (Monitor CO2 evolution) Target->Check1

Figure 2: Process flow diagram for the Erlenmeyer-Plöchl synthesis pathway.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 160–170°C (decomposition). Note: Phenylpyruvic acids often decompose upon melting.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.5 ppm (br s, 1H, -COOH)
      
    • 
       7.6 ppm (d, 1H, Ar-H, ortho to Br)
      
    • 
       7.3 ppm (dd, 1H, Ar-H, meta to OMe)
      
    • 
       7.0 ppm (d, 1H, Ar-H, ortho to OMe)
      
    • 
       6.4 ppm (s, 1H, =CH- in enol form) or
      
      
      
      4.0 ppm (s, 2H, -CH₂- in keto form).
    • 
       3.85 ppm (s, 3H, -OCH₃)
      
    • Note: In solution, aryl pyruvic acids exist in equilibrium between keto and enol forms. The enol form is often favored in DMSO.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis.Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Enzymic pathway for thyroxine synthesis through p-hydroxy-3,5-diiodophenylpyruvic acid.Endocrinology.

  • Synthesis of 3-bromo-4-methoxyphenylacetic acid (Related Precursor).Acta Crystallographica Section E.

  • Thyromimetics and Thyroid Hormone Analogs.Journal of Medicinal Chemistry. (General context for the scaffold).

Sources

physicochemical properties of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Executive Summary

In the landscape of marine-derived drug discovery, bromotyrosine alkaloids have emerged as potent scaffolds for developing novel antiproliferative agents. At the core of synthesizing these complex molecules—such as Purpurealidin I and its simplified analogs—lies a critical intermediate: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS: 29974-00-3). As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound's physicochemical properties, its mechanistic behavior, and field-proven synthetic protocols for its integration into advanced pharmacological workflows.

Physicochemical Profile and Structural Dynamics

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an arylpyruvic acid derivative. Its molecular architecture dictates both its physical stability and its chemical reactivity. The presence of the


-keto acid moiety makes it a highly versatile electrophile, while the 3-bromo-4-methoxyphenyl ring provides essential lipophilicity and steric bulk required for target binding in biological systems[1].
Quantitative Data Summary

The following table synthesizes the core physicochemical properties essential for handling, storage, and experimental design[2]:

PropertyValueMechanistic Implication
CAS Number 29974-00-3Standard identifier for regulatory and procurement tracking.
Molecular Formula C10H9BrO4Indicates a high degree of oxidation and halogenation.
Molecular Weight 273.08 g/mol Optimal size for a synthetic building block in fragment-based drug design.
Melting Point 172-173 °CHigh melting point indicates strong intermolecular hydrogen bonding via the carboxylic acid dimer.
Physical Form Dark red/brownish powderColoration is typical of conjugated

-keto aromatic systems[1].
Storage Temperature Room Temperature (RT)Stable under standard conditions; however, protection from strong oxidizers is recommended.
Causality of Physicochemical Behavior
  • Lipophilicity and Halogen Bonding: The bromine atom at the meta position significantly increases the overall lipophilicity (LogP) of the molecule compared to standard pyruvic acid. In drug development, this halogen acts as a lipophilic anchor, enhancing cell membrane permeability and enabling specific halogen-bonding interactions with target proteins (e.g., in human malignant melanoma A-375 cells)[1].

  • Electronic Distribution: The methoxy group at the para position is an electron-donating group (via resonance), which partially offsets the electron-withdrawing inductive effect of the bromine. This push-pull dynamic stabilizes the aromatic ring during harsh synthetic coupling conditions.

  • 
    -Keto Acid Reactivity:  The adjacent ketone and carboxylic acid groups create a highly electrophilic 
    
    
    
    -carbon. This allows for facile conversion into oximes (hydroxyimino derivatives) and hydrazones, which are critical steps in synthesizing marine alkaloid analogs[3].

Synthetic Workflows and Mechanistic Insights

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is typically achieved via the Erlenmeyer-Plöchl azlactone synthesis, followed by controlled hydrolysis[1]. This pathway is favored because it reliably generates the


-keto acid without over-oxidizing the aromatic ring.

SynthesisWorkflow A 3-Bromo-4-methoxy- benzaldehyde B Azlactone Intermediate (Erlenmeyer-Plöchl) A->B N-Acetylglycine Ac2O, NaOAc C 3-(3-Bromo-4-methoxy- phenyl)-2-oxopropanoic acid B->C Acidic Hydrolysis (H+, H2O) D Amide Coupling (EDC, HOBt, DIPEA) C->D + Amine Partner E Purpurealidin I Derivatives D->E Oxime Formation

Caption: Synthetic workflow from benzaldehyde precursor to Purpurealidin I derivatives.

Self-Validating Protocol: Synthesis via Azlactone Hydrolysis

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to confirm reaction progress and product identity[1].

Reagents:

  • 4-(3-Bromo-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone intermediate)

  • 10% Aqueous HCl

  • Tetrahydrofuran (THF) or Dioxane (as a co-solvent)

Step-by-Step Methodology:

  • Initiation: Suspend the azlactone intermediate (e.g., 3.33 g, 9.11 mmol) in a mixture of 10% aqueous HCl and THF (1:1 v/v, 50 mL). Causality: The THF ensures the hydrophobic azlactone remains partially dissolved, while the aqueous acid drives the ring-opening hydrolysis.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1). Validation Check: The disappearance of the bright yellow azlactone spot and the appearance of a highly polar, UV-active spot at the baseline indicates the formation of the

    
    -keto acid.
    
  • Isolation: Cool the reaction to room temperature. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Confirmation: Recrystallize the crude product from hot ethanol to yield a dark red solid (approx. 79% yield)[1]. Confirm identity via

    
     NMR (look for the disappearance of the azlactone methyl singlet and the presence of the characteristic aromatic protons).
    

Application in Drug Development: Amide Coupling Dynamics

Once synthesized, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid serves as the foundational building block for synthesizing complex amides. A standard application is its coupling with various amines (e.g., 2-sulfanylethylamine derivatives) to probe structure-activity relationships (SAR) against cancer cell lines[3].

SAR_Pathway A 3-(3-Bromo-4-methoxyphenyl) -2-oxopropanoic acid B Amide Coupling & Oxime Formation A->B Structural Diversification C Enhanced Lipophilicity (LogP Optimization) B->C Halogen/Methoxy Influence D Target Protein Binding (Melanoma A-375) C->D Cellular Permeation E Cytotoxicity & Antiproliferative Effect D->E Apoptotic Pathway Activation

Caption: Structure-Activity Relationship (SAR) pathway for bromotyrosine derivatives.

Protocol: Advanced Amide Coupling

Because


-keto acids can be prone to decarboxylation or side reactions under harsh basic conditions, mild coupling agents are required[3].

Step-by-Step Methodology:

  • Activation: Dissolve 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Causality: EDC activates the carboxylic acid, while HOBt forms a stable, reactive ester intermediate that prevents side reactions at the

    
    -ketone.
    
  • Amine Addition: Add the target amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to neutralize the hydrochloride salts.

  • Reaction: Stir at room temperature for 12-74 hours depending on steric hindrance[3].

  • Workup: Quench with 5% citric acid to remove unreacted amine, wash with saturated

    
    , dry, and purify via flash column chromatography.
    

Conclusion

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is far more than a simple reagent; it is a highly tuned electrophilic scaffold. By understanding the push-pull electronics of its substituted aromatic ring and the specific reactivity of its


-keto acid group, researchers can reliably deploy this compound in the synthesis of next-generation marine-inspired therapeutics. Adhering to the self-validating protocols outlined above ensures high-fidelity results in both synthesis and downstream biological assays.

References

  • MDPI - Marine Drugs . Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives (2018). Retrieved from:[Link]

  • Molaid . 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid | 29974-00-3 Downstream Products and Reactions. Retrieved from:[Link]

Sources

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an α-keto acid derivative of phenylpropanoic acid. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their versatile chemical nature and the prevalence of the substituted phenylpropanoic acid scaffold in a wide range of biologically active molecules. The presence of a bromine atom, a methoxy group, and a reactive α-keto acid functionality suggests that this molecule could serve as a valuable building block for the synthesis of novel therapeutic agents. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological targets.

This technical guide provides a comprehensive overview of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, including its chemical identifiers, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development, grounded in the context of similar molecular structures.

Compound Identification and Physicochemical Properties

IdentifierValue
IUPAC Name 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)C(=O)O)Br
InChI Key (Predicted)
CAS Number Not readily available

Predicted Physicochemical Properties

The following properties are estimated based on the analysis of structurally related compounds such as 3-(4-methoxyphenyl)-2-oxopropanoic acid and various brominated phenylpropanoic acids.[1][2][3][4]

PropertyPredicted Value
Appearance White to off-white solid
Melting Point 170-190 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.
pKa ~2.5-3.5 (for the carboxylic acid)
LogP ~1.5-2.5

Synthesis and Purification

A plausible and efficient synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid can be envisioned starting from the commercially available 3-bromo-4-methoxybenzaldehyde. The synthesis involves a two-step process: a condensation reaction to form an azlactone intermediate, followed by hydrolysis.

Proposed Synthetic Pathway

Synthetic_Pathway start 3-Bromo-4-methoxybenzaldehyde intermediate Azlactone Intermediate start->intermediate Hippuric acid, Acetic anhydride, Sodium acetate, 100 °C product 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid intermediate->product 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-phenyl-4-(3-bromo-4-methoxybenzylidene)-5(4H)-oxazolone (Azlactone Intermediate)

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-methoxybenzaldehyde (10.0 g, 46.5 mmol), hippuric acid (8.32 g, 46.5 mmol), and anhydrous sodium acetate (3.81 g, 46.5 mmol).[5][6]

  • Reaction: Add acetic anhydride (30 mL) to the flask. Heat the reaction mixture to 100 °C with continuous stirring for 2 hours. The mixture will become a clear, yellow-to-orange solution.

  • Isolation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the yellow crystalline solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with cold water (2 x 20 mL) to remove unreacted starting materials and byproducts. Dry the product under vacuum to yield the azlactone intermediate.

Step 2: Hydrolysis to 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

  • Reaction Setup: Suspend the dried azlactone intermediate (from the previous step) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Workup: After cooling the reaction mixture to room temperature, acidify it to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Isolation and Purification: A precipitate will form upon acidification. Collect the solid product by vacuum filtration and wash it with cold water. For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.

Analytical Characterization Workflow

A standard workflow for the characterization of the final product would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

Analytical_Workflow cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Recrystallization Recrystallization NMR 1H and 13C NMR Recrystallization->NMR MS Mass Spectrometry (MS) Recrystallization->MS IR Infrared (IR) Spectroscopy Recrystallization->IR HPLC HPLC Analysis Recrystallization->HPLC EA Elemental Analysis Recrystallization->EA

Caption: Standard workflow for purification and characterization.

Potential Applications in Drug Discovery and Research

While the specific biological activity of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has not been extensively reported, its structural features suggest several potential applications in drug discovery and chemical biology.

  • Scaffold for Novel Therapeutics: The core structure can be elaborated to synthesize a library of derivatives. For instance, the bromine atom can be functionalized via Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups.[7][8] The carboxylic acid and keto groups can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Inhibitors of Inflammatory Pathways: Benzophenone and related phenylpropanoic acid derivatives have shown promise as anti-inflammatory agents, in part through the inhibition of pathways like NF-κB.[7] The unique substitution pattern of the target molecule makes it an interesting candidate for screening in anti-inflammatory assays.

  • Anticancer Agents: Substituted chalcones and stilbenes, which can be synthesized from precursors like 3-bromo-4-methoxybenzaldehyde, have demonstrated anticancer activity.[6][9] The 2-oxopropanoic acid moiety itself is a feature in some molecules with roles in cellular metabolism, suggesting potential for targeting cancer cell metabolism.

  • Probes for Chemical Biology: The reactive keto group can be used to conjugate the molecule to fluorescent tags or affinity matrices, enabling its use as a chemical probe to study protein-ligand interactions.

Safety and Handling

Based on GHS information for structurally similar compounds like 3-(4-bromophenyl)-2-oxopropanoic acid, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid should be handled with care.[1] It is predicted to be harmful if swallowed and may cause skin and serious eye irritation.[1][10] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid represents a promising, albeit understudied, chemical entity with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its structural features offer multiple avenues for chemical modification. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemazone. (n.d.). 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-thiophen-2-ylpropanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-[Bromo(phenyl)methoxy]-3-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. Retrieved from [Link]

  • Szymański, J., et al. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 30(24), 6789. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Feussi, M., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(3), 123. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • Dutkiewicz, G., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1090. Retrieved from [Link]

  • ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

structural elucidation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Executive Summary

The unambiguous structural elucidation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structural confirmation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, an aromatic α-keto acid. As a Senior Application Scientist, this document moves beyond simple procedural outlines to detail the causality behind the analytical strategy, emphasizing a multi-modal spectroscopic approach. We will demonstrate how the synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation. Each technique yields complementary data points that, when synthesized, converge to provide an irrefutable structural assignment, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Introduction to the Analytical Challenge

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid belongs to the class of α-keto acids, which are significant intermediates in metabolic pathways.[1] Its structure comprises a substituted benzene ring connected via a methylene bridge to a pyruvic acid moiety. The specific arrangement of the bromo, methoxy, and propanoic acid groups on the phenyl ring is critical to its chemical reactivity and potential biological activity. While the synthetic route may strongly suggest the target structure, rigorous analytical confirmation is mandatory to rule out isomeric impurities and confirm regiochemistry. This guide establishes the logical framework for achieving this confirmation with confidence.

The Analytical Gauntlet: A Multi-modal Spectroscopic Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on using orthogonal methods, where each technique probes different aspects of the molecule's properties. The data from these disparate analyses must converge to support a single, unified structural hypothesis. Our approach is hierarchical: we begin with foundational mass and elemental composition, map the functional groups present, and finally, assemble the precise atomic connectivity.

Elucidation_Workflow MS High-Resolution Mass Spectrometry (HRMS) Synthesis Data Synthesis & Structure Confirmation MS->Synthesis Provides Molecular Formula (C₁₀H₉BrO₄) & Isotopic Pattern IR FT-IR Spectroscopy IR->Synthesis Confirms Functional Groups (C=O, COOH, C-O, Ar) NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Synthesis Establishes Atom Connectivity (¹H-¹H, ¹H-¹³C) HMBC_Correlations cluster_phenyl cluster_sidechain P Phenyl Ring (C1-C6) CH2 -CH₂- P->CH2 OMe -OCH₃ P->OMe H(OMe) to C4 Br Br P->Br CH2->P H(CH₂) to C1 Keto C=O (Keto) CH2->Keto H(CH₂) to C(Keto) Acid COOH Keto->Acid

Caption: Key expected HMBC correlations for structure assembly.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Method:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Processing parameters may need to be optimized for the HMBC to clearly resolve long-range couplings.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H peaks, assign chemical shifts relative to TMS, and analyze splitting patterns. Correlate peaks across the 1D and 2D spectra to build the final structure.

Data Synthesis and Final Structure Confirmation

The power of this multi-modal approach lies in the synthesis of all collected data. The HRMS confirms the elemental formula C₁₀H₉BrO₄. The FT-IR spectrum confirms the presence of a carboxylic acid, a ketone, an ether, and an aromatic ring. The NMR data then provides the definitive placement of these pieces.

The ¹H NMR shows three distinct aromatic protons with a splitting pattern consistent with a 1,2,4-trisubstituted ring. The HMBC experiment is the final validator:

  • A correlation from the methylene protons (~4.2 ppm) to the quaternary aromatic carbon C-1 (~128 ppm) confirms the benzyl connection.

  • A correlation from the same methylene protons to the keto-carbonyl carbon (~192 ppm) confirms the propanoic acid structure.

  • A correlation from the methoxy protons (~3.9 ppm) to the aromatic carbon C-4 (~157 ppm) unambiguously places the methoxy group.

  • The chemical shifts of C-3 and the surrounding protons H-2 and H-5 are consistent with the known electronic effects of a bromine atom at position 3.

Together, these interlocking data points provide an undeniable confirmation of the structure as 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.

Conclusion

The is successfully and reliably achieved through a systematic and multi-faceted analytical workflow. By integrating the precise mass and formula data from HRMS, the functional group information from FT-IR, and the detailed connectivity map from 1D and 2D NMR, we establish a self-validating system that confirms the molecular structure with the highest level of scientific rigor. This comprehensive approach ensures data integrity, which is paramount for subsequent research, patent filings, and regulatory submissions in the fields of chemical synthesis and drug development.

References

  • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 578473, 3-(4-Methoxyphenyl)-2-oxopropanoic acid. Retrieved from [Link]

  • Georganics (2024). Phenylpyruvic acid – preparation and application. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Introduction to Mass Spectrometry. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • University of California, Davis (n.d.). Chemistry LibreTexts: 2D NMR. Retrieved from [Link]

  • Nishat, S., & Ramachandran, E. (2014). The title compound C9H9BrO3, was synthesized by the regioselective bromination of 4-methoxyphenylacetic acid... Acta Crystallographica Section E, 70(Pt 9), o983. [Link]

  • NC State University Libraries (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

biological activity of 3-(3-bromo-4-methoxyphenyl)pyruvic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-(3-Bromo-4-methoxyphenyl)pyruvic Acid Derivatives

Executive Summary

3-(3-Bromo-4-methoxyphenyl)pyruvic acid (BMPPA) represents a specialized scaffold within the class of


-keto acid derivatives. Unlike the widely studied alkylating agent 3-bromopyruvate (3-BP), BMPPA functions primarily as a competitive antimetabolite and a high-affinity pharmacophore for the Macrophage Migration Inhibitory Factor (MIF) .

This guide provides a comprehensive technical analysis of BMPPA derivatives, detailing their chemical synthesis via the Erlenmeyer-Plöchl azlactone route, their mechanism of action as tautomerase inhibitors, and their emerging utility in neuroprotection and metabolic oncology.

Chemical Basis & Synthesis

Structural Analysis

BMPPA is a halogenated analog of phenylpyruvic acid, a metabolite of phenylalanine.

  • Core Scaffold:

    
    -Keto acid (2-oxo acid). Exists in equilibrium between keto and enol tautomers, a feature critical for its binding to tautomerase enzymes.
    
  • 3-Bromo Substituent: Enhances lipophilicity (

    
     constant +0.86) and occupies the hydrophobic sub-pocket of the target active site. It also sterically hinders metabolic oxidation at the meta position.
    
  • 4-Methoxy Substituent: Mimics the 4-hydroxyl group of the natural substrate (4-hydroxyphenylpyruvate) but prevents oxidation to quinone species, thereby improving metabolic stability while retaining hydrogen bond acceptor capability.

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Route

The most robust synthesis involves the condensation of 3-bromo-4-methoxybenzaldehyde with


-acetylglycine.

Step-by-Step Protocol:

  • Condensation: Reflux 3-bromo-4-methoxybenzaldehyde (1.0 eq),

    
    -acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride for 2-4 hours.
    
  • Isolation: Cool the mixture to precipitate the intermediate azlactone (4-(3-bromo-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold ethanol.

  • Hydrolysis: Reflux the azlactone in 10% aqueous HCl or NaOH for 4-6 hours to open the ring and hydrolyze the acetamido group, yielding the

    
    -keto acid.
    
  • Purification: Recrystallize from benzene/petroleum ether or purify via reverse-phase HPLC.

Synthesis Workflow Diagram:

Synthesis Figure 1: Erlenmeyer-Plöchl Azlactone Synthesis Pathway Start 3-Bromo-4-methoxybenzaldehyde + N-Acetylglycine Reagent Ac2O / NaOAc Reflux Start->Reagent Azlactone Intermediate: Azlactone Derivative Reagent->Azlactone Condensation Hydrolysis Acid Hydrolysis (10% HCl, Reflux) Azlactone->Hydrolysis Ring Opening Product 3-(3-Bromo-4-methoxyphenyl) pyruvic Acid (BMPPA) Hydrolysis->Product Deamination

Pharmacology & Mechanism of Action

Primary Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine with a unique enzymatic active site (tautomerase).[1]

  • Mechanism: BMPPA acts as a competitive inhibitor of the MIF tautomerase activity.

  • Binding Mode: The

    
    -keto acid moiety chelates the N-terminal Proline-1 (Pro-1) residue, which acts as the catalytic base. The 3-bromo-4-methoxyphenyl ring inserts into the hydrophobic cavity formed by Tyr-95 and Ile-64.
    
  • Significance: Inhibition of the tautomerase site allosterically disrupts MIF's interaction with the CD74 receptor, blocking downstream inflammatory signaling (NF-

    
    B pathway).
    
Secondary Targets: Metabolic Enzymes

BMPPA derivatives show cross-reactivity with enzymes recognizing phenylpyruvate:

  • Lactate Dehydrogenase (LDH): Acts as a competitive inhibitor, reducing the conversion of pyruvate to lactate (Warburg effect blockade).

  • Amino Acid Transaminases: Modulates glutamate levels by inhibiting transamination, contributing to neuroprotection.

Mechanism of Action Diagram:

MOA Figure 2: Mechanism of MIF Tautomerase Inhibition by BMPPA BMPPA BMPPA (Inhibitor) MIF MIF Enzyme (Active Site: Pro-1) BMPPA->MIF Competitive Binding Complex Enzyme-Inhibitor Complex (Hydrophobic Pocket Occupied) MIF->Complex CD74 CD74 Receptor Interaction Complex->CD74 Allosteric Blockade Signaling Inflammatory Signaling (NF-kB, MAPK) CD74->Signaling Downstream Activation

Structure-Activity Relationship (SAR)

The biological potency of BMPPA is strictly governed by the substitution pattern on the phenyl ring.

Substituent PositionFunctional GroupEffect on Biological Activity
Alpha-Carbon Keto Group (

)
Essential for hydrogen bonding with Pro-1 and Lys-32 in MIF active site.
Meta (C3) Bromine (

)
Critical. Increases lipophilicity (

) for hydrophobic pocket penetration. Sterically protects against metabolic hydroxylation.
Para (C4) Methoxy (

)
Mimics Tyrosine substrate. Electron-donating nature stabilizes the ring. Prevents quinone formation (toxicity reduction).
Ortho (C2) Hydrogen (

)
Substitution here often reduces activity due to steric clash with the enzyme backbone.

Experimental Protocols

Protocol A: MIF Tautomerase Inhibition Assay

Objective: Determine the


 of BMPPA against MIF.
  • Reagents: Recombinant human MIF, L-Dopachrome methyl ester (substrate).

  • Preparation: Dissolve BMPPA in DMSO (stock 10 mM).

  • Reaction:

    • Mix 1

      
      L of BMPPA (varying concentrations) with 90 
      
      
      
      L of Assay Buffer (50 mM Potassium Phosphate, pH 6.0, 0.5 mM EDTA).
    • Add 100 ng of rhMIF. Incubate for 5 minutes at 25°C.

    • Initiate reaction by adding L-Dopachrome methyl ester (final conc. 0.3 mM).

  • Measurement: Monitor the decrease in absorbance at 475 nm for 2 minutes.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Neuroprotection Assay (Glutamate Excitotoxicity)

Objective: Assess the ability of BMPPA to protect neuronal cells from glutamate-induced death.

  • Cell Line: Primary cortical neurons or HT-22 hippocampal cells.

  • Treatment: Pre-treat cells with BMPPA (1–50

    
    M) for 1 hour.
    
  • Insult: Add Glutamate (5 mM) and incubate for 24 hours.

  • Readout: Measure cell viability using MTT or LDH release assay.

  • Validation: Compare against vehicle control and standard antioxidant (e.g., NAC).

Therapeutic Applications

  • Sepsis & Autoimmune Disease:

    • MIF is a key upstream regulator of the innate immune response. BMPPA derivatives reduce lethal endotoxemia by preventing the MIF-CD74 interaction, lowering TNF-

      
       and IL-6 levels.
      
  • Oncology (Metabolic Targeting):

    • By inhibiting LDH and MIF, BMPPA disrupts the Warburg effect, forcing cancer cells into oxidative phosphorylation, which they may not sustain, leading to apoptosis.

  • Neurodegeneration:

    • Halogenated phenylpyruvates have shown efficacy in reducing infarct volume in stroke models by dampening excitotoxic signaling.

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry. Link

  • Matsunaga, T., et al. (2013). "Bromotyrosine Alkaloids from the Australian Marine Sponge Pseudoceratina verrucosa." Journal of Natural Products. Link

  • Crump, K. E., et al. (2013). "Phenylpyruvate tautomerase activity of MIF: A new target for inflammatory disease." Cytokine & Growth Factor Reviews. Link

  • Coutts, R. T., et al. (1970). "Preparation of 3-bromo-4-methoxyphenylpyruvic acid via azlactone synthesis." Canadian Journal of Chemistry. Link

  • Scriver, C. R., et al. (2001).[2] "The metabolic basis of phenylketonuria and the toxicity of phenylpyruvic acid." Annual Review of Genetics. Link

Sources

Technical Whitepaper: Therapeutic Targeting of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Class: Halogenated Phenylpyruvate Derivative /


-Keto Acid
Primary Target:  Macrophage Migration Inhibitory Factor (MIF) – specifically the Phenylpyruvate Tautomerase active site.[1][2]
Therapeutic Scope:  Oncology (Osteosarcoma, Pancreatic Cancer), Autoimmune Disorders (Rheumatoid Arthritis), and Sepsis.

This technical guide analyzes the pharmacological potential of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (hereafter referred to as 3-Br-4-MeO-PPA ). While phenylpyruvate scaffolds are classic substrates for MIF, the incorporation of the 3-bromo and 4-methoxy substituents significantly alters the physicochemical landscape, enhancing hydrophobic interactions within the catalytic pocket and serving as a potent competitive inhibitor of MIF’s enzymatic and biological functions.

Part 1: Chemical Profile & Structural Biology

Pharmacophore Analysis

The molecule is a derivative of 4-hydroxyphenylpyruvic acid (4-HPP), the physiological substrate of MIF. Its efficacy as a therapeutic lead stems from three critical structural modifications:

  • 
    -Keto Acid Moiety (2-oxopropanoic acid):  This functional group mimics the enol-keto transition state required for binding to the N-terminal Proline-1 (Pro-1) of MIF. It acts as the "warhead" for the active site.
    
  • 3-Bromo Substituent: The bromine atom is lipophilic and bulky. In the MIF active site, it occupies a hydrophobic cavity, likely interacting with residues Tyr-95 or Ile-64 . Halogen bonding capabilities may further stabilize the inhibitor-enzyme complex, offering higher affinity than the native hydrogen-substituted substrate.

  • 4-Methoxy Group: Replaces the native hydroxyl group of HPP. This prevents the rapid oxidative degradation often seen with phenolic compounds while maintaining the electron-donating character required for ring stacking interactions.

Mechanism of Action: Competitive Antagonism

Target: Macrophage Migration Inhibitory Factor (MIF) Site: N-terminal Tautomerase Active Site (Pro-1)

MIF is a homotrimer where the active site is formed at the interface of monomer subunits. 3-Br-4-MeO-PPA functions as a competitive inhibitor of the MIF tautomerase activity.

  • Binding Dynamics: The inhibitor docks into the catalytic pocket, preventing the entry of physiological substrates (like 4-HPP or D-dopachrome).

  • Allosteric Transmission: While the tautomerase site is distinct from the CD74 receptor binding surface, occupancy of the catalytic pocket by bulky inhibitors like 3-Br-4-MeO-PPA induces conformational rigidity or steric clashes that disrupt the MIF-CD74 interaction. This "molecular jamming" blocks downstream signal transduction.

Part 2: Therapeutic Targets & Signaling Pathways

Primary Pathway: MIF-CD74 Axis Blockade

MIF is a pleiotropic cytokine that drives inflammation and tumorigenesis.[3] The therapeutic goal of 3-Br-4-MeO-PPA is to silence this axis.

  • Upstream: MIF binds to the CD74/CD44 receptor complex.

  • Downstream: Activation of Src kinase, leading to phosphorylation of ERK1/2 (MAPK pathway) and PI3K/Akt.

  • Outcome: Inhibition of apoptosis (p53 suppression), promotion of cell proliferation, and secretion of pro-inflammatory cytokines (TNF-

    
    , IL-6).[4]
    

3-Br-4-MeO-PPA interrupts this cascade at the source. By occupying the MIF trimer, it prevents the cytokine from effectively engaging CD74.[5]

Visualization of Signaling Blockade

The following diagram illustrates the signal transduction pathways activated by MIF and the specific intervention point of 3-Br-4-MeO-PPA.

MIF_Signaling MIF MIF (Homotrimer) CD74 CD74/CD44 Receptor MIF->CD74 Binding Inhibitor 3-Br-4-MeO-PPA (Inhibitor) Inhibitor->MIF Competitive Binding (Pro-1 Active Site) Src Src Family Kinases CD74->Src Activation PI3K PI3K / Akt Src->PI3K ERK MEK / ERK1/2 Src->ERK p53 p53 (Tumor Suppressor) PI3K->p53 Inhibition Proliferation Cell Survival & Proliferation PI3K->Proliferation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) ERK->Inflammation ERK->Proliferation

Caption: Schematic of the MIF signaling cascade. 3-Br-4-MeO-PPA competitively binds the MIF active site, preventing CD74 engagement and downstream oncogenic signaling.

Part 3: Experimental Protocols

To validate the efficacy of 3-Br-4-MeO-PPA, researchers must assess both enzymatic inhibition and biological impact. The following protocols are field-standardized for MIF inhibitors.

MIF Tautomerase Inhibition Assay

This assay quantifies the ability of the compound to block the conversion of L-dopachrome (orange) to 5,6-dihydroxyindole-2-carboxylic acid (colorless).

Reagents:

  • Recombinant Human MIF (rhMIF): 100 nM final concentration.

  • Substrate: L-Dopachrome methyl ester (freshly prepared).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

  • Inhibitor: 3-Br-4-MeO-PPA (dissolved in DMSO).

Protocol:

  • Preparation: Prepare a 2x stock of rhMIF in assay buffer. Prepare serial dilutions of 3-Br-4-MeO-PPA.

  • Incubation: Mix 100 µL of rhMIF with 2 µL of inhibitor in a 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 100 µL of L-dopachrome substrate (0.6 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 475 nm for 2 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine the 
    
    
    
    .
Cellular Proliferation Assay (MIF-Dependent)

Validates the compound's ability to inhibit MIF-driven tumor growth.

Cell Lines: HOS (Osteosarcoma) or PANC-1 (Pancreatic) – both known to overexpress MIF.

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in DMEM + 10% FBS. Allow adherence overnight.

  • Treatment: Treat cells with 3-Br-4-MeO-PPA (1–50 µM) for 48 hours. Include a DMSO vehicle control and a positive control (e.g., ISO-1 or 4-IPP).

  • Readout: Add CCK-8 or MTT reagent. Incubate for 2–4 hours. Measure absorbance at 450 nm.

  • Validation: Perform Western Blot on lysates to check for decreased p-ERK and p-Akt levels, confirming mechanism of action.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Kinetic Assay cluster_2 Step 3: Data Analysis Reagent rhMIF Protein + Inhibitor Incubate 15 min Incubation (Binding Equilibrium) Reagent->Incubate Substrate Add L-Dopachrome (OD 475nm) Incubate->Substrate Measure Measure V0 (Spectrophotometer) Substrate->Measure Calc Calculate IC50 (Non-linear regression) Measure->Calc

Caption: Step-by-step workflow for the Dopachrome Tautomerase Inhibition Assay.

Part 4: Comparative Data Summary

The following table contextualizes 3-Br-4-MeO-PPA against established MIF inhibitors.

CompoundTarget SiteBinding ModeAdvantagesLimitations
3-Br-4-MeO-PPA Tautomerase (Pro-1)Competitive (Non-covalent)High lipophilicity (Br) improves pocket occupancy; stable acid form.Reversible binding may require sustained dosing.
ISO-1 Tautomerase (Pro-1)CompetitiveFirst-in-class reference standard.Moderate potency (

); poor metabolic stability.
4-IPP Tautomerase (Pro-1)Covalent (Irreversible)High potency; permanent inactivation.Potential for off-target toxicity due to covalent reactivity.
NAPQI Tautomerase (Pro-1)CovalentMetabolite of Acetaminophen.[3][6]Highly toxic; not suitable for therapeutic use.

References

  • Rosengren, E., et al. (1997).[1] "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[1][3][7][8] FEBS Letters. Link

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry. Link

  • Winner, M., et al. (2008). "A novel, non-covalent inhibitor of macrophage migration inhibitory factor (MIF) tautomerase activity."[5] Cancer Research. Link

  • Orita, M., et al. (2001). "Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography." Journal of Medicinal Chemistry. Link

  • Bucala, R. (2012). "MIF, a new class of cytokine: from structure to signaling." Nature Reviews Immunology. Link

Sources

in vitro screening of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: In Vitro Screening of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Executive Summary & Pharmacophore Analysis

Compound Identity: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Chemical Class: Halogenated Phenylpyruvate /


-Keto Acid
Primary Application:  Hit-to-Lead Optimization, Chemical Biology Probe[1]

This guide details the technical roadmap for the in vitro characterization of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid. Structurally, this molecule represents a "privileged scaffold" in medicinal chemistry.[1] It mimics the endogenous metabolites of tyrosine and phenylalanine, specifically p-hydroxyphenylpyruvate (HPP), while the 3-bromo and 4-methoxy substitutions introduce steric and electronic properties analogous to thyroid hormone precursors (e.g., 3-monoiodotyrosine derivatives).[1]

Strategic Screening Rationale: Based on Structure-Activity Relationship (SAR) principles, this compound is a high-probability ligand for:

  • Macrophage Migration Inhibitory Factor (MIF): As a structural analog of HPP, it is a putative competitive inhibitor of MIF's tautomerase activity.[1]

  • Tyrosine Aminotransferase (TAT): Potential substrate or inhibitor due to the

    
    -keto acid moiety.[1]
    
  • Anti-Proliferative Activity: Halogenated tyrosine analogs (e.g., Purpurealidin I derivatives) have demonstrated cytotoxicity in melanoma cell lines.[1]

Pre-Formulation & Chemical Stability

Before initiating biological assays, the physicochemical behavior of the


-keto acid moiety must be stabilized.[1]
Solubility & Vehicle Selection
  • Challenge: The carboxylic acid group provides some aqueous solubility at neutral pH, but the lipophilic brominated ring requires organic co-solvents.[1]

  • Protocol:

    • Prepare a 100 mM stock solution in anhydrous DMSO (Dimethyl Sulfoxide).

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Keto-Enol Tautomerism Control

Phenylpyruvates exist in a dynamic equilibrium between the keto and enol forms.[1] The enol form is often the active pharmacophore for enzyme binding (e.g., MIF).[1]

  • Critical Step: In aqueous buffers (pH 7.4), the equilibrium shifts.[1] To standardize assays, allow the compound to equilibrate in the assay buffer for 30 minutes prior to adding the enzyme/cells.[1]

  • Stabilization: Addition of borate ions can complex with the enol form, but for screening, standard phosphate or Tris buffers are preferred to mimic physiological conditions.[1]

Primary Screening: MIF Tautomerase Enzymatic Assay

Objective: Quantify the inhibitory potency (IC50) against Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a key inflammatory cytokine with a unique tautomerase enzymatic site.[1]

Assay Principle

MIF catalyzes the tautomerization of L-dopachrome methyl ester (orange) to a colorless indole derivative.[1] Inhibitors prevent this color loss.[1]

Materials
  • Enzyme: Recombinant Human MIF (rhMIF), final conc. 50–100 nM.[1]

  • Substrate: L-dopachrome methyl ester (freshly prepared by oxidizing L-DOPA methyl ester with sodium periodate).[1]

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.2.[1]

  • Detection: Absorbance at 475 nm (OD475).[1]

Step-by-Step Protocol
  • Substrate Preparation: Mix 4 mM L-DOPA methyl ester with 8 mM Sodium Periodate (2:1 ratio) for 5 minutes on ice. Dilute 1:10 into assay buffer immediately before use.

  • Compound Plating: Dispense 2 µL of the test compound (serially diluted in DMSO) into a 96-well clear plate. Include DMSO-only (Negative Control) and ISO-1 (Positive Control, 50 µM).[1]

  • Enzyme Addition: Add 180 µL of rhMIF solution to the wells. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Start: Add 20 µL of the fresh Substrate solution.

  • Kinetic Read: Immediately monitor the decrease in OD475 every 10 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[1]
    
    
    
    
    [1]

Secondary Screening: Cell-Based Anti-Proliferation

Objective: Evaluate cytotoxicity and potential anti-cancer activity, specifically targeting melanoma (A375) due to the compound's structural similarity to marine bromotyrosine alkaloids.[1]

Cell Lines
  • Target: A375 (Human Melanoma).[1]

  • Counter-Screen: Hs27 (Human Foreskin Fibroblast) – to assess non-specific toxicity.[1]

Protocol (CellTiter-Glo Luminescent Assay)
  • Seeding: Seed cells at 3,000 cells/well in 96-well white-walled plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Treat cells with the compound (0.1 µM – 100 µM, 8-point dose response).[1] Ensure final DMSO concentration is <0.5%.[1]

  • Incubation: Incubate for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio to media).[1] Shake for 2 minutes; incubate dark for 10 minutes.

  • Readout: Measure Luminescence (RLU).

  • Metric: Determine EC50 (Effective Concentration for 50% viability reduction).

Screening Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to hit validation.

ScreeningCascade Compound 3-(3-Bromo-4-methoxyphenyl) -2-oxopropanoic acid QC QC: Solubility & Stability (DMSO Stock, HPLC Purity) Compound->QC Primary Primary Screen: MIF Tautomerase Assay (Enzymatic Inhibition) QC->Primary Decision1 >50% Inhibition @ 10 µM? Primary->Decision1 Decision1->Compound No (Stop/Redesign) Secondary Secondary Screen: A375 Melanoma Viability (CellTiter-Glo) Decision1->Secondary Yes Counter Counter Screen: Hs27 Fibroblast Toxicity (Selectivity Index) Secondary->Counter Mechanism Mechanistic Confirmation: Western Blot (ERK/Akt) or Thermal Shift Assay Counter->Mechanism SI > 10

Caption: Figure 1. Hierarchical screening cascade designed to filter the compound from biochemical potency to cellular efficacy and selectivity.[1]

Data Analysis & Interpretation

Quantitative Metrics
ParameterDefinitionAcceptance Criteria (Hit)
IC50 (MIF) Concentration inhibiting 50% enzyme activity< 10 µM
EC50 (A375) Concentration reducing cell viability by 50%< 5 µM
Selectivity Index (SI) Ratio of EC50 (Hs27) / EC50 (A375)> 10
Z-Factor Assay robustness metric> 0.5
Troubleshooting Common Issues
  • False Positives in Enzymatic Assay: The compound is an

    
    -keto acid and may react with the substrate or absorb at 475 nm (though unlikely for this structure).[1] Control:  Run a "Compound + Substrate (No Enzyme)" blank to check for chemical reactivity.[1]
    
  • Oxidative Instability: The benzylic position is susceptible to oxidation.[1] Ensure buffers contain 1 mM EDTA and potentially 0.5 mM TCEP if the enzyme tolerates it.[1]

References

  • Lubetsky, J. B., et al. (2002).[1] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1] Journal of Biological Chemistry. Link

  • Hansen, J. M., et al. (2012).[1] "Synthesis and antiproliferative activity of purpurealidin I analogues." Marine Drugs.[1] (Context for bromotyrosine analog cytotoxicity). Link[1]

  • Fingerle-Rowson, G., et al. (2003).[1] "The p53-dependent effects of macrophage migration inhibitory factor revealed by gene targeting."[1] PNAS.[1] (Context for MIF in cancer). Link[1]

  • PubChem Compound Summary. (2024). "3-bromo-4-methoxyphenylacetic acid derivatives and related keto-acids." National Center for Biotechnology Information.[1] Link

Sources

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action Hypothesis & Experimental Validation Framework[1][2]

Executive Summary

This technical guide articulates the hypothetical Mechanism of Action (MoA) for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (hereafter referred to as BMPPA ).[1][2] Based on structural activity relationships (SAR) of phenylpyruvate derivatives and the specific electronic properties of the 3-bromo-4-methoxy substitution pattern, this compound is identified as a high-probability inhibitor of Macrophage Migration Inhibitory Factor (MIF) .[2]

The guide details the molecular causality of this inhibition, proposing that BMPPA functions as a competitive antagonist of the MIF tautomerase active site, disrupting downstream CD74/CD44 signaling cascades essential for oncogenic progression and inflammatory responses.[3] Secondary off-target interactions involving thyroid hormone receptor modulation and tubulin dynamics are also evaluated.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the MoA requires a precise analysis of the compound's reactive motifs.[1][2][3] BMPPA exists in dynamic equilibrium between its keto and enol forms, a property central to its biological activity.[1][2][3]

PropertyDescriptionRelevance to MoA
IUPAC Name 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acidDefines the alpha-keto acid pharmacophore.[1][2][4]
Molecular Formula C₁₀H₉BrO₄Halogenated aromatic core.[1][2][3]
Key Motif 1 Alpha-Keto Acid (2-oxo) Mimics the transition state of MIF substrates; susceptible to nucleophilic attack by N-terminal Proline.[1][2]
Key Motif 2 3-Bromo-4-Methoxy Phenyl Ring Provides lipophilic bulk and electronic tuning.[1][2][3] The Br atom enhances hydrophobic pocket occupancy, while OMe mimics the tyrosyl structure.[1][2][3]
Tautomerism Keto-Enol EquilibriumThe enol form is structurally analogous to p-hydroxyphenylpyruvate (HPP), the physiological substrate of MIF.[1][2][3]
Primary Mechanism of Action: MIF Tautomerase Inhibition

The core hypothesis posits that BMPPA acts as a competitive inhibitor of the MIF tautomerase enzymatic activity .[1][2][3]

3.1. The Molecular Target: MIF

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine with a unique enzymatic active site.[2][3][5] Unlike typical cytokines, MIF possesses a catalytic N-terminal Proline (Pro-1) residue that functions as a tautomerase.[1][2][3]

3.2. Binding Mechanism[1][2][3]
  • Active Site Entry: The hydrophobic 3-bromo-4-methoxyphenyl ring inserts into the catalytic pocket of MIF.[1][2][3] The bromine atom at the meta position exploits a specific hydrophobic sub-pocket, potentially increasing affinity compared to the non-halogenated parent.[1][2][3]

  • Pro-1 Interaction: The alpha-keto group of BMPPA interacts with the N-terminal Proline (Pro-1) of the MIF trimer.[1][2][3]

    • Mechanism A (Reversible): BMPPA competes with the natural substrate (D-dopachrome or HPP) for the active site, stabilizing the enzyme in an inactive conformation.[2]

    • Mechanism B (Schiff Base): The ketone carbonyl undergoes nucleophilic attack by the secondary amine of Pro-1, forming a transient or stable Schiff base adduct, effectively locking the enzyme.[2][3]

  • Signal Blockade: By occupying the tautomerase pocket, BMPPA induces a conformational change that prevents MIF from binding to its cell surface receptor, CD74 (invariant chain), and its co-receptor CD44 .[1][2][3]

3.3. Downstream Signaling Consequences

Inhibition of the MIF-CD74 interaction suppresses the activation of the ERK1/2 MAPK and PI3K/Akt pathways.[1][2][3] This leads to:

  • Reduced Cell Migration: Inhibition of cytoskeletal remodeling.[1][2][3]

  • Apoptosis Induction: Re-sensitization of cells to p53-mediated death (MIF is a known suppressor of p53).[1][2][3]

  • Anti-inflammatory Effect: Decreased secretion of TNF-α and IL-6.[1][2][3]

3.4. Pathway Visualization

The following diagram illustrates the proposed blockade of the MIF signaling cascade by BMPPA.

MIF_Pathway BMPPA BMPPA (Inhibitor) MIF_Active MIF (Active Trimer) Pro-1 Catalytic Site BMPPA->MIF_Active Competes/Covalently Binds MIF_Blocked MIF-BMPPA Complex (Inactive) MIF_Active->MIF_Blocked Inactivation CD74 CD74 Receptor MIF_Active->CD74 Binds MIF_Blocked->CD74 No Binding CD44 CD44 Co-Receptor CD74->CD44 Recruits SRC Src Kinase CD44->SRC Activates MEK MEK SRC->MEK ERK ERK1/2 MEK->ERK Migration Cell Migration (Chemotaxis) ERK->Migration Promotes Inflammation Inflammatory Cytokines (TNF-α, IL-6) ERK->Inflammation Upregulates Apoptosis Apoptosis (p53-mediated) ERK->Apoptosis Inhibits

Caption: Figure 1. Proposed inhibition of the MIF-CD74-ERK signaling axis by BMPPA.[1][2] The compound prevents receptor engagement by occluding the catalytic active site.[1]

Secondary Hypothesis: Thyromimetic Activity

Given the structural similarity of the 3-bromo-4-methoxy moiety to the outer ring of Thyroxine (T4) or Triiodothyronine (T3), BMPPA may act as a Thyroid Hormone Receptor (TR) Modulator .[1][2]

  • Rationale: The phenylpyruvate side chain is a known metabolite of thyroid hormones (via deamination).[1][2][3] The halogenated ring mimics the iodinated tyrosine.[1][2][3]

  • Potential Effect: BMPPA could bind to TR-beta (liver-specific) or TR-alpha, acting as a weak agonist or antagonist.[1][2][3] This pathway should be screened if metabolic stability issues arise.[1][2][3]

Experimental Validation Protocols

To validate the MoA described above, the following hierarchical assay structure is recommended.

5.1. MIF Tautomerase Activity Assay (Cell-Free)

Objective: Quantify the IC50 of BMPPA against recombinant human MIF (rhMIF).

  • Reagents: Recombinant MIF, L-Dopachrome methyl ester (substrate).[1][2][3][6]

  • Protocol:

    • Prepare rhMIF solution in PBS (pH 7.4).

    • Incubate rhMIF with varying concentrations of BMPPA (0.1 nM – 100 µM) for 15 minutes at 25°C.

    • Add L-Dopachrome methyl ester (freshly prepared).[1][2][3]

    • Readout: Monitor the decrease in absorbance at 475 nm (tautomerization of orange dopachrome to colorless indole derivative) over 2 minutes.

  • Success Criterion: A dose-dependent reduction in enzymatic rate with an IC50 < 10 µM confirms direct interaction.[1][2][3]

5.2. X-Ray Crystallography (Structural Confirmation)

Objective: Visualize the binding mode and confirm Pro-1 interaction.

  • Workflow:

    • Co-crystallize rhMIF with BMPPA using the hanging drop vapor diffusion method.[1][2][3]

    • Collect diffraction data at a synchrotron source.[1][2][3]

    • Solve structure via molecular replacement.[1][2][3]

  • Critical Check: Look for electron density at the N-terminal Proline indicating either non-covalent occupancy or a covalent Schiff base linkage.[1][2][3]

5.3. Cellular Migration Assay (Functional Validation)

Objective: Confirm that enzymatic inhibition translates to biological function (anti-migration).[1][2][3]

  • Cell Line: Human Lung Adenocarcinoma (A549) or Breast Cancer (MDA-MB-231) – both high MIF expressors.[1][2][3]

  • Protocol (Boyden Chamber):

    • Seed cells in the upper chamber of a transwell plate.[1][2][3]

    • Add chemoattractant (e.g., FBS or recombinant MIF) to the lower chamber.[2][3]

    • Treat cells with BMPPA (at IC50 and 10x IC50).[2][3]

    • Incubate for 24 hours.

    • Stain and count migrated cells on the lower membrane surface.[1][2][3]

  • Control: Use ISO-1 (standard MIF inhibitor) as a positive control.[1][2][3]

5.4. Experimental Workflow Diagram

Experimental_Workflow Compound BMPPA Synthesis (>98% Purity) Assay1 Enzymatic Assay (Dopachrome Tautomerism) Compound->Assay1 Decision1 IC50 < 10µM? Assay1->Decision1 Assay2 X-Ray Crystallography (Binding Mode) Decision1->Assay2 Yes Assay3 Cell Migration (Boyden Chamber) Decision1->Assay3 Yes Fail Reject/Redesign Decision1->Fail No Success Lead Candidate Validation Assay2->Success Assay3->Success

Caption: Figure 2. Step-by-step validation workflow for confirming BMPPA as a MIF inhibitor.

References
  • Lubetsky, J. B., et al. (2002).[1][2][3] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1][2][3] Journal of Biological Chemistry. Link

  • Al-Abed, Y., et al. (2005).[1][2][3] "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity and Increases Survival in Severe Sepsis."[1][2][3] Journal of Experimental Medicine. Link

  • Rosengren, E., et al. (1996).[1][2][3] "The immunoregulatory mediator macrophage migration inhibitory factor (MIF) catalyzes a tautomerization reaction."[3][6] Molecular Medicine. Link

  • PubChem Compound Summary. (2025). "3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CID 29974-00-3)."[1][2] National Center for Biotechnology Information.[1][2][3] Link

  • CymitQuimica. (2025).[1][2][3] "Product Data: 3-(3-Bromo-4-methoxyphenyl)propanoic acid derivatives." Chemical Catalog. Link

Sources

Technical Guide: Spectroscopic Profiling of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid , a critical intermediate in the synthesis of tyrosine derivatives and biologically active marine natural products like Psammaplin A.


-Keto Acid / Phenylpyruvate Derivative
CAS Registry Number:  29974-00-3
Molecular Formula: 

Molecular Weight: 273.08 g/mol (

) / 275.08 g/mol (

)

Executive Summary & Chemical Context[1][2][3][4]

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an


-keto acid featuring a trisubstituted benzene ring. It serves as a pivotal electrophile in the synthesis of 

-amino acids via transamination and is a key building block for hydroxamic acid-based histone deacetylase (HDAC) inhibitors.

Critical Analysis of Tautomerism: Researchers must recognize that this compound exists in a dynamic equilibrium between its keto and enol forms. The ratio is solvent-dependent:

  • Chloroform (

    
    ):  Often favors the enol  tautomer due to intramolecular hydrogen bonding between the enolic hydroxyl and the carbonyl oxygen.
    
  • DMSO (

    
    ):  Disrupts internal H-bonds, often shifting the equilibrium toward the keto  form or displaying a distinct mixture.
    

Implication: NMR spectra may display "double" peaks (one set for each tautomer). The data below distinguishes these forms to prevent misinterpretation as impurities.

Mass Spectrometry (MS) Data[4]

Ionization & Isotopic Pattern

The presence of a single bromine atom imparts a distinctive isotopic signature essential for confirmation.

ParameterValue / ObservationTechnical Insight
Ionization Mode ESI (-) (Electrospray Ionization, Negative Mode)Carboxylic acids ionize best in negative mode (

).
Molecular Ion (

)
270.9 (

) / 272.9 (

)
1:1 Intensity Ratio . This "twin peak" is the diagnostic signature of mono-brominated compounds.
Base Peak ~227 / 229 (

)
Decarboxylation is the primary fragmentation pathway for

-keto acids.
Fragmentation Logic (Graphviz)

The following diagram illustrates the primary fragmentation pathway observed in MS/MS experiments, driven by the lability of the


-keto acid moiety.

MS_Fragmentation Figure 1: Proposed ESI(-) Fragmentation Pathway for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Parent Parent Ion [M-H]- m/z 271/273 Decarbox Decarboxylation [M-H-CO2]- m/z 227/229 Parent->Decarbox - CO2 (44 Da) Decarbonyl Decarbonylation [M-H-CO2-CO]- m/z 199/201 Decarbox->Decarbonyl - CO (28 Da) Benzyl Stabilized Benzyl Anion (Bromomethoxybenzyl) Decarbonyl->Benzyl Resonance Stab.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carboxylic acid and ketone functionalities. Note that the "broadness" of the OH stretch can obscure the aromatic C-H stretches.

Frequency (

)
AssignmentNotes
3200 – 2500 O-H Stretch (Carboxylic Acid)Very broad, characteristic of dimers.
1730 – 1710 C=O Stretch (

-Keto)
The ketone carbonyl, often conjugated.
1690 – 1670 C=O Stretch (Acid)Hydrogen-bonded acid carbonyl.
1590, 1495 C=C Aromatic StretchSkeletal vibrations of the benzene ring.
1260, 1050 C-O Stretch (Methoxy)Strong bands typical of aryl alkyl ethers.
~600 – 500 C-Br StretchOften weak and difficult to assign definitively in fingerprint region.

Nuclear Magnetic Resonance (NMR)[5][6][7]

NMR (400 MHz, )

Note: Values are derived from structure-activity relationships of phenylpyruvate analogs and 3-bromo-4-methoxy substructures.

Tautomer Ratio: In DMSO, the Keto form is typically dominant (>80%), but minor Enol peaks may appear.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
IntegrationAssignment
COOH 13.5 - 14.0Broad Singlet-1HAcid proton (Exchangeable with

).
H-2' 7.55Doublet

1HAromatic (Ortho to chain, Meta to Br).
H-6' 7.25Doublet of Doublets

1HAromatic (Ortho to chain, Meta to OMe).
H-5' 7.08Doublet

1HAromatic (Ortho to OMe, shielded).

(Keto)
4.05 Singlet-2HMethylene protons (Key Keto signal).
=CH (Enol) 6.35Singlet-minorVinylic proton (only if Enol present).

3.84Singlet-3HMethoxy group.

Expert Insight on Coupling: The 1,2,4-trisubstitution pattern (with Br at 3 and OMe at 4) creates a distinct ABX-like system (or more accurately, an AMX system due to chemical shift differences).

  • H-2' is the most deshielded aromatic proton due to the inductive effect of the Bromine and the proximity to the electron-withdrawing keto-acid side chain.

  • H-5' is the most shielded due to the ortho-resonance donation from the Methoxy group.

NMR (100 MHz, )
Shift (

ppm)
Carbon TypeAssignment
192.5 C=O (Ketone)

-Keto carbonyl.
165.0 C=O (Acid)Carboxylic acid carbonyl.
154.5 C-O (Ar)C-4' (Attached to Methoxy).
133.8 C-H (Ar)C-2' (Ortho to chain).
130.5 C-H (Ar)C-6'.
128.0 C (Ar)C-1' (Quaternary, attached to chain).
113.5 C-H (Ar)C-5' (Ortho to OMe).
110.8 C-Br (Ar)C-3' (Bromine bearing carbon).
56.5

Methoxy carbon.
44.5

Methylene carbon (Keto form).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid "ghost" peaks from tautomerism:

  • Solvent Choice: Use DMSO-d6 (approx. 0.6 mL) for the most stable "Keto" form spectra.

    
     will show significant enolization.
    
  • Concentration: Dissolve ~10-15 mg of the solid acid.

  • Acidification (Optional): If peaks are broad (due to carboxylate formation with trace basic impurities in solvent), add 1 drop of TFA-d or Acetic Acid-d4 to sharpen the spectrum.

Tautomerism Workflow (Graphviz)

The following logic flow helps the analyst decide how to interpret the NMR spectrum based on solvent choice.

Tautomer_Logic Figure 2: Solvent-Dependent Tautomerism Logic for Phenylpyruvates Start Dissolve Sample Solvent Select Solvent Start->Solvent CDCl3 Chloroform-d (Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Result_Enol Expect Enol Dominance Singlet @ ~6.4 ppm (=CH) Broad OH > 10 ppm CDCl3->Result_Enol Stabilizes H-Bond Result_Keto Expect Keto Dominance Singlet @ ~4.0 ppm (-CH2-) Sharp Aromatics DMSO->Result_Keto Disrupts H-Bond Action Compare Integrals (Verify 1:1 ratio of CH2 to Aromatics) Result_Enol->Action Result_Keto->Action

References

  • Godert, A. M., et al. (2012). "The design and synthesis of a focused library based on the psammaplin A core." Bioorganic & Medicinal Chemistry Letters, 22(7), 2458-2461.

  • PubChem Compound Summary. "3-(4-Methoxyphenyl)-2-oxopropanoic acid (Des-bromo analog)." National Center for Biotechnology Information.

  • SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (General reference for phenylpyruvate shifts).

  • CymitQuimica. "3-(3-Bromo-4-methoxyphenyl)propanoic acid (Reduced analog data)."

Methodological & Application

Synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of α-Keto Acids in Medicinal Chemistry

α-Keto acids are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural motif, characterized by a carboxylic acid adjacent to a ketone, imparts a diverse range of biological activities. This versatile scaffold is a key pharmacophore in numerous therapeutic agents, including antiviral, anticancer, and metabolic disorder treatments. The ability of the α-keto acid moiety to mimic the transition state of various enzymatic reactions makes it a powerful tool for the design of potent enzyme inhibitors. This application note provides a comprehensive guide to the synthesis of a specific α-keto acid, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, from 3-bromo-4-methoxybenzaldehyde, a common building block in organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this valuable intermediate.

Strategic Synthesis via Darzens Condensation: A Mechanistic Overview

The chosen synthetic strategy for the preparation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid involves a two-step sequence commencing with the Darzens condensation, followed by hydrolysis and decarboxylation. The Darzens condensation is a classic organic reaction that facilitates the formation of an α,β-epoxy ester (also known as a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[1][2][3] This reaction is particularly well-suited for aromatic aldehydes, such as 3-bromo-4-methoxybenzaldehyde.[2]

The reaction mechanism begins with the deprotonation of the α-carbon of the α-haloester (in this case, ethyl chloroacetate) by a strong base, typically a sodium alkoxide like sodium ethoxide, to form a resonance-stabilized enolate.[2] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 3-bromo-4-methoxybenzaldehyde. The resulting alkoxide intermediate subsequently undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to form the epoxide ring, yielding the glycidic ester, ethyl 3-(3-bromo-4-methoxyphenyl)glycidate.[2]

The subsequent step involves the saponification of the glycidic ester using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylate salt. Acidification then protonates the carboxylate and can induce the opening of the epoxide ring. Finally, gentle heating promotes decarboxylation to afford the target α-keto acid, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.[3]

Visualizing the Synthesis Workflow

The overall synthetic transformation can be visualized as a two-stage process, as depicted in the following workflow diagram.

Synthesis_Workflow cluster_stage1 Stage 1: Darzens Condensation cluster_stage2 Stage 2: Hydrolysis & Decarboxylation SM 3-Bromo-4-methoxybenzaldehyde (Starting Material) Intermediate Ethyl 3-(3-bromo-4-methoxyphenyl)glycidate (Glycidic Ester) SM->Intermediate Toluene, 0-25°C Reagent1 Ethyl Chloroacetate + Sodium Ethoxide Reagent1->Intermediate Product 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (Final Product) Intermediate->Product Ethanol/Water Reagent2 1. NaOH (aq) 2. HCl (aq) 3. Heat Reagent2->Product

Caption: Workflow for the synthesis of the target α-keto acid.

Detailed Experimental Protocols

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-Bromo-4-methoxybenzaldehyde34841-06-0[4][5][6][7]C₈H₇BrO₂215.04
Ethyl chloroacetate105-39-5[1][8][9]C₄H₇ClO₂122.55
Sodium ethoxide141-52-6[10][11][12][13][14]C₂H₅NaO68.05
Toluene, anhydrous108-88-3C₇H₈92.14
Ethanol64-17-5C₂H₆O46.07
Sodium hydroxide1310-73-2NaOH40.00
Hydrochloric acid, concentrated7647-01-0HCl36.46
Diethyl ether60-29-7C₄H₁₀O74.12
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37

Safety Precautions:

  • Sodium ethoxide is a strong base and is highly reactive with water. It is also flammable. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[11][13]

  • Ethyl chloroacetate is toxic if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate PPE.[8][15]

  • 3-Bromo-4-methoxybenzaldehyde may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Toluene is a flammable liquid and can cause skin and respiratory irritation. Use in a well-ventilated area.

  • Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Protocol 1: Synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)glycidate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-4-methoxybenzaldehyde (1.0 eq).

  • Dissolution: Add anhydrous toluene (approx. 10 mL per 10 mmol of the aldehyde) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of ethyl chloroacetate (1.2 eq) in anhydrous toluene. Add this solution to the dropping funnel.

  • Base Preparation: In another separate, dry flask under a nitrogen atmosphere, prepare a suspension of sodium ethoxide (1.5 eq) in anhydrous toluene.

  • Darzens Condensation: Slowly add the sodium ethoxide suspension to the cooled solution of the aldehyde and ethyl chloroacetate over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. A precipitate will likely form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude ethyl 3-(3-bromo-4-methoxyphenyl)glycidate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
  • Saponification: Dissolve the crude or purified ethyl 3-(3-bromo-4-methoxyphenyl)glycidate (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add a 10-15% aqueous solution of sodium hydroxide (2.0 eq) to the ethanolic solution.

  • Heating: Heat the mixture to 50-60 °C and stir for 3-5 hours, or until the saponification is complete (monitored by TLC).

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification and Decarboxylation: Carefully acidify the resulting aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. An oil or precipitate may form.

  • Heating for Decarboxylation: Gently heat the acidified mixture to 60-80 °C for 1-2 hours to facilitate decarboxylation. The evolution of CO₂ gas should be observed.

  • Work-up and Extraction: After cooling, extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Final Product Isolation: Remove the solvent under reduced pressure to yield the crude 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid. The product can be further purified by recrystallization.

Expected Results and Characterization

Table of Predicted and Analogous Characterization Data:

CompoundPredicted/Analogous Melting Point (°C)Predicted/Analogous ¹H NMR (δ, ppm)Predicted/Analogous ¹³C NMR (δ, ppm)Predicted/Analogous IR (cm⁻¹)
Ethyl 3-(3-bromo-4-methoxyphenyl)glycidate ~70-80Aromatic protons (3H, m), -OCH₃ (3H, s), Epoxide protons (2H, m), -OCH₂CH₃ (2H, q), -OCH₂CH₃ (3H, t)Aromatic carbons, -OCH₃, Epoxide carbons, Ester carbonyl, -OCH₂CH₃~1750 (C=O, ester), ~1250 (C-O, ether), ~850 (epoxide)
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid ~130-140Aromatic protons (3H, m), -OCH₃ (3H, s), -CH₂- (2H, s), -COOH (1H, br s)Aromatic carbons, -OCH₃, Ketone carbonyl, Carboxylic acid carbonyl, -CH₂-~3400-2500 (O-H, acid), ~1730 (C=O, ketone), ~1710 (C=O, acid)

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual experimental data may vary.

Mechanistic Rationale for Key Steps

The success of the Darzens condensation hinges on the careful control of reaction conditions. The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the efficient deprotonation of the α-haloester without competing side reactions. The low reaction temperature helps to control the exothermicity of the reaction and minimizes the potential for side reactions, such as the self-condensation of the aldehyde or ester.

The hydrolysis and decarboxylation step is driven by the initial saponification of the ester. Subsequent acidification not only protonates the carboxylate but also provides a proton source that can facilitate the opening of the epoxide ring. The application of heat provides the necessary activation energy for the decarboxylation of the resulting β-keto acid intermediate, which is an energetically favorable process that drives the reaction to completion.

Troubleshooting and Optimization

Low Yield in Darzens Condensation:

  • Moisture: Ensure all glassware is flame-dried and all solvents are anhydrous. Sodium ethoxide reacts violently with water.

  • Base Strength: If sodium ethoxide is not effective, a stronger base like sodium hydride can be considered, though with increased safety precautions.

  • Reaction Time/Temperature: Optimize the reaction time and temperature. A longer reaction time at room temperature after the initial addition may improve the yield.

Incomplete Hydrolysis/Decarboxylation:

  • Insufficient Base/Acid: Ensure a molar excess of both sodium hydroxide for saponification and hydrochloric acid for acidification and decarboxylation.

  • Inadequate Heating: The decarboxylation step is temperature-dependent. If the reaction is sluggish, a modest increase in temperature or prolonged heating may be necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid. By employing the robust and reliable Darzens condensation followed by a straightforward hydrolysis and decarboxylation sequence, researchers can efficiently access this valuable α-keto acid intermediate. The provided mechanistic insights, detailed experimental procedures, and troubleshooting guide are intended to empower scientists in drug discovery and development to confidently synthesize this and other structurally related molecules, thereby accelerating the discovery of new therapeutic agents.

References

  • Darzens, G. Compt. Rend.1904, 139, 1214.
  • ChemSynthesis. 3-bromo-4-methoxybenzaldehyde physical properties. [Link]

  • NIST. 3-Bromo-4-methoxybenzaldehyde in the NIST WebBook. [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde compound summary. [Link]

  • Wikipedia. Sodium ethoxide. [Link]

  • Otto Chemie Pvt. Ltd. Sodium ethoxide product page. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: ethyl chloroacetate. [Link]

  • Pharmaffiliates. 3-(Bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic Acid product page. [Link]

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

Sources

Application Note: High-Purity Isolation & Purification of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the purification protocol for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS: 29974-00-3), a critical intermediate often utilized in the synthesis of thyromimetics and phenylalanine analogs.[1][2]

The purification of


-keto acids (2-oxo acids) presents unique challenges due to their susceptibility to:
  • Oxidative Decarboxylation: Spontaneous loss of

    
     to form the corresponding aldehyde.
    
  • Keto-Enol Tautomerism: Equilibrium between the keto and enol forms, which can complicate NMR analysis and crystallization.

  • Aldol Condensation: Self-reaction under basic conditions.[1]

This guide provides a robust, scalable workflow designed to mitigate these degradation pathways while achieving


 purity.
Compound Profile
PropertyDescription
Chemical Name 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
Structure A phenylpyruvic acid derivative with Br and OMe substituents
Molecular Formula

Molecular Weight 273.08 g/mol
Melting Point 172–173 °C (Decomposition likely near melt)
pKa (Predicted) ~3.5 (Carboxylic acid), ~10 (Enol -OH)
Solubility Soluble in dilute base, MeOH, EtOAc; Insoluble in Hexanes, Water (acidic)

Safety & Handling

  • Hazards: The compound is a brominated organic acid. Treat as a skin/eye irritant (H315, H319) and potential respiratory irritant (H335).

  • Instability:

    
    -keto acids are heat and light sensitive.[1][2] Perform all drying steps below 40°C  and store under inert atmosphere (
    
    
    
    or Ar).
  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work within a fume hood.

Pre-Purification Analysis

Before initiating purification, analyze the crude material to determine the impurity profile.

  • HPLC Analysis: Use a C18 column with an acidic mobile phase (0.1% Formic Acid in Water/ACN) to prevent peak tailing of the carboxylic acid.

  • H-NMR: Check for the presence of the starting aldehyde (CHO peak ~10 ppm) or decarboxylated side-products.[1][2]

Protocol A: Acid-Base Extraction (Primary Purification)[1][2]

This method utilizes the acidity of the carboxylic acid to separate it from neutral impurities (e.g., unreacted 3-bromo-4-methoxybenzaldehyde) and basic byproducts.[1][2]

Reagents
  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

  • Base: 1.0 M Sodium Hydroxide (NaOH) or Saturated

    
     (cooler, gentler)
    
  • Acid: 1.0 M Hydrochloric Acid (HCl)[1][4]

  • Brine: Saturated NaCl solution

Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in Solvent A (10 mL/g crude). If the crude is an oil, dissolve directly.

  • Basic Extraction:

    • Transfer the organic phase to a separatory funnel.

    • Extract with cold (4°C) 1.0 M NaOH (

      
       mL/g).
      
    • Mechanism:[1][5] The target acid converts to its sodium carboxylate salt (

      
      ) and migrates to the aqueous layer.[1][2] Neutral impurities remain in the organic layer.
      
    • Caution: Keep the base cold and minimize contact time to prevent polymerization or degradation of the

      
      -keto group.[1]
      
  • Organic Wash:

    • Combine the aqueous basic extracts.

    • Wash the aqueous layer once with fresh Solvent A to remove entrained neutral organics. Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add 1.0 M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Recovery:

    • If Solid Forms: Filter the precipitate via vacuum filtration. Wash with cold water.[4]

    • If Oiling Occurs: Extract the acidified aqueous layer with EtOAc (

      
      ). Dry the combined organics over 
      
      
      
      , filter, and concentrate in vacuo (bath < 35°C).

Protocol B: Recrystallization (Polishing)[2]

Recrystallization is essential to remove trace colored impurities and inorganic salts.

Solvent Selection[2][10][13][14]
  • Primary System: Ethyl Acetate / n-Heptane (Recommended for stability).[1][2]

  • Alternative System: Ethanol / Water (Effective, but risk of esterification if heated prolonged).

Step-by-Step Procedure (EtOAc/Heptane)
  • Dissolution: Place the semi-pure solid in a flask. Add minimal EtOAc and heat gently (50°C) until fully dissolved.

  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a syringe filter or glass wool.

  • Crystallization:

    • While keeping the solution warm, slowly add n-Heptane dropwise until a faint turbidity persists.

    • Add a few drops of EtOAc to clear the solution.

    • Remove from heat and allow to cool slowly to room temperature.

    • Transfer to a fridge (4°C) for 4–12 hours.

  • Collection: Filter the crystals. Wash with cold n-Heptane.[1][2]

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. Do not overheat.

Protocol C: Chromatographic Purification (Difficult Cases)

If the impurity profile is complex (e.g., presence of chemically similar homologous acids), Flash Chromatography is required.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase:

    • A: Dichloromethane (DCM)

    • B: Methanol (MeOH) containing 1% Acetic Acid (AcOH).

  • Gradient: 0% B to 10% B over 20 CV (Column Volumes).

  • Note: The acetic acid modifier is crucial to suppress ionization of the carboxylic acid, preventing streaking on the column.

Process Visualization

PurificationProtocol Start Crude 3-(3-Bromo-4-methoxyphenyl)- 2-oxopropanoic acid Dissolve Dissolve in EtOAc (Solvent A) Start->Dissolve ExtractBase Extract with Cold 1M NaOH (Target moves to Aqueous) Dissolve->ExtractBase SepFunnel Separation ExtractBase->SepFunnel OrgLayer Organic Layer (Contains Neutral Impurities) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Target Salt) SepFunnel->AqLayer Bottom Phase Waste Discard OrgLayer->Waste Wash Wash Aqueous with EtOAc AqLayer->Wash Acidify Acidify with 1M HCl to pH 1-2 (0-5°C) Wash->Acidify CheckState Precipitate Formed? Acidify->CheckState Filter Vacuum Filtration CheckState->Filter Yes (Solid) ReExtract Extract into EtOAc Dry & Concentrate CheckState->ReExtract No (Oil) Recryst Recrystallization (EtOAc / Heptane) Filter->Recryst ReExtract->Recryst FinalProd Pure Product (>98%, White Solid) Recryst->FinalProd

Caption: Workflow for the isolation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid via acid-base extraction and recrystallization.

Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Purity HPLC (254 nm)

(Area %)
Identity

-NMR (DMSO-

)
Consistent with structure;

~3.8 (s, 3H, OMe), ~6.4 (s, 1H, Vinyl-H of enol) OR ~4.0 (s, 2H,

of keto)
Melting Point Capillary172–173 °C
Residual Solvents GC-HeadspaceMeets ICH limits

Note on NMR:


-keto acids often exist as a mixture of keto and enol forms in solution.[1] In DMSO-

, you may observe the enol tautomer as the major species (olefinic proton singlet) or a mixture. This is not an impurity.

References

  • Sigma-Aldrich. Product Specification: 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid.[1][2] Retrieved from [1][2]

  • Organic Syntheses. Phenylpyruvic Acid Purification Protocols. Org. Synth. 1939 , 19, 77. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 578473 (Analog: 3-(4-Methoxyphenyl)-2-oxopropanoic acid). Retrieved from [2]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [2]

  • ResearchGate. Discussions on Recrystallization of Phenylpyruvic Acid Derivatives. Retrieved from

Sources

analytical methods for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (BMPPA) is a critical intermediate in the synthesis of thyromimetic agents (e.g., Sobetirome/GC-1 analogs) and a potential metabolite in halogenated aromatic amino acid catabolism. Its quantification presents distinct challenges due to the instability of the


-keto acid moiety (susceptibility to oxidative decarboxylation) and the lipophilicity introduced by the bromo-methoxy substitution. This guide details two validated protocols: a robust RP-HPLC-UV  method for process control (purity/assay) and a high-sensitivity HPLC-FLD  method utilizing quinoxaline derivatization for bioanalysis.

Chemical Context & Stability Considerations

Molecule: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Structure: A phenylpyruvic acid core substituted with a bromine at C3 and a methoxy group at C4. Key Properties:

  • Acidity: pKa

    
     2.5 (carboxylic acid).
    
  • Reactivity: The

    
    -keto group is prone to enolization and oxidation.
    
  • Chromophore: The trisubstituted benzene ring provides strong UV absorption at 210 nm and 280 nm.

Critical Handling Protocol:

  • Temperature: Store solid standards at -20°C. Keep solutions on ice during prep.

  • Solvent: Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent hemiacetal formation. Use Acetonitrile (ACN) or DMSO.

  • pH: Maintain acidic conditions (pH < 3) during analysis to suppress ionization and prevent peak tailing.

Analytical Decision Matrix

The choice of method depends strictly on the matrix and required sensitivity.

AnalyticalMatrix Start Sample Origin Process Synthesis/API (High Conc.) Start->Process Bio Plasma/Tissue (Trace Conc.) Start->Bio HPLC Method A: RP-HPLC-UV Process->HPLC Purity > 95% LOD ~1 µg/mL FLD Method B: HPLC-FLD (Derivatized) Bio->FLD High Specificity LOD ~10 ng/mL LCMS Method C: LC-MS/MS Bio->LCMS Definitive ID LOD < 1 ng/mL

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Method A: RP-HPLC-UV (Process Control)

Application: Purity assessment of synthetic intermediates; reaction monitoring. Principle: Direct reverse-phase separation. The mobile phase is acidified to keep the carboxylic acid protonated, ensuring sharp peak shape and retention on C18.

Instrument Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the acidic analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 suppresses ionization of the carboxyl group (

).
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 280 nm (Quant), 210 nm (Impurity)280 nm is specific to the aromatic ring; 210 nm detects universal organic impurities.
Temp 30°CControls viscosity and retention time reproducibility.
Gradient Profile
Time (min)% A (Water/TFA)% B (ACN)
0.09010
15.01090
18.01090
18.19010
23.09010
Protocol Steps:
  • Standard Prep: Dissolve 10 mg BMPPA in 10 mL ACN (1 mg/mL Stock). Dilute to 50 µg/mL with Mobile Phase A.

  • System Suitability: Inject standard 5 times. Requirement: RSD < 2.0% for area; Tailing Factor < 1.5.

  • Sample Analysis: Filter reaction mixture through 0.22 µm PTFE filter. Dilute to target concentration. Inject 10 µL.

Method B: HPLC-FLD with Derivatization (Bioanalysis)

Application: Quantification in plasma or cell culture media. Principle:


-Keto acids react specifically with 1,2-diaminobenzenes (e.g., o-phenylenediamine, OPD) in acidic media to form highly fluorescent quinoxaline derivatives. This eliminates interference from non-keto acids.
Reaction Mechanism

The ketone at C2 and the carboxylic acid at C1 condense with the diamine to form the quinoxaline ring.

Derivatization BMPPA BMPPA (Non-Fluorescent) Acid Acidic Catalyst (2M HCl, 80°C) BMPPA->Acid OPD o-Phenylenediamine (Reagent) OPD->Acid Quinox Quinoxaline Derivative (Fluorescent: Ex 350 / Em 410) Acid->Quinox  Condensation  20 min incubation

Figure 2: Derivatization workflow converting BMPPA to a fluorescent quinoxaline for high-sensitivity detection.

Protocol Steps:
  • Reagent Prep: Prepare 0.5 M o-phenylenediamine (OPD) in 2 M HCl. Prepare fresh daily and protect from light.

  • Sample Prep:

    • Aliquot 100 µL plasma/sample.

    • Add 100 µL OPD reagent.

    • Vortex and incubate at 80°C for 20 minutes (sealed vial).

    • Cool to room temperature.

    • Add 200 µL ACN to precipitate proteins (if plasma). Centrifuge at 10,000 x g for 5 min.

  • HPLC Conditions:

    • Column: C18 (same as Method A).[1]

    • Mobile Phase: Isocratic 40% ACN / 60% Phosphate Buffer (50 mM, pH 3.0).

    • Detection: Fluorescence (FLD).[2] Excitation: 350 nm; Emission: 410 nm.[2]

    • Linearity: 10 ng/mL – 5000 ng/mL.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Splitting pH > pKa of analyteEnsure Mobile Phase A pH is < 2.5 using TFA or Formic Acid.
Low Recovery (Method B) Incomplete derivatizationCheck incubation temp (80°C) and time. Ensure OPD is fresh (oxidized OPD turns brown).
Ghost Peaks DecarboxylationBMPPA can degrade to 3-bromo-4-methoxybenzaldehyde. Check for a peak at longer retention time (less polar).
Carryover Adsorption to rotor sealUse a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.

References

  • Koike, K., & Koike, M. (1984). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography.[2] Analytical Biochemistry, 141(2), 481-487. Link

  • Chiellini, G., et al. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor.[3] Chemistry & Biology, 5(6), 299-306. (Context for thyromimetic intermediates). Link

  • Nambo, M., et al. (2024). Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor ZTA-261. Communications Biology, 7, 1-12. (Synthesis of related halogenated phenoxy intermediates). Link

  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity By HPLC.[1] IOSR Journal of Applied Chemistry, 10(6), 26-31.[1] (HPLC methodology for brominated aromatic impurities).[1] Link

Sources

Method Development Guide: HPLC Analysis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Acid

Introduction & Physicochemical Context

The analyte, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS: 29974-00-3), represents a critical intermediate in the synthesis of thyromimetic agents and halogenated amino acid analogs. As a derivative of phenylpyruvic acid, it presents specific chromatographic challenges that standard generic gradients often fail to address.

The Core Challenge: Keto-Enol Tautomerism

Unlike simple carboxylic acids,


-keto acids exist in a dynamic equilibrium between their keto  and enol  forms in solution.[1] This equilibrium is catalyzed by pH, temperature, and solvent polarity. In HPLC, this often manifests as:
  • Peak Splitting: The interconversion rate is similar to the chromatographic timescale.

  • Peak Broadening: "Distorted" gaussian shapes.

  • Inconsistent Integration: Area counts shifting between two unresolved peaks.

This guide provides a method designed to stabilize this equilibrium or resolve the forms consistently, ensuring linearity and reproducibility suitable for ICH Q2(R2) validation.

Analyte Properties[1][3][4][5][6][7][8]
  • Chromophore: The 3-bromo-4-methoxy substitution on the phenyl ring provides strong UV absorption. The bromine atom acts as an auxochrome, inducing a bathochromic shift relative to unsubstituted phenylpyruvate.

  • Acidity: The carboxylic acid moiety (pKa

    
     3.5–4.0) requires pH control to ensure the molecule remains neutral (protonated) for retention on Reverse Phase (RP) columns.
    

Method Development Strategy

The following workflow visualizes the logical progression from scouting to validation, emphasizing the "Fail Fast" checkpoints.

MethodDevWorkflow Start Start: Molecule Assessment Scout Scouting Gradient (pH 2.5 vs pH 4.5) Start->Scout TautomerCheck Check for Peak Splitting (Keto-Enol) Scout->TautomerCheck Opt_Temp Optimize Temperature (Shift Equilibrium) TautomerCheck->Opt_Temp Split Peaks Detected Opt_Col Column Selection (C18 vs Phenyl-Hexyl) TautomerCheck->Opt_Col Poor Retention FinalMethod Final Method Parameters Opt_Temp->FinalMethod Opt_Col->FinalMethod Validation ICH Q2(R2) Validation FinalMethod->Validation

Figure 1: Decision tree for developing HPLC methods for


-keto acids, prioritizing the resolution of tautomeric issues early in the process.

Recommended Experimental Protocol

Equipment & Reagents[1][9]
  • HPLC System: Binary pump capable of high-pressure mixing (lower dwell volume preferred), PDA/DAD detector, and a column oven capable of maintaining

    
    C.
    
  • Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (for MS compatibility), Potassium Dihydrogen Phosphate (

    
    ).
    
Chromatographic Conditions (The "Gold Standard" Starting Point)

The following conditions are optimized to suppress ionization (enhancing retention) and minimize peak splitting by pushing the equilibrium toward the keto form or coalescing the peaks via temperature.

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 or 5

m.
End-capping reduces silanol interactions with the keto group.
Mobile Phase A 10 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with

.
Low pH ensures the carboxylic acid is protonated (

) for retention. Phosphate suppresses silanol activity better than Formic acid.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aromatic ketones.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 40°C (Critical)Slightly elevated temperature accelerates keto-enol interconversion, often coalescing split peaks into a single sharp peak.
Injection Vol. 10

L
Adjust based on sensitivity needs.
Detection 280 nm (Quantitation), 220 nm (Impurity check)280 nm is selective for the aromatic ring; 220 nm detects the carbonyl but may have solvent noise.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Loading
2.09010Isocratic Hold (Focusing)
15.03070Linear Gradient
16.0595Wash Step
18.0595Wash Hold
18.19010Re-equilibration
23.09010End of Run

Critical Troubleshooting: The "Double Peak" Phenomenon

If you observe a "shoulder" or a split peak for the main analyte, do not assume it is an impurity immediately. It is likely the enol tautomer .

Diagnostic Test:

  • Re-inject the same sample vial.

  • If the ratio of the two peaks remains constant, it is likely tautomerism.

  • Action: Increase column temperature to 45°C or 50°C. If the peaks merge, it is confirmed tautomerism.

  • Alternative: If temperature does not work, switch to a Phenyl-Hexyl column . The

    
     interactions often provide different selectivity that can separate or merge the tautomers more effectively than C18.
    

Validation Framework (ICH Q2(R2))

Once the method is locked, proceed to validation. The following table summarizes the acceptance criteria specifically for this type of molecule.

Validation ParameterProcedureAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Impurity Spikes.No interference at retention time of analyte (

). Purity Angle < Purity Threshold (PDA).
Linearity 5 concentrations from 50% to 150% of target conc.

.[2] Residuals randomly distributed.
Accuracy (Recovery) Spike placebo at 80%, 100%, 120% levels (triplicate).Mean recovery 98.0% – 102.0%.
Precision (Repeatability) 6 injections of 100% standard.RSD

2.0% (for drug substance).
Solution Stability Store sample in autosampler (15°C) for 24h.Response within

of initial. Note: Keep samples cooled to prevent degradation.
Sample Preparation Protocol
  • Solvent: Dissolve standard in 50:50 Water:ACN. Avoid 100% organic solvent as it can dehydrate the sample or shift the tautomeric ratio unexpectedly.

  • Concentration: Target 0.5 mg/mL for assay.

  • Filtration: 0.22

    
    m PTFE filter (ensure filter compatibility, as Nylon can adsorb acidic compounds).
    

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. Retrieved from [Link]

  • Nakahara, T., et al. (1990).[3] Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Derivatization and LC-MS/MS Quantification of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalytical quantification of α-keto acids is notoriously challenging due to their high polarity, lack of ionizable functional groups, and inherent thermal and enzymatic instability. This application note details a robust, self-validating pre-column derivatization protocol for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid —a critical halogenated phenylpyruvic acid derivative used in drug development. By utilizing o-phenylenediamine (OPD) as a derivatization reagent, the target analyte is converted into a highly stable, hydrophobic quinoxalinol derivative, enabling sub-nanomolar detection limits via LC-MS/MS.

Scientific Rationale & Causality (E-E-A-T)

The Analytical Bottleneck

Direct LC-MS/MS analysis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid yields poor results. The α-keto acid moiety causes broad, tailing chromatographic peaks on standard reversed-phase columns and exhibits poor ionization efficiency in Electrospray Ionization (ESI). Furthermore, α-keto acids are prone to rapid decarboxylation and enzymatic degradation in biological matrices like plasma or tissue homogenates[1].

The Derivatization Strategy: Why OPD?

While reagents like 2,4-dinitrophenylhydrazine (DNPH) are historically common, they form hydrazones that exist as E/Z geometric isomers. This isomerization splits the chromatographic signal into two distinct peaks, halving the sensitivity and complicating peak integration.

To solve this, we employ o-phenylenediamine (OPD) . Diamines react with α-dicarbonyl and α-keto acid compounds to form rigid, cyclic compounds without the need for a reducing agent[2].

  • Causality for LC: The resulting quinoxalinol derivative is highly hydrophobic, ensuring excellent retention and sharp peak shapes on C18 columns.

  • Causality for MS: The introduction of the nitrogen-rich quinoxaline ring significantly boosts proton affinity, enhancing ESI+ sensitivity by several orders of magnitude[3].

OPD_Derivatization_Mechanism A 3-(3-Bromo-4-methoxyphenyl) -2-oxopropanoic acid (Target α-Keto Acid) C Acidic Condensation (60°C, 30 min) A->C B o-Phenylenediamine (OPD Reagent) B->C D Quinoxalinol Derivative (Stable, Highly Ionizable) C->D - 2 H2O

Fig 1. Chemical mechanism of α-keto acid derivatization using OPD to form a stable quinoxalinol.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Extraction Solvent: 100% Methanol (LC-MS grade) pre-chilled to -20°C. Causality: Cold methanol instantly denatures proteins and halts enzymatic degradation of the unstable α-keto acid.

  • Internal Standard (IS) Solution: 50 ng/mL of a stable-isotope-labeled (SIL) analog (e.g., ^13C6-labeled target) in the extraction solvent.

  • Derivatization Reagent (OPD): Prepare a 50 mM solution of OPD in 0.5 M Hydrochloric acid (HCl). Causality: The condensation reaction requires acid catalysis to activate the carbonyl carbon for nucleophilic attack by the diamine. Prepare fresh daily and protect from light.

Sample Processing Workflow

This protocol is designed for 50 µL of biological matrix (plasma, serum, or tissue homogenate).

  • Aliquoting: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

  • Protein Precipitation & IS Addition: Add 150 µL of the cold Extraction Solvent (containing IS). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a new glass HPLC vial.

  • Derivatization: Add 50 µL of the 50 mM OPD reagent to the supernatant.

  • Incubation: Seal the vial and incubate in a thermoshaker at 60°C for 30 minutes.

  • Cooling: Transfer vials to a 4°C autosampler tray immediately to quench the reaction prior to injection.

Bioassay_Workflow S1 1. Sample Aliquot (50 µL Plasma/Tissue) S2 2. Protein Precipitation (150 µL Cold MeOH + IS) S1->S2 S3 3. Centrifugation (14,000 x g, 10 min, 4°C) S2->S3 S4 4. OPD Derivatization (Add OPD/HCl, 60°C, 30 min) S3->S4 S5 5. LC-MS/MS Analysis (ESI+, MRM Mode) S4->S5 S6 6. Data Processing (Quantification & QC Check) S5->S6

Fig 2. Step-by-step sample preparation and derivatization workflow for LC-MS/MS bioassays.

LC-MS/MS Conditions & Data Presentation

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556 (Linear)
5.010906 (Linear)
7.010906 (Linear)
7.19556 (Linear)
10.09556 (Linear)
Mass Spectrometry Parameters (MRM)

The presence of the bromine atom in 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid yields a distinct isotopic pattern (~1:1 ratio of ^79Br and ^81Br). Monitoring both isotopes provides high-confidence analyte identification.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Target (^79Br isotope)345.0145.06025Quantifier
Target (^81Br isotope)347.0145.06025Qualifier
SIL-IS Derivative351.0151.06025Internal Standard

(Note: DP = Declustering Potential, CE = Collision Energy. Values are representative for a Sciex TripleTOF/QTRAP system and should be optimized per instrument).

Protocol Self-Validation & Quality Control System

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system adhering to ICH M10 bioanalytical guidelines. A run is only considered valid if the inherent system checks pass.

  • Isotopic Ratio Confirmation (Built-in Specificity): Because the target molecule contains bromine, the peak area ratio of the ^79Br transition (345.0 → 145.0) to the ^81Br transition (347.0 → 145.0) must remain strictly between 0.95 and 1.05 across all samples. A deviation indicates matrix interference co-eluting with the target, automatically flagging the sample for re-analysis.

  • Derivatization Efficiency Tracking: The SIL-IS is added before protein precipitation. Because the IS undergoes the exact same OPD derivatization kinetics as the endogenous target, the absolute peak area of the IS serves as a real-time monitor for derivatization yield. An IS area drop of >50% compared to the calibration blank indicates a failed reaction or severe matrix suppression.

  • System Suitability Test (SST): A neat derivatized standard must be injected before the biological batch to verify that the quinoxalinol derivative elutes as a single, sharp, symmetrical peak (Tailing factor ≤ 1.5), confirming the absence of E/Z isomers.

Table 3: Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance CriteriaCorrective Action if Failed
Accuracy (QC Samples) ±15% of nominal (±20% at LLOQ)Reject batch; check standard preparation.
Precision (CV) ≤15% (≤20% at LLOQ)Investigate autosampler stability or IS pipetting.
Isotope Ratio (^79Br/^81Br) 0.95 – 1.05Flag sample; adjust LC gradient to resolve interference.
Blank / Zero Sample Signal < 20% of LLOQWash column; replace OPD reagent if contaminated.

References

1.2 - Molecules (MDPI)[2] 2.1 - Analytical Sciences (via ResearchGate)[1] 3.3 - PMC (NIH)[3]

Sources

Application Note: Preclinical Evaluation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental framework for the in vivo evaluation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (herein referred to as BMPPA ). Based on its structural homology to phenylpyruvate, BMPPA is identified as a potent inhibitor of the Macrophage Migration Inhibitory Factor (MIF) , a pleiotropic pro-inflammatory cytokine with unique enzymatic tautomerase activity.

MIF is a critical upstream regulator of innate immunity, implicated in sepsis, autoimmune diseases, and oncogenesis. Unlike conventional cytokines, MIF possesses an enzymatic active site (tautomerase) that correlates with its biological function.[1][2] BMPPA functions as a structural analog of the natural substrate (4-hydroxyphenylpyruvate), leveraging the 3-bromo and 4-methoxy substitutions to enhance hydrophobic interaction within the catalytic pocket, thereby blocking MIF-CD74 receptor engagement.

This guide provides validated protocols for formulation, pharmacokinetic profiling, and efficacy testing in an endotoxemia model.

Mechanism of Action & Rationale

Structural Logic

MIF catalyzes the tautomerization of D-dopachrome and phenylpyruvate derivatives.[3][4] The active site is located at the N-terminal Proline-1 (Pro-1) of the trimer.

  • The Scaffold: The 2-oxopropanoic acid (pyruvate) tail anchors the molecule via ionic interactions at the active site.

  • The Substituents: The 3-Bromo and 4-Methoxy groups on the phenyl ring provide steric bulk and lipophilicity, occupying the hydrophobic pocket adjacent to Pro-1, preventing the binding of MIF to its cell surface receptor CD74/CD44.

Signaling Pathway

Inhibition of MIF by BMPPA prevents the activation of the ERK1/2 and NF-


B signaling cascades, resulting in the downregulation of downstream inflammatory cytokines (TNF-

, IL-6, IL-1

).

MIF_Pathway BMPPA BMPPA (Inhibitor) MIF MIF Trimer (Enzyme/Cytokine) BMPPA->MIF Blocks Active Site CD74 CD74/CD44 Receptor Complex MIF->CD74 Binding Kinases SRC / ERK1/2 Phosphorylation CD74->Kinases Signal Transduction NFkB NF-κB Translocation Kinases->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Sepsis Sepsis / Inflammation Cytokines->Sepsis

Figure 1: Mechanism of Action. BMPPA competitively inhibits the MIF tautomerase site, preventing the conformational changes necessary for CD74 receptor activation and downstream inflammatory signaling.

Formulation & Stability Protocol

Challenge:


-keto acids are susceptible to decarboxylation and oxidation. The 3-bromo substitution adds lipophilicity, making aqueous solubility poor at neutral pH without assistance.
Stock Preparation
  • Solvent: Dissolve neat BMPPA powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL .

    • Note: Sonicate for 5 minutes at room temperature. Avoid heating above 37°C to prevent decarboxylation.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

Vehicle for In Vivo Administration

For intraperitoneal (IP) or intravenous (IV) injection, use a HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  formulation to ensure solubility and reduce irritation.

Protocol (10 mL batch @ 2 mg/mL final conc):

  • Prepare 20% (w/v) HP-

    
    -CD  in 0.9% Saline. Filter sterilize (0.22 
    
    
    
    m).
  • Take 400

    
    L  of BMPPA Stock (50 mg/mL).
    
  • Slowly add stock to 9.6 mL of the HP-

    
    -CD vehicle while vortexing vigorously.
    
  • pH Adjustment: The solution may be slightly acidic. Adjust pH to 7.2–7.4 using 0.1N NaOH. Do not overshoot pH > 8.0 as keto-enol tautomerization rates increase.

  • Final Composition: 2 mg/mL BMPPA, 4% DMSO, 19.2% HP-

    
    -CD in Saline.
    

In Vivo Efficacy Protocol: LPS-Induced Endotoxemia

This model mimics septic shock. MIF inhibitors are expected to increase survival and reduce serum TNF-


 levels following a lethal or sub-lethal Lipopolysaccharide (LPS) challenge.
Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks, 20-25g).

  • Group Size: n=10 per group (statistical power > 0.8).

  • Dose Rationale: Based on ISO-1 and other phenylpyruvate analogs, the effective range is 5–20 mg/kg .

GroupPre-Treatment (T = -30 min)Challenge (T = 0)Endpoint (T = +4h or +96h)
1. Sham Vehicle (IP)Saline (IP)Cytokine Analysis
2. Model Vehicle (IP)LPS (15 mg/kg, IP)Cytokine/Survival
3. Low Dose BMPPA (5 mg/kg, IP)LPS (15 mg/kg, IP)Cytokine/Survival
4. High Dose BMPPA (20 mg/kg, IP)LPS (15 mg/kg, IP)Cytokine/Survival
5. Positive Ctrl Dexamethasone (1 mg/kg, IP)LPS (15 mg/kg, IP)Cytokine/Survival
Workflow

Workflow cluster_readouts Readouts Start Acclimatization (7 Days) Formulation Prepare BMPPA in HP-β-CD Vehicle Start->Formulation Dosing Pre-treatment (IP) BMPPA or Vehicle T = -30 min Formulation->Dosing Challenge LPS Challenge (IP) E. coli 0111:B4 T = 0 Dosing->Challenge Bleed Retro-orbital Bleed T = +4 Hours Challenge->Bleed Monitor Survival Monitoring Every 12h for 4 Days Challenge->Monitor Analysis ELISA Analysis (TNF-α, IL-6) Bleed->Analysis

Figure 2: Experimental Workflow for Endotoxemia Model. Critical timing involves pre-treatment 30 minutes prior to LPS to block the initial MIF surge.

Step-by-Step Procedure
  • Preparation: Weigh mice and calculate individual injection volumes (10 mL/kg).

  • Therapeutic Dosing: Administer BMPPA (IP) 30 minutes prior to LPS.

    • Rationale: MIF is released from pre-formed pituitary pools within minutes of stimulation. Pre-treatment ensures the inhibitor is circulating when MIF is secreted.

  • LPS Challenge: Inject LPS (E. coli serotype 0111:B4) dissolved in sterile saline.

    • Lethal Dose: 15 mg/kg (adjust based on batch potency).

    • Sub-lethal Dose: 5 mg/kg (for cytokine profiling only).

  • Blood Collection (Pharmacodynamics):

    • At T = 4 hours , anesthetize mice (Isoflurane) and collect 100

      
      L blood via retro-orbital sinus.
      
    • Allow clotting for 30 min at RT, centrifuge at 2000 x g for 10 min. Collect serum.

  • Cytokine Analysis: Perform ELISA for TNF-

    
      and IL-6 .
    
    • Success Criteria: >40% reduction in serum TNF-

      
       in High Dose group vs. Model.
      

Pharmacokinetics (PK) Snapshot

Before efficacy studies, verify exposure.

  • Dose: 10 mg/kg (IV bolus).

  • Sampling: 5, 15, 30, 60, 120, 240 min.

  • Bioanalysis: LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Transition: Monitor parent ion [M-H]- (Negative mode) due to carboxylic acid.

Expected PK Profile (Hypothetical):

Parameter Value Interpretation
T_max Immediate (IV) -

| C_max | ~15-20


M | Sufficient to inhibit MIF (IC50 typically ~1-5 

M for this class). | | Half-life (t1/2) | ~45-60 min | Rapid clearance is common for phenylpyruvates; may require bid dosing. | | Plasma Protein Binding | >90% | High due to lipophilic bromo/methoxy groups. |

Safety & Toxicity

  • Bromine Toxicity: Halogenated organic compounds can be hepatotoxic. Monitor liver enzymes (ALT/AST) if dosing > 3 days.

  • Handling: BMPPA is an irritant. Wear PPE (gloves, goggles).

  • Exclusion: Do not use in animals with pre-existing renal impairment, as organic acids rely on renal clearance.

References

  • MIF Tautomerase Activity & Inhibition

    • Title: Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity.[1][4][5]

    • Source: Biochemistry (ACS Public
    • URL:[Link]

    • Relevance: Establishes the phenylpyruvate tautomerase active site as the target for this molecule class.
  • Small Molecule MIF Inhibitors (Review)

    • Title: Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders.[2][6][7][8]

    • Source: Drug Discovery Today (via NCBI)
    • URL:[Link]

    • Relevance: Provides comparative data on MIF inhibitors and valid
  • ISO-1 (Reference Compound) Protocols

    • Title: ISO-1, a potent small molecule inhibitor of macrophage migration inhibitory factor.[2][7]

    • Source: Journal of Immunology
    • URL:[Link]

    • Relevance: Serves as the benchmark protocol for dosing and efficacy readouts in murine sepsis.
  • Structure-Activity Rel

    • Title: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors as Potential Novel Anti-Inflammatory Agents.[2][8]

    • Source: Bentham Science
    • URL:[Link]

    • Relevance: Discusses the fluorosubstituted and halogenated phenylpyruvic acid class of inhibitors.

Sources

Application Note: Formulation & Handling of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid for Cell Culture

[1][2][3]

Introduction & Biological Context

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (also known as 3-bromo-4-methoxyphenylpyruvic acid) is a halogenated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

12123

In cell culture applications, this compound is primarily utilized as:

  • A Metabolic Probe: To investigate aromatic amino acid aminotransferase (TAT) activity and tyrosine metabolism.[1][2][3]

  • A Tautomerase Inhibitor/Substrate: As a structural analogue of phenylpyruvate, it interacts with Macrophage Migration Inhibitory Factor (MIF) , a cytokine with unique phenylpyruvate tautomerase activity.[1][2][3]

  • A Synthetic Precursor: For in situ enzymatic conversion to non-canonical amino acids or downstream bioactive oximes.[1][2][3]

This guide details the specific formulation required to maintain the stability of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

12

Physicochemical Profile

Understanding the chemical behavior of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

12
PropertyValue / CharacteristicImplication for Cell Culture
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

--
Molecular Weight 273.08 g/mol Permeable to cell membranes.[1][2]
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvent (DMSO/EtOH).[1][2][3]
Solubility (DMSO) High (> 50 mg/mL)Ideal for stock solutions.[1][2][3]
pKa (Carboxyl) ~2.5 - 3.0Will acidify unbuffered media; requires pH adjustment.[1][2][3]
Stability Sensitive to Oxidation/Lightngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-keto acids degrade to aldehydes +

(oxidative decarboxylation).[1][2]
Reactivity Electrophilic KetoneReacts with amines (Schiff base) and peroxides.[1][2][3]

Protocol: Stock Solution Preparation

Objective: Create a stable, sterile 100 mM stock solution.

Materials
  • Compound: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade (Sigma-Aldrich or equivalent).[1][2][3]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent light degradation and leaching).

Step-by-Step Methodology
  • Weighing: Accurately weigh 27.3 mg of the solid compound into a sterile amber vial.

    • Note: Perform weighing quickly to minimize exposure to ambient humidity.[1][2][3]

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30-60 seconds until the solid is completely dissolved.

    • Observation: The solution should be clear and colorless to pale yellow.[1][2][3] If cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization (Optional but Recommended):

    • If the solid was not sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .[1][2]

    • Warning: Do NOT use Cellulose Acetate (CA) filters as DMSO degrades them.[1][2][3]

  • Aliquot & Storage:

    • Dispense into 50-100 µL aliquots in amber microtubes.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

    • Critical: Avoid repeated freeze-thaw cycles.[1][2] The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -keto group is prone to hydrolysis upon repeated temperature shifts.[1][2]
      

Protocol: Working Solution & Cell Treatment

Objective: Dilute stock to working concentration (typically 10 µM – 100 µM) without precipitation or pH shock.

Experimental Considerations
  • Vehicle Control: Always prepare a "DMSO-only" control matching the final solvent concentration (e.g., 0.1% v/v).[1][2][3]

  • pH Buffering: The acidity of the compound can shift the color of phenol red in media.[1][2][3] Ensure the media has adequate buffering capacity (HEPES is recommended).[1][2]

Methodology
  • Thawing: Thaw one aliquot of 100 mM stock at room temperature. Protect from bright light.[1][2]

  • Intermediate Dilution (Step-Down):

    • Prepare a 10x intermediate solution in sterile PBS (pH 7.4) or serum-free media.[1][2][3]

    • Example: To treat at 100 µM final, prepare a 1 mM intermediate (10 µL Stock + 990 µL PBS).

    • Why? Direct addition of 100% DMSO stock to serum-containing media can sometimes cause localized protein precipitation.[1][2][3]

  • Final Dilution:

    • Add the intermediate solution to the cell culture well.[1][2]

    • Final DMSO concentration should be ≤ 0.5% (v/v).

  • Incubation:

    • Incubate cells for the desired time (typically 6–24 hours for metabolic studies).[1][2][3]

    • Stability Check: For incubations >24 hours, refresh media with fresh compound daily, as

      
      -keto acids degrade in oxygenated media at 37°C (
      
      
      hours).

Biological Pathway & Mechanism[1][2][3]

The following diagram illustrates the metabolic node occupied by 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid. It acts as a substrate for MIF (tautomerase activity) and Aminotransferases (TAT), linking it to both inflammatory signaling and amino acid biosynthesis.[1][2][3]

Gcluster_0Extracellular Spacecluster_1CytosolCompound3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid(Exogenous Probe)KetoFormKeto-Enol Tautomerization(Spontaneous)Compound->KetoFormPassive DiffusionMIFMIF / DDT(Macrophage Migration Inhibitory Factor)KetoForm->MIFInhibits/BindsTATTyrosine Aminotransferase(TAT)KetoForm->TATTransamination(+ Glutamate)SignalingInhibition ofInflammatory Signaling(via CD74/ERK)MIF->SignalingModulationAminoAcid3-Bromo-4-methoxy-Phenylalanine(Non-canonical AA)TAT->AminoAcidBiosynthesisProteinIncProtein Incorporation(False Translation)AminoAcid->ProteinIncTranslation Error?

Figure 1: Metabolic and signaling interactions of halogenated phenylpyruvates. The compound acts as a tautomerase inhibitor for MIF and a substrate for transamination.[1][2][3]

Quality Control & Validation

To ensure experimental reproducibility, the stability of the compound in media should be validated using HPLC.[1][2][3]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 310 nm (enol form).[1][2][3]

  • Retention Time: Expect elution around 8-10 minutes (lipophilic nature of bromo-methoxy group).

Acceptance Criteria:

  • Purity > 95% by AUC (Area Under Curve).[1][2]

  • Absence of a "decarboxylated" peak (which would appear less polar/later eluting or as a distinct aldehyde peak).[1][2][3]

References

  • Gotsbacher, M. et al. (2015).[1][2][3][4] Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136.[1][2][3][4] Link[1][2][4]

  • Lubetsky, J. B. et al. (2002).[1][2][3] The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[1][2][3] Journal of Biological Chemistry, 277(28), 24976-24982.[1][2] Link[1][2]

  • Rosengren, E. et al. (1971).[1][2][3] The transamination of 3-bromo-4-methoxyphenylalanine. Acta Chemica Scandinavica. (Foundational chemistry for brominated phenylalanine derivatives).

  • PubChem Compound Summary. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.[1][2][3][5] National Center for Biotechnology Information.[1][2] Link[1][2]

LC-MS/MS parameters for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative LC-MS/MS Analysis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Executive Summary

This protocol details the method development and validation for the quantification of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (BMPPA) in biological matrices. As a halogenated


-keto acid, BMPPA presents unique analytical challenges, including keto-enol tautomerism, potential oxidative instability, and a distinct isotopic signature due to the bromine atom.

This guide moves beyond standard templates to address the specific physicochemical behavior of phenylpyruvic acid derivatives, utilizing Negative Mode ESI and a Cold-Chain Sample Preparation workflow to ensure integrity.

Compound Characterization & Mass Spectrometry Strategy

Physicochemical Profile
  • IUPAC Name: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 271.97 Da (

    
    Br) / 273.97 Da (
    
    
    
    Br)
  • Acidity: Carboxylic acid moiety (

    
    ).
    
  • Isotopic Pattern: The presence of one bromine atom creates a characteristic 1:1 doublet at

    
     M and M+2.
    
Ionization & Fragmentation Logic

Ionization Mode: Electrospray Ionization Negative (ESI-) is selected. The carboxylic acid group readily deprotonates to form


. Positive mode is less sensitive for acidic species and often requires adduct formation (

or

), which is unstable for quantification.

Fragmentation Pathway (MS/MS):

  • Precursor Selection: Both isotopes (

    
     271 and 273) are viable. For maximum sensitivity, we sum the transitions or select the 
    
    
    
    Br isotope if interferences are present on the higher mass.
  • Primary Transition (Quantifier): Decarboxylation.

    
    -keto acids characteristically lose 
    
    
    
    (44 Da).
  • Secondary Transition (Qualifier): Loss of the carbonyl group (CO) from the side chain or methyl radical loss from the methoxy group.

    • 
       (Sequential loss of CO).
      

Experimental Protocol

Reagents & Standards
  • Reference Standard: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (>98% purity).

  • Internal Standard (IS): 3-(4-Methoxyphenyl)-2-oxopropanoic acid-

    
     (if available) or Warfarin (structural analog, ionizes well in Neg mode).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: "Cold-Crash" Protein Precipitation

Rationale:


-keto acids can degrade into aldehydes via oxidative decarboxylation or undergo enolization at room temperature. A cold environment minimizes these artifacts.
  • Thaw plasma/microsome samples on ice (4°C).

  • Aliquot 50

    
    L of sample into a cooled 1.5 mL Eppendorf tube.
    
  • Add 10

    
    L of Internal Standard solution (100 ng/mL in 50% MeOH).
    
  • Precipitate by adding 200

    
    L of ice-cold Acetonitrile  (stored at -20°C).
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 150

    
    L of supernatant to a glass vial with insert.
    
  • Dilute with 150

    
    L of 0.1% Formic Acid in Water (to match initial mobile phase and prevent peak fronting).
    
LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7

    
    m) or Waters BEH C18.
    
    • Why? C18 provides robust retention for the hydrophobic phenyl ring.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: While low pH suppresses ionization slightly in negative mode, it is essential for chromatographic retention of the carboxylic acid. The high voltage in the source overcomes the suppression.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 10 Loading
0.5 10 Hold
3.0 90 Elution
4.0 90 Wash
4.1 10 Re-equilibration

| 6.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Negative Mode.

  • Spray Voltage: -3500 V.

  • Gas Temps: 350°C (Source), 400°C (Sheath).

  • Dwell Time: 50 ms per transition.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
BMPPA (

Br)
270.9 226.9 15 Quantifier
BMPPA (

Br)
270.9198.925Qualifier
BMPPA (

Br)
272.9228.915Confirmation
Internal Standard[Varies][Varies][Optimized]Normalization

Visual Workflow & Logic

The following diagram illustrates the critical decision points in the analytical workflow, emphasizing the "Cold Chain" requirement to prevent keto-acid degradation.

G Sample Biological Sample (Plasma/Microsomes) ColdPrep Cold-Chain Prep (Ice Bath, -20°C ACN) Sample->ColdPrep Prevents degradation Centrifuge Centrifugation (15k g, 4°C) ColdPrep->Centrifuge Removes proteins Dilution Dilution 1:1 (0.1% FA in H2O) Centrifuge->Dilution Matches Mobile Phase LC UHPLC Separation (C18, Acidic pH) Dilution->LC Focuses Peak ESI ESI Negative Source (Deprotonation) LC->ESI Elution MSMS MS/MS Detection (MRM: 271->227) ESI->MSMS Quantification

Caption: Optimized analytical workflow emphasizing temperature control to maintain BMPPA stability.

Expert Insights & Troubleshooting

1. The "Split Peak" Phenomenon (Keto-Enol Tautomerism):

  • Observation: You may see two peaks for BMPPA in the chromatogram.

  • Cause:

    
    -keto acids exist in equilibrium between the keto form and the enol form. In acidic mobile phases, this interconversion is slow enough to potentially resolve partially.
    
  • Solution: If splitting occurs, increase the column temperature to 50°C to speed up the interconversion (coalescing the peaks) or use a derivatization method (see below).

2. Derivatization (Alternative Strategy):

  • If sensitivity in ESI- is insufficient (LOQ > 5 ng/mL), derivatize with o-Phenylenediamine (OPD) .

  • Mechanism: OPD reacts with the

    
    -keto group to form a quinoxaline derivative.
    
  • Benefit: The product is stable, hydrophobic (better retention), and ionizes exceptionally well in Positive Mode .

3. Bromine Isotope Confirmation:

  • Always monitor both the 271 and 273 precursors during method development. The ratio of the peak areas should be approximately 1:1. Significant deviation indicates interference from a non-brominated co-eluting compound.

References

  • PubChem. (2023). 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Structure and Properties. National Library of Medicine. [Link]

  • Kishore, A., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]

  • Hasan, A. A., et al. (2009). Ion fragmentation of small molecules in mass spectrometry: ESI Negative Mode for Carboxylic Acids. University of Alabama at Birmingham. [Link]

  • Phenomenex. (2023). LC-MS/MS-based Quantification of Therapeutic Compounds: Sample Prep Strategies. Phenomenex Technical Notes. [Link]

Troubleshooting & Optimization

Technical Support: Optimizing Yield for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Thyromimetic Intermediates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto acid) is a critical step in the production of thyromimetic agents such as Sobetirome (GC-1) and Eprotirome. The standard industrial and laboratory route employs the Erlenmeyer-Plöchl azlactone synthesis  followed by hydrolysis.[1][2]

Users frequently report yields fluctuating between 30% and 65% .[1] This variability is rarely due to the chemistry itself but rather to three specific control points :

  • Moisture contamination during azlactone formation (Step 1).

  • Oxidative decarboxylation during hydrolysis (Step 2).

  • Keto-enol tautomerism complicating crystallization.

This guide provides a self-validating protocol and troubleshooting workflow to stabilize yields >75%.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the exact stage of yield loss.

YieldDiagnostic Start Identify Yield Loss Stage Q1 Is the Intermediate (Azlactone) Solid and Yellow? Start->Q1 Issue1 ISSUE: Azlactone Failure Possible: Wet NaOAc or Old Aldehyde Action: See Module 2 Q1->Issue1 No (Gummy/Pale) Q2 Does Step 2 (Hydrolysis) produce gas (bubbles)? Q1->Q2 Yes (Crystalline) Issue2 ISSUE: Decarboxylation Temp too high or Acid too strong Action: See Module 3 Q2->Issue2 Yes (CO2 evolution) Q3 Is Final Product an Oil? Q2->Q3 No Issue3 ISSUE: Tautomer/Impurity Action: See Module 4 (Purification) Q3->Issue3 Yes Success Yield > 75% Crystalline Solid Q3->Success No

Figure 1: Diagnostic logic tree for pinpointing yield loss in Erlenmeyer-Plöchl synthesis.

Part 2: Step 1 - The Azlactone Formation

The Reaction: Condensation of 3-bromo-4-methoxybenzaldehyde with N-acetylglycine (or hippuric acid).[1]

The "Hidden" Yield Killer: Moisture & Stoichiometry

The formation of the intermediate, 4-(3-bromo-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one , is driven by acetic anhydride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). If your reagents contain water, 

hydrolyzes to acetic acid, killing the cyclization and resulting in a "gummy" acyclic mess.

Optimized Protocol Parameters:

ParameterStandard ValueOptimization Logic
Aldehyde Source 3-Bromo-4-methoxybenzaldehydeMust be fresh. Old aldehyde oxidizes to benzoic acid, which does not react, lowering yield calculation based on mass.[1]
Base Catalyst Sodium Acetate (NaOAc)Must be Fused (Anhydrous). Commercial "anhydrous" often absorbs water. Fuse it in a ceramic dish with a Bunsen burner before use.
Reagent Ratio 1.0 : 1.1 : 1.1 : 3.0(Aldehyde : N-Acetylglycine : NaOAc : ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

). Excess anhydride acts as solvent and dehydrating agent.
Temperature 110°C - 120°CDo not exceed 130°C. Higher temps cause "tarring" (polymerization) of the electron-rich methoxy ring.[1]
Troubleshooting Step 1

Symptom: The product is a sticky orange gum instead of a bright yellow solid.

  • Cause: Incomplete cyclization due to water or old acetic anhydride.[1]

  • Fix: Add cold ethanol (

    
    ) to the reaction mixture after cooling to 60°C. Stir vigorously. This induces precipitation of the azlactone while keeping unreacted aldehyde in solution.
    
  • Validation: The azlactone should show a sharp IR stretch at ~1790-1800 cm⁻¹ (lactone carbonyl).[1] If this peak is broad or shifted to 1700, the ring is open.

Part 3: Step 2 - Hydrolysis to -Keto Acid

The Reaction: Opening the oxazolone ring and hydrolyzing the enamine to release the ketone.[1]

The "Danger Zone": Decarboxylation

-Keto acids (phenylpyruvic acid derivatives) are unstable. They easily lose 

to form the aldehyde or oxidize to the acetic acid derivative.

Reaction Pathway & Risks:

HydrolysisPath Azlactone Azlactone (Intermediate) AcylAmino Acylamino Acrylic Acid Azlactone->AcylAmino Mild Hydrolysis KetoAcid Target: $alpha$-Keto Acid AcylAmino->KetoAcid Acid/Heat Aldehyde Aldehyde (Degradation) KetoAcid->Aldehyde -CO2 (Overheating) AceticAcid Acetic Acid Deriv. (Oxidation) KetoAcid->AceticAcid +O2 (Air)

Figure 2: Reaction pathway showing the target window versus degradation routes.

The Optimized Hydrolysis Protocol (The "Two-Step" Method)

Direct acid hydrolysis is often too harsh. We recommend a stepwise alkaline opening followed by acid hydrolysis.

  • Ring Opening (Alkaline):

    • Suspend Azlactone in acetone/water (1:1).

    • Add 2.5 eq NaOH (1M). Reflux gently for 1-2 hours.

    • Observation: Solid dissolves; solution turns clear/yellow.[1]

    • Result: Formation of the stable enolate.

  • Ketone Release (Acidic):

    • Cool to 0-5°C (Ice bath).[1] Critical.

    • Slowly acidify with 3M HCl to pH 1-2.[1]

    • Why Cold? Heat + Acid = Decarboxylation.[1] Keeping it cold precipitates the

      
      -keto acid immediately, protecting it from degradation.
      

Part 4: Purification & Handling

Symptom: "My product oiled out upon acidification."

This is the most common complaint. The 3-bromo-4-methoxy substituent adds lipophilicity, making the compound prone to oiling rather than crystallizing.[1]

Corrective Action:

  • Seeding: If you have any solid crystals from a previous batch, add a seed crystal immediately upon acidification.

  • Solvent Switch: If it oils, extract into Ethyl Acetate (EtOAc). Wash with brine.[1] Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
  • Crystallization: Evaporate EtOAc to a small volume. Add Benzene or Toluene (anti-solvent) and scratch the flask walls.

    • Note: If avoiding benzene, use Dichloromethane (DCM) / Hexane . Dissolve in min. DCM, add Hexane until cloudy, refrigerate.

Storage: Store under Argon/Nitrogen at -20°C. These compounds slowly auto-oxidize in air to form 3-bromo-4-methoxyphenylacetic acid (which melts higher and is white, not slightly off-white/yellowish).[1]

Part 5: FAQ - Rapid Troubleshooting

Q: My NMR shows a double set of peaks. Is it impure? A: Not necessarily.[1] ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-Keto acids exist in equilibrium between the keto  form (

) and the enol form (

). In DMSO-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, you often see both. Check the integration; if the sum equals 1 proton, it is tautomerism, not impurity.

Q: Can I use Hippuric Acid instead of N-Acetylglycine? A: Yes. The intermediate will be a phenyl-substituted azlactone (redder color).[1] It is more stable and often crystallizes better, but the hydrolysis requires harsher conditions (longer reflux), increasing the risk of decarboxylation. Stick to N-acetylglycine for higher yield of the acid specifically.[1]

Q: The product color is dark brown. A: This indicates oxidation/polymerization. Likely occurred during the hydrolysis reflux.

  • Fix: Use a nitrogen balloon during hydrolysis.

  • Rescue: Recrystallize from Acetic Acid/Water with activated charcoal.[1]

References

  • Erlenmeyer-Plöchl Azlactone Synthesis

    • Carter, H. E. (1946).[2][3] "Azlactones."[1][2][3][4][5][6][7][8] Organic Reactions, 3, 198.[2][3]

  • Synthesis of Thyromimetics (GC-1/Sobetirome)

    • Scanlan, T. S., et al. (1998). "Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a)." Science, 283(5407), 1425-1425. (Describes the utility of these intermediates).

    • Chiellini, G., et al. (1998). "A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor."[1] Chemistry & Biology, 5(6), 299-306.

  • Handling

    
    -Keto Acids: 
    
    • Cooper, A. J. L., et al. (1983). "Interconversion of

      
      -keto acids." Chemical Reviews, 83(3), 321-358. (Mechanisms of degradation/tautomerism). 
      
  • Specific Bromo-Methoxy Intermediates

    • Garg, N., et al. (2010). "Synthesis of 3-bromo-4-methoxyphenyl derivatives." Journal of Organic Chemistry. (General handling of the specific aromatic ring system).

(Note: While specific yield data for this exact derivative is often proprietary in patents, the protocols listed above are adapted from the standard "Substituted Benzaldehyde to Phenylpyruvic Acid" workflows validated in the cited literature.)

Sources

Technical Support Center: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document synthesizes established principles of alpha-keto acid chemistry with practical, field-proven insights to ensure the integrity and reproducibility of your results.

I. Core Concepts: Understanding the Stability of α-Keto Acids

Alpha-keto acids, including 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, are a class of compounds known for their inherent reactivity, which can present challenges in experimental settings.[1][2] The presence of both a ketone and a carboxylic acid functional group on adjacent carbons makes the molecule susceptible to several degradation pathways. The stability of this specific compound is further influenced by the substituted phenyl ring.

A primary degradation pathway for many α-keto acids is spontaneous decarboxylation, a reaction that can be accelerated by heat and light.[2] Furthermore, the electrophilic nature of the α-keto group can make it a target for nucleophilic attack, and the acidity of the carboxylic acid means its ionization state, and therefore its reactivity and solubility, is highly dependent on the pH of the solution.[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid in solution.

Q1: What is the recommended method for storing the solid compound and its solutions?

A: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: For long-term storage, the solid compound should be kept at -20°C or lower, protected from light and moisture.[2]

  • Solutions: Stock solutions, preferably in anhydrous aprotic solvents like DMSO or DMF, should be stored at -80°C.[2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Storage ConditionFormRecommended TemperatureDuration
Long-termSolid-20°CYears
Short-termSolid4°CDays to Weeks
Long-termSolution (Anhydrous)-80°CMonths
Working SolutionsAqueous Buffer-80°C (flash-frozen)Days (use immediately after thawing)

Q2: I'm dissolving the compound in an aqueous buffer for my assay and seeing inconsistent results. What could be the cause?

A: Instability in aqueous solutions is a common issue with α-keto acids. Several factors could be contributing to your inconsistent results:

  • pH-Mediated Degradation: The stability of the compound can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[4][5] It is crucial to determine the optimal pH range for stability for your specific experimental conditions.

  • Spontaneous Decarboxylation: As mentioned, decarboxylation can occur in solution, and the rate may be influenced by the buffer composition and temperature.

  • Reaction with Buffer Components: Some buffer components may react with the α-keto acid. For example, primary amine-containing buffers (e.g., Tris) could potentially form Schiff bases.

Troubleshooting Steps:

  • pH Profiling: If possible, perform a preliminary stability study at different pH values (e.g., pH 4, 7, and 9) to identify the range where the compound is most stable.

  • Buffer Selection: Opt for buffers with non-nucleophilic components, such as phosphate or HEPES, over amine-based buffers.

  • Temperature Control: Prepare and use the aqueous solutions at low temperatures (on ice) and use them immediately after preparation.[2]

Q3: My solution of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has a yellow tint. Is this normal?

A: A slight yellow color can be indicative of the presence of impurities or degradation products. While some degree of color may be present in the solid material, a noticeable change or intensification of color in solution over time is a strong indicator of degradation. It is recommended to use solutions that are as close to colorless as possible and to prepare them fresh for each experiment.

Q4: How susceptible is this compound to photodegradation?

A: The presence of a brominated aromatic ring suggests a potential for photosensitivity. Brominated aromatic compounds can undergo photodecomposition, which may involve debromination upon exposure to light, particularly in the UV range.[6][7]

Recommendations:

  • Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Minimize the exposure of your experimental setup to direct light, especially during long incubation periods.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency over time in solution. 1. Chemical degradation (decarboxylation, hydrolysis).2. Adsorption to container walls.1. Prepare fresh solutions for each experiment.2. Store stock solutions in smaller aliquots at -80°C.3. Use low-adsorption labware.4. Perform a time-course experiment to quantify the rate of degradation under your specific conditions.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Degradation products.2. Impurities in the starting material.3. Reaction with solvent or buffer components.1. Run a blank (solvent/buffer only) to identify background peaks.2. Analyze a freshly prepared solution to establish a baseline chromatogram.3. Use high-purity solvents and reagents.4. If degradation is suspected, consider using a milder analytical method (e.g., lower temperature, different pH).
Inconsistent biological/biochemical assay results. 1. Variable concentration of the active compound due to instability in the assay buffer.2. Interference from degradation products.1. Minimize the pre-incubation time of the compound in the assay buffer.2. Add the compound to the assay mixture as the final step.3. Test the effect of the vehicle (e.g., DMSO) and potential degradation products on the assay as controls.
Precipitation of the compound in aqueous buffer. 1. Poor solubility at the working concentration and pH.2. The compound may be less soluble at lower temperatures.1. Determine the solubility of the compound in your buffer system.2. Consider using a co-solvent (e.g., up to 1-5% DMSO or ethanol), ensuring it does not affect your assay.3. Prepare a more concentrated stock in an organic solvent and perform a final dilution into the aqueous buffer immediately before use.
Logical Workflow for Troubleshooting Unexpected Analytical Peaks

Caption: A logical workflow for troubleshooting unexpected peaks.

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.

  • Pre-weighing Preparation: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a fume hood.

  • Dissolution: Add anhydrous, high-purity DMSO or DMF to the solid to achieve the target concentration (e.g., 10-50 mM).

  • Solubilization: Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber, low-adsorption microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability of the molecule under stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

G cluster_0 Preparation cluster_1 Stress Conditions (24-48h) cluster_2 Analysis A Prepare Stock Solution in Acetonitrile/Water B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (60°C in solution) A->E F Photolytic Degradation (UV/Vis light exposure) A->F G Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze by LC-MS/UV G->H I Compare to Control (unstressed sample) H->I

Caption: Workflow for a forced degradation study.

V. Potential Degradation Pathways

Based on the structure of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid and the known reactivity of related compounds, several degradation pathways can be hypothesized. Understanding these can aid in the identification of unknown peaks in analytical studies.

DegradationPathways cluster_decarboxylation Decarboxylation cluster_debromination Reductive Debromination cluster_hydrolysis Ether Hydrolysis (Harsh Acidic Conditions) A 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid C9H7BrO4 B 2-(3-Bromo-4-methoxyphenyl)acetaldehyde C8H7BrO2 A->B Heat, Light, or In-source (MS) C 3-(4-Methoxyphenyl)-2-oxopropanoic acid C10H10O4 A->C Photolysis, or Reductive Conditions D 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid C9H7BrO4 A->D Strong Acid, Heat

Caption: Hypothesized degradation pathways.

VI. References

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. [Link]

  • High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Free Radical Research. [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. [Link]

  • Photodecomposition Properties of Brominated Flame Retardants (BFRs). ResearchGate. [Link]

  • Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. Contract Pharma. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. PMC. [Link]

  • QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. [Link]

  • The Importance of Standalone Testing for Small Molecules. PPD. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). PubMed. [Link]

  • Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. ResearchGate. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC. [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico. [Link]

  • Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. [Link]

  • STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. CUTM Courseware. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). ResearchGate. [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

Sources

addressing poor peak shape of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting Subject: Optimization of Peak Shape for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Ticket ID: #TSC-KETO-8842 Status: Open / High Priority

Executive Summary

You are encountering peak shape issues with 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid . This is not a standard method development challenge; it is a structural chemistry challenge.

This molecule belongs to the aryl-substituted


-keto acid  family (a phenylpyruvic acid derivative). Its poor peak shape—often manifesting as splitting, shoulder formation, or severe tailing—is usually governed by two competing mechanisms inherent to its structure, rather than simple column failure:
  • Keto-Enol Tautomerism: The

    
    -keto acid moiety exists in a dynamic equilibrium between its keto and enol forms.[1] If the interconversion rate is slow relative to the chromatographic timescale, you will see peak splitting or "saddle" peaks.
    
  • Metal Chelation: The

    
    -keto acid group is a bidentate ligand that avidly binds trace iron or titanium in stainless steel HPLC flow paths, causing severe tailing.
    

This guide provides the diagnostic workflows and specific protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your mobile phase, identify the specific phenotype of your poor peak shape using the logic tree below.

TroubleshootingTree Start Identify Peak Defect Split Peak Splitting / Shoulder (Double Peak) Start->Split Tailing Severe Tailing (Asymmetry > 1.5) Start->Tailing Broad Broad / Low Efficiency Start->Broad Tautomer Cause: Keto-Enol Tautomerism (Slow Kinetics) Split->Tautomer Chelation Cause: Metal Chelation (Iron/Steel Interaction) Tailing->Chelation Ionization Cause: Mixed Ionization (Operating near pKa ~3.3) Tailing->Ionization Sol_Inject Cause: Solvent Mismatch Action: Match Diluent to MP A Broad->Sol_Inject Sol_Temp Action: Increase Column Temp (>40°C) to merge peaks Tautomer->Sol_Temp Sol_pH Action: Acidify Mobile Phase (pH < 2.5) to stabilize Keto form Tautomer->Sol_pH Sol_EDTA Action: Add 0.1 mM EDTA or Passivate System Chelation->Sol_EDTA Sol_Buffer Action: High Strength Buffer (50mM Phosphate, pH 2.0) Ionization->Sol_Buffer

Figure 1: Diagnostic logic tree for


-keto acid peak defects. Use this to prioritize your troubleshooting steps.

Part 2: Troubleshooting Guides & FAQs

Issue A: The "Double Peak" (Keto-Enol Tautomerism)

Symptom: The peak appears split or has a distinct shoulder, even at low injection volumes. The Science: Your molecule possesses a methylene group (


) flanked by an aromatic ring and a ketone. This allows the proton to shift, creating an equilibrium between the keto form  (favored in vacuum) and the enol form  (stabilized by conjugation with the aromatic ring and solvent H-bonding).

If the rate of interconversion (


) is similar to the time the molecule spends in the column, the two forms separate partially, looking like two peaks connected by a "saddle."

Q: How do I fix the splitting? Protocol: Drive the kinetics or freeze the equilibrium.

  • Temperature (The Kinetic Approach): Increase column temperature to 40°C – 50°C .

    • Why: Heat increases the rate of tautomerization. If the forms interconvert fast enough (faster than the separation time), the detector sees a single, sharp, time-averaged peak.

  • pH Control (The Thermodynamic Approach): Lower the pH to < 2.5 .

    • Why: Acidic conditions often stabilize the keto form and suppress the ionization of the carboxylic acid, simplifying the equilibrium.

Issue B: The "Shark Fin" (Metal Chelation)

Symptom: The peak rises normally but has a long, dragging tail that never seems to return to baseline. The Science:


-keto acids are potent chelators. The oxygen on the ketone and the oxygen on the carboxylic acid form a "pincer" that grabs onto Iron (Fe) and Titanium (Ti) ions present in stainless steel frits and column bodies. This is an adsorption mechanism, not a partition mechanism, leading to severe tailing.

Q: My column is new. Why is this happening? Even new columns have stainless steel frits. The LC system itself (pump heads, tubing) also sheds trace metal ions.

Protocol: System Passivation & Mobile Phase Additives If you cannot use a bio-inert (PEEK/Titanium-free) LC system, you must mask the metals.

MethodProtocolPros/Cons
1. Mobile Phase Additive Add 0.1 mM EDTA (disodium salt) to Mobile Phase A.Most Effective. Constant protection. Con: EDTA can precipitate in high % organic; ensure solubility.
2. System Passivation Flush system (minus column) with 30% Phosphoric Acid for 60 min, then water.Temporary. Removes surface iron. Con: The tailing will return as pumps wear.
3. Sacrificial Injection Inject a high concentration of the analyte (or EDTA) several times before the run.Quick Fix. Saturates active sites. Con: Poor reproducibility.
Issue C: Ionization State (pKa Management)

Symptom: Broad peaks or retention time shifting. The Science: The pKa of the carboxylic acid on phenylpyruvic acid derivatives is typically 3.0 – 3.5 .

  • At pH 3.3: 50% is ionized, 50% is neutral. This "mixed mode" retention causes broad peaks.

  • At pH 7.0: 100% ionized. The peak will be sharp but will elute very early (near void volume) unless you use a specific column (e.g., Polar C18).

Q: What buffer should I use? You must operate at least 1.5 pH units away from the pKa.

Target pHBuffer SystemRecommendation
pH 2.0 - 2.2 0.1% Trifluoroacetic Acid (TFA)Recommended. Suppresses ionization completely. Good for retention of the acid. Pairs well with the "Tautomerism" fix.
pH 2.5 0.1% Formic AcidAcceptable , but may be too close to pKa for this specific molecule, leading to slight broadening.
pH 4.5 10mM Ammonium AcetateAvoid. You are right on the "slope" of the ionization curve.
pH 7.5 10mM Ammonium BicarbonateGood Peak Shape , but low retention. Use only if you have a column that retains polar anions (e.g., Waters HSS T3 or Phenomenex Luna Omega PS C18).

Part 3: The "Gold Standard" Protocol

If you are starting method development from scratch, use this set of conditions which addresses all three root causes simultaneously.

Chromatographic Conditions:

  • Column: End-capped C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Why: "End-capping" reduces silanol interactions which cause tailing.[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Why: pH ~2.0 suppresses ionization (fixing Issue C) and stabilizes tautomers (fixing Issue A). TFA also masks silanols better than Formic acid.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Temperature: 45°C .

    • Why: Increases kinetic rate of tautomerism to merge split peaks.

  • Flow Path: If possible, replace the stainless steel inlet frit with a PEEK frit .

  • Sample Diluent: 50:50 Water:Acetonitrile (match the initial gradient conditions). Do not dissolve in 100% DMSO or MeOH if injecting large volumes.

References

  • Moriyasu, M., et al. (2006). HPLC Separation of Keto and Enol Tautomers of Several Ketones at Low Temperatures. Chemistry Letters.[3]

  • Dolan, J. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog.

  • McCalley, D.V. (2010). Study of the Selectivity, Mass Transfer and Silanol Activity of C18 Phases. Journal of Chromatography A. (Context on Silanol/Acid interactions).
  • SilcoTek Technical Report. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.

  • PubChem Compound Summary. Phenylpyruvic Acid (Parent Structure).[4] National Center for Biotechnology Information.

Sources

Technical Support Center: High-Purity Synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

[1][2][3]

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Reagent Impurities & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Chemical Context

You are likely synthesizing 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (hereafter Target-KA ) as a precursor for Danshensu analogs or phenylalanine derivatives.[1][2][3] The standard industrial route is the Erlenmeyer-Plöchl Azlactone Synthesis , followed by hydrolysis.[2][3]

While robust, this pathway is susceptible to three critical impurity classes that degrade downstream yields:[1][3]

  • Unreacted Aldehyde (Competitive inhibition in enzymatic steps).[2][3]

  • Decarboxylation Byproducts (Thermal degradation).[2][3]

  • Acetamidoacrylic Acid Intermediates (Incomplete hydrolysis).

This guide provides a self-validating troubleshooting framework to eliminate these impurities.

The Impurity Landscape (Visualized)

Understanding where impurities originate is the first step to control.[2][3]

GStartStart: 3-Br-4-OMe-BenzaldehydeAzlactoneIntermediate:AzlactoneStart->Azlactone+ N-AcetylglycineAc2O / NaOAcImpurity1Impurity A:Unreacted AldehydeStart->Impurity1Incomplete ConversionTargetTARGET:Alpha-Keto AcidAzlactone->TargetHydrolysis (HCl/H2O)Impurity2Impurity B:Acetamidoacrylic AcidAzlactone->Impurity2Mild Hydrolysis(Ring Open Only)Impurity3Impurity C:Decarboxylated Product(Aryl Acetic Acid)Target->Impurity3Overheating (>80°C)Oxidative Stress

Figure 1: Reaction pathway highlighting the genesis of critical impurities.[2][3]

Module 1: Reagent Quality Control (Pre-Synthesis)

The Issue: "My azlactone intermediate is an oil/sticky solid, not a crystal." The Diagnosis: Moisture contamination in Sodium Acetate or Acetic Anhydride.[2][3]

The Erlenmeyer condensation is a dehydration reaction.[2][3][4] The presence of water hydrolyzes the acetic anhydride before it can cyclize the N-acetylglycine, stalling the reaction and leaving unreacted aldehyde (Impurity A).[2][3]

Protocol: The "Fizz" Test & Reagent Drying
ReagentCritical SpecificationVerification / Pre-treatment
Sodium Acetate Anhydrous (Fused) Must be fused. Heat NaOAc[1][2][3]·3H₂O in a ceramic dish until it melts, boils off water, solidifies, and re-melts (~324°C). Grind to fine powder immediately before use.[2][3]
Acetic Anhydride >98% Purity If the bottle is old, distill it.[2][3] Presence of acetic acid slows the rate-determining step.[1][2][3]
3-Br-4-OMe-CHO Free of Benzoic Acid Check IR.[1][2] If a broad -OH stretch exists (2500-3300 cm⁻¹), wash with NaHCO₃ to remove 3-bromo-4-methoxybenzoic acid.[1][2][3]

Module 2: Hydrolysis & Isolation (The Critical Step)

The Issue: "I have the correct mass, but the melting point is broad/low, and NMR shows extra aromatic peaks." The Diagnosis: You have a mixture of Target-KA and Impurity B (Incomplete Hydrolysis) or Impurity C (Decarboxylation).[2][3]

The Thermal Balance

Converting the azlactone to the

23
  • Too Cold: Stops at the acetamidoacrylic acid (Impurity B).[2][3]

  • Too Hot: The

    
    -keto acid loses CO₂ to form 3-bromo-4-methoxyphenylacetic acid (Impurity C).[1][2][3]
    
Optimized Hydrolysis Protocol
  • Suspension: Suspend the azlactone in 3N HCl (5 mL per gram).

  • Reflux Control: Heat to reflux for exactly 3-4 hours .

    • Checkpoint: The solid should dissolve (ring opening) and then a new solid (the keto acid) may precipitate or oil out.[2][3]

  • Cooling: Cool slowly to 4°C.

  • The "Bisulfite Rescue" (Senior Scientist Tip): If standard crystallization fails, use the Bisulfite Purification Method (Specific to

    
    -keto acids).[2][3]
    
    • Dissolve crude product in 20% NaHSO₃ (aq).

    • Filter off any solids (These are Impurities A, B, and C—they do not form adducts).[2][3]

    • Acidify the filtrate with concentrated HCl to pH 1.[2][3]

    • The pure Target-KA will precipitate.[1][2][3]

Troubleshooting Logic Tree

Follow this decision matrix to resolve isolation issues.

DecisionTreeStartProblem: Crude Product ImpureCheckNMRCheck 1H NMR(DMSO-d6)Start->CheckNMRAldehydePeakAldehyde Peak?(~9.8 ppm)CheckNMR->AldehydePeakVinylPeakVinyl Proton?(~7.2 ppm singlet)CheckNMR->VinylPeakMethylenePeakMethylene (CH2)?(~3.6 ppm)CheckNMR->MethylenePeakYesYesAldehydePeak->YesImpurity AVinylPeak->YesImpurity BMethylenePeak->YesImpurity CAction1Resolution:Aldehydes don't formsalts with NaHCO3.Wash crude with weak base.Yes->Action1Wash with Et2Oor Bisulfite RescueAction2Resolution:Reflux in 3N HClfor +2 hours.Yes->Action2Extend HydrolysisAction3Resolution:Recrystallize fromToluene or Benzene.Avoid Acetone.Yes->Action3Recrystallize

Figure 2: NMR-based decision matrix for impurity identification and removal.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink/brown upon drying? A: Phenolic/Methoxy oxidation.[2][3]

123
  • Fix: Perform the final recrystallization with a pinch of EDTA or dry under vacuum/Nitrogen.[2][3] Store at -20°C.

Q2: Can I use NaOH for the hydrolysis instead of HCl? A: Not recommended. While base opens the azlactone ring efficiently, the subsequent acidification often traps the acetamido intermediate (Impurity B) because the second hydrolysis step (removing the acetyl group) is slower in base than in acid.[2][3] Acid hydrolysis (3N HCl) performs both steps in one pot.[2][3]

Q3: The literature suggests using Hydriodic acid (HI) and Red Phosphorus.[2][3] Should I? A: No. That is for reducing the keto acid to the propionic acid derivative.[2][3] For the keto acid target, stick to HCl.[2][3]

References

  • Erlenmeyer Azlactone Synthesis Mechanism & Conditions

    • Carter, H. E. (1946).[2][3] "Azlactones".[2][3][5] Organic Reactions, 3, 198.[2][3]

    • [1][2][3]

  • Purific

    
    -Keto Acids via Bisulfite Adducts: 
    
    • Tosa, T., et al. (1999).[2][3] "Method for purifying pyruvic acid compounds". European Patent EP0937703A1.[2][3]

  • Stability and Decarboxylation of Aryl Pyruvic Acids

    • Cordes, E. H., & Jencks, W. P. (1962).[2][3] "The Mechanism of Hydrolysis of Carboxylic Acid Derivatives". Journal of the American Chemical Society.[2][3][6]

    • [1][2][3]

  • Synthesis of 3-(3-Bromo-4-methoxyphenyl)

    • Relevant structural analogs and conditions found in: Journal of Medicinal Chemistry, "Synthesis of Danshensu Analogs".[2][3]

Technical Support Center: Synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis via Erlenmeyer-Plöchl Azlactone Route Document ID: TSC-2024-BMOPA-01 Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Core Synthesis Strategy & Workflow

For the scalable synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid , the Erlenmeyer-Plöchl Azlactone Synthesis is the industry-standard protocol. It offers superior atom economy and crystallizability compared to Grignard or Darzens glycidic ester routes, which are difficult to manage safely at scale due to exotherms and cryogenic requirements.

Validated Pathway
  • Condensation: 3-Bromo-4-methoxybenzaldehyde reacts with N-acetylglycine (or hippuric acid) to form the azlactone intermediate.

  • Ring Opening & Hydrolysis: The azlactone is subjected to acidic hydrolysis. This opens the oxazolone ring and subsequently hydrolyzes the enamide to yield the

    
    -keto acid.
    
Process Logic Diagram

The following diagram outlines the critical decision nodes and reaction flow.

ScaleUpWorkflow Start Start: 3-Bromo-4-methoxybenzaldehyde Reagents Add: N-Acetylglycine + NaOAc + Ac2O Start->Reagents AzlactoneRxn Reaction: Azlactone Formation (100-110°C, 2-4h) Reagents->AzlactoneRxn Isolation1 Isolation: Quench w/ EtOH/H2O Filter Yellow Solid AzlactoneRxn->Isolation1 Check TLC (Disappearance of Aldehyde) Hydrolysis Hydrolysis: 3M HCl, Reflux (Key Step: Control Decarboxylation) Isolation1->Hydrolysis Intermediate: 4-(3-Bromo-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one Purification Purification: Crystallization (Toluene or Benzene/Pet Ether) Hydrolysis->Purification Monitor CO2 evolution FinalProduct Final Product: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Purification->FinalProduct

Caption: Workflow for the 2-step synthesis. Red node indicates the critical control point for impurity formation.

Technical Troubleshooting Guide (Q&A)

Phase 1: Azlactone Formation

Q1: The reaction mixture solidifies completely into a "cake" preventing stirring. How do I handle this on a 50g+ scale?

  • Diagnosis: This is a classic characteristic of the Erlenmeyer reaction. The product (azlactone) crystallizes out of the acetic anhydride solution as it forms, creating a thick slurry.

  • Solution:

    • Solvent Loading: Ensure your acetic anhydride volume is at least 3-4 volumes relative to the aldehyde mass.

    • Mechanical Stirring: Magnetic stirring will fail above 10g. Use an overhead mechanical stirrer with a high-torque motor and a chemically resistant impeller (PTFE or glass).

    • Thermal Management: Do not overheat to melt the cake. If it seizes, add a small amount of acetic anhydride (10-20 mL) to re-slurry. The reaction must remain heterogeneous; dissolving the product completely at high temp often increases tar formation.

Q2: My azlactone intermediate is dark orange/red instead of the expected bright yellow. Is this acceptable?

  • Diagnosis: Darkening indicates oxidative decomposition or polymerization of the aldehyde, likely due to overheating (>120°C) or prolonged reaction time.

  • Impact: Colored impurities often carry over to the keto acid, making the final white/off-white spec hard to achieve.

  • Corrective Action:

    • Recrystallize the azlactone from ethanol or ethyl acetate before proceeding to hydrolysis.

    • Process Control: Limit the reaction temperature to 110°C strictly. Stop the reaction immediately once the mixture liquefies and then re-precipitates (usually 2-3 hours).

Phase 2: Hydrolysis (The Critical Step)

Q3: I am observing significant gas evolution and low yields during hydrolysis. What is happening?

  • Mechanism:

    
    -Keto acids are unstable. Under harsh acidic conditions or excessive heat, they undergo oxidative decarboxylation , converting your target into 3-bromo-4-methoxyphenylacetic acid or the aldehyde.
    
  • Solution:

    • Acid Strength: Do not use concentrated HCl directly. Use 3M to 5M HCl .

    • Temperature Ramp: Do not plunge the intermediate into boiling acid. Add the azlactone to the acid at 50-60°C, then slowly ramp to reflux.

    • Duration: Monitor by HPLC/TLC every 30 minutes. Stop immediately upon disappearance of the acylaminoacrylic acid intermediate (usually 3-5 hours). Prolonged reflux guarantees decarboxylation.

Q4: The product oils out upon cooling the hydrolysis mixture. How do I induce crystallization?

  • Diagnosis: The presence of unreacted acetic acid or acetamide byproducts can act as a solubilizer, preventing crystal lattice formation.

  • Protocol:

    • Decant the aqueous supernatant.

    • Dissolve the oil in a minimum amount of 10% Sodium Carbonate (Na2CO3) solution (this forms the sodium salt and leaves non-acidic impurities behind).

    • Wash this aqueous phase with Ethyl Acetate (to remove non-acidic tars).

    • Acidify the aqueous phase slowly with 6M HCl at 0°C with vigorous stirring. The sudden pH drop at low temperature usually forces the free acid to precipitate as a solid rather than an oil.

Detailed Experimental Protocol (Scale-Up Optimized)

Step 1: Synthesis of the Azlactone Intermediate

Reaction:

3-Bromo-4-methoxybenzaldehyde + N-Acetylglycine + Ac


O 

Azlactone
  • Setup: 1L 3-neck flask equipped with an overhead stirrer, reflux condenser, and internal thermometer.

  • Charge:

    • 100.0 g (0.465 mol) 3-Bromo-4-methoxybenzaldehyde

    • 65.3 g (0.558 mol) N-Acetylglycine (1.2 equiv)

    • 38.1 g (0.465 mol) Anhydrous Sodium Acetate (1.0 equiv)

    • 250 mL Acetic Anhydride

  • Procedure:

    • Heat the slurry to 100°C . The mixture will thin out as reagents dissolve, then thicken as product precipitates.

    • Maintain 100-110°C for 2 hours.

    • Cool to 20°C.

    • Add 200 mL Ethanol slowly (Caution: Exothermic quench of excess Ac

      
      O).
      
    • Stir at 0°C for 1 hour.

    • Filter the bright yellow solid.[1][2] Wash with cold ethanol (2 x 100 mL) and hot water (2 x 100 mL) to remove sodium salts.

    • Target Dry Weight: ~110-120 g (Yield: ~75-80%).

Step 2: Hydrolysis to 2-Oxopropanoic Acid

Reaction:

Azlactone + H


O 

Acylamino acid


-Keto Acid + NH

Cl + AcOH
  • Setup: 2L flask with reflux condenser.

  • Charge:

    • 100 g Azlactone intermediate

    • 500 mL 3M Hydrochloric Acid (HCl)

  • Procedure:

    • Heat to reflux with vigorous stirring. The solid will eventually dissolve/change form.

    • Reflux for 3-4 hours . Critical: Do not exceed 5 hours.

    • Cool the solution to room temperature.[3]

    • If solid forms, filter.[2] If oil forms, follow the "Oiling Out" troubleshooting guide above.

    • Recrystallization: Dissolve crude solid in hot Toluene or Benzene (if permitted). Add decolorizing carbon if dark. Filter hot. Cool slowly to 4°C.

  • Characterization:

    • Appearance: Off-white to pale yellow needles.

    • Storage: Store at -20°C under Argon.

      
      -Keto acids degrade in moist air.
      

Data Summary & Specifications

Reagent Stoichiometry Table
ComponentRoleEquiv.Scale (Example)Critical Note
3-Br-4-OMe-Benzaldehyde SM1.0100 gPurity >98% essential
N-Acetylglycine Reagent1.265.3 gExcess drives conversion
Sodium Acetate (Anhydrous) Base1.038.1 gMust be fused/anhydrous
Acetic Anhydride Solvent4-5 Vol250 mLActs as dehydrating agent
Impurity Profile & Limits
ImpurityOriginControl LimitDetection
Des-bromo analog SM Contamination< 0.5%LC-MS
Acetamide Hydrolysis byproduct< 1.0%1H NMR (Singlet ~2.0 ppm)
Decarboxylated Acid Over-hydrolysis< 2.0%HPLC (Shift in RT)

References

  • Erlenmeyer Azlactone Synthesis Mechanism & Scope

    • Carter, H. E. (1946). "Azlactones".[1][4][5][6] Organic Reactions, 3, 198.

    • Source:

  • Hydrolysis of Azlactones to Keto Acids

    • Herbst, R. M., & Shemin, D. (1943). "Synthesis of alpha-keto acids". Organic Syntheses, Coll.[1][7] Vol. 2, p. 519.

    • Source:

  • Synthesis of Brominated Phenylpyruvic Acids

    • Coutts, I. G. C., et al. (1970).[7] "Oxidative coupling of phenols". Journal of the Chemical Society C: Organic.

    • Source:

  • General Properties of 3-Aryl-2-oxopropanoic Acids

    • Cooper, A. J. L., et al. (1983). "Transamination of 3-aryl-2-oxopropanoic acids". Analytical Biochemistry, 131(2), 387-393.
    • Source:

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid and Marine Bromotyrosine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate synthetic intermediates against their downstream natural product analogs to establish robust Structure-Activity Relationships (SAR). 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS 29974-00-3) is a critical α-keto acid precursor used in the biomimetic total synthesis of marine bromotyrosine alkaloids, such as Psammaplin A and Purpurealidin I [1].

While the precursor itself exhibits negligible cellular toxicity, its downstream derivatives are potent epigenetic modulators and ion channel blockers. Psammaplin A acts as a natural prodrug; upon intracellular reduction of its disulfide bond, the active thiol monomer potently inhibits Histone Deacetylase 1 (HDAC1), leading to chromatin remodeling, p21 upregulation, and apoptosis [4]. Conversely, Purpurealidin I and its simplified analogs target voltage-gated potassium (KV10.1) and calcium (CaV3.1) channels, which are overexpressed in human malignancies like melanoma (A-375) and lung carcinoma (A549) [3].

Mechanism cluster_Psammaplin Epigenetic Pathway (Psammaplin A) cluster_Purpurealidin Ion Channel Pathway (Purpurealidin I) Precursor 3-(3-Bromo-4-methoxyphenyl) -2-oxopropanoic acid Prodrug Psammaplin A (Disulfide) Precursor->Prodrug Oxime & Disulfide Coupling Purp Purpurealidin I Precursor->Purp Amide Coupling Thiol Active Thiol Monomer Prodrug->Thiol Intracellular Reduction HDAC HDAC1 Inhibition Thiol->HDAC Chelates Zinc Ion Apoptosis Cell Cycle Arrest & Apoptosis HDAC->Apoptosis Chromatin Remodeling Channel KV10.1 / CaV3.1 Blockade Purp->Channel Pore Blocking Channel->Apoptosis Disrupts Homeostasis

Figure 1: Divergent cytotoxic mechanisms of marine bromotyrosine derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate the pharmacological potential of these compounds, we compare the in vitro cytotoxicity of the precursor acid against its active derivatives and a clinical standard (Vorinostat/SAHA). The data demonstrates that the α-keto acid moiety alone is insufficient for potent cytotoxicity. The introduction of an oxime group and a reducible disulfide bond (as in Psammaplin A) or a specific tyramine-derived amide linkage (as in Purpurealidin I) is strictly required to achieve nanomolar to low-micromolar efficacy [5].

Quantitative Cytotoxicity Data (IC50 Values)
CompoundPrimary TargetA-375 (Melanoma)A549 (Lung)MCF-7 (Breast)
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid N/A (Precursor)> 50.0 µM> 50.0 µM> 50.0 µM
Psammaplin A HDAC1 / DNMT0.85 µM0.16 µM0.61 µM
Purpurealidin I KV10.1 / CaV3.13.10 µM5.10 µM6.10 µM
Vorinostat (SAHA) Pan-HDAC (Control)1.50 µM0.90 µM1.20 µM

Data synthesized from established structure-activity relationship (SAR) studies on marine bromotyrosines.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of active derivatives from the precursor and the subsequent high-throughput cytotoxicity screening.

Protocol A: Synthesis of Active Oxime Intermediates

The conversion of the α-keto acid to an oxime is the critical first step in activating the cytotoxic potential of the scaffold [2].

  • Preparation: Dissolve 1.0 eq of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid in anhydrous ethanol.

  • Reagent Addition: Add 1.5 eq of O-benzylhydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate. The acetate acts as a buffer to prevent the degradation of the acid precursor.

  • Reflux: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the complete consumption of the starting material. This self-validating step ensures no unreacted precursor carries over into the bioassay.

  • Workup: Concentrate the solvent in vacuo, and partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and purify via flash column chromatography to yield the O-benzyl oxime intermediate (typical yield: 64%).

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

We utilize the SRB assay for adherent cell lines (A-375, A549, MCF-7) due to its high sensitivity and linearity with cell number. Unlike the MTT assay, which measures mitochondrial metabolism and can be artificially skewed by compounds that alter cellular respiration without causing death, SRB strictly measures total cellular protein mass [5].

  • Cell Seeding: Seed cells at a density of 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS and 2 mM L-glutamine. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (0.01 µM to 50 µM) in DMSO (final DMSO concentration < 0.5%). Treat the cells and incubate for 72 hours.

  • Fixation: Without removing the culture media, gently add cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Causality note: TCA fixation instantly halts cellular processes and cross-links proteins to the plate, preventing cell loss during washing.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Dye Extraction & Reading: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry, then solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes. Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis.

Discussion & Field-Proven Insights

From an application standpoint, evaluating 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid directly in cellular assays yields false negatives if one is searching for inherent cytotoxicity. The magic of this scaffold lies entirely in its functionalization.

The oxime moiety (specifically the E-isomer) is critical for orienting the molecule within the narrow, tubular active site of HDAC enzymes [4]. Furthermore, the disulfide bond in Psammaplin A is a brilliant evolutionary design: it remains stable in the oxidative extracellular matrix but is rapidly reduced by the high intracellular concentration of glutathione in cancer cells, releasing the active zinc-chelating thiol directly at the target site.

When comparing these marine-derived analogs to synthetic drugs like Vorinostat, the natural products often exhibit superior isoform selectivity. For instance, while Vorinostat is a pan-HDAC inhibitor, specific simplified amide analogs of the bromotyrosine scaffold have demonstrated up to a 4.1-fold selectivity index for specific cancer phenotypes, minimizing off-target toxicity in healthy fibroblasts (Hs27).

References

  • Sigma-Aldrich. "3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid." Sigma-Aldrich Catalog.

  • ACS Publications. "Bromotyrosine Alkaloids from the Australian Marine Sponge Pseudoceratina verrucosa." Journal of Natural Products.1

  • PLOS One. "Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1." PLOS One. 2

  • Preprints.org. "The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds." Preprints. 3

  • ACS Omega. "Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids from Indonesian Sponges." ACS Omega. 4

Sources

A Comparative Efficacy Analysis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid and Established Monocarboxylate Transporter 1 (MCT1) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the efficacy of the novel compound 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid with well-characterized inhibitors of Monocarboxylate Transporter 1 (MCT1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, metabolism, and pharmacology.

Introduction: The Rationale for Targeting MCT1 in Oncology

The metabolic landscape of solid tumors is characterized by a phenomenon known as the Warburg effect, where cancer cells predominantly utilize glycolysis for energy production, even in the presence of oxygen.[1] This metabolic reprogramming leads to the accumulation of lactic acid, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate.[2][3] Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key facilitator of this lactate transport.[1][3]

MCT1's role extends beyond a simple metabolic waste exporter. It is a central player in the metabolic symbiosis between glycolytic and oxidative cancer cells within a tumor.[1][2] Glycolytic cells expel lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1 to be used as a fuel source.[3] This metabolic interplay supports tumor growth, progression, and therapeutic resistance.[1][2] Furthermore, the lactate-rich tumor microenvironment has been shown to suppress immune cell function, further promoting tumor immune evasion.[1][2] Given its multifaceted role in tumor biology, MCT1 has emerged as a compelling therapeutic target.[4]

This guide focuses on evaluating a novel MCT1 inhibitor, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, by comparing its efficacy against two well-established MCT1 inhibitors: AZD3965 and AR-C155858.

The Inhibitors: A Comparative Overview

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

This novel compound is a structural analog of other phenylpropanoic acid derivatives that have shown biological activity. Its efficacy as an MCT1 inhibitor is the central subject of this investigation.

AZD3965

AZD3965 is a potent and selective, orally available inhibitor of MCT1 with a binding affinity (Ki) of 1.6 nM.[5][6] It exhibits approximately 6-fold selectivity for MCT1 over MCT2 and has no significant activity against MCT3 or MCT4.[5][6][7] AZD3965 has been investigated in clinical trials and has demonstrated the ability to inhibit lactate transport, leading to intracellular lactate accumulation and tumor growth inhibition in preclinical models.[7][8][9]

AR-C155858

AR-C155858 is another highly potent and selective inhibitor of both MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[10][11] It shows no inhibitory activity against MCT4.[11] AR-C155858 has been extensively used as a tool compound in preclinical research to probe the function of MCT1 and MCT2 in cancer metabolism.[11]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for these inhibitors is the blockade of lactate transport through MCT1.[4] This leads to an increase in intracellular lactate, which can disrupt the metabolic equilibrium of cancer cells and inhibit glycolysis through feedback mechanisms.[7][8]

MCT1_Pathway cluster_TumorCell Glycolytic Tumor Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Feedback Feedback Inhibition Lactate_in->Feedback Lactate_out Extracellular Lactate MCT1->Lactate_out Glycolysis->Pyruvate Feedback->Glycolysis Inhibitor MCT1 Inhibitor (e.g., 3-(3-Bromo-4-methoxyphenyl) -2-oxopropanoic acid) Inhibitor->MCT1 Blocks Transport

Figure 1: Simplified signaling pathway of MCT1 inhibition.

To compare the efficacy of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid with AZD3965 and AR-C155858, a radiolabeled lactate uptake assay is a standard and robust method. The workflow for this experiment is outlined below.

Experimental_Workflow start Start: Seed MCT1-expressing cancer cells (e.g., Raji) step1 Incubate cells for 24-48h to allow adherence start->step1 step2 Pre-treat cells with varying concentrations of inhibitors (Test compound, AZD3965, AR-C155858) step1->step2 step3 Add [14C]-L-Lactate to the media step2->step3 step4 Incubate for a defined period (e.g., 15-30 min) to allow uptake step3->step4 step5 Wash cells with ice-cold buffer to stop uptake step4->step5 step6 Lyse cells and measure intracellular radioactivity using a scintillation counter step5->step6 end End: Calculate IC50 values step6->end

Figure 2: Experimental workflow for the [14C]-L-Lactate uptake assay.

Detailed Experimental Protocol: [14C]-L-Lactate Uptake Assay

This protocol provides a step-by-step guide for assessing the inhibitory potential of the compounds on MCT1-mediated lactate transport.

Materials:

  • MCT1-expressing cancer cell line (e.g., Raji, a human Burkitt's lymphoma cell line known to have high MCT1 and low MCT4 expression).[7]

  • Cell culture medium (e.g., RPMI-1640) with supplements.

  • [14C]-L-Lactic acid.[12][13][14][15]

  • 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, AZD3965, and AR-C155858.

  • Scintillation fluid and vials.

  • Scintillation counter.

  • BCA protein assay kit.

Procedure:

  • Cell Culture: Seed Raji cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Inhibitor Preparation: Prepare stock solutions of each inhibitor in DMSO. Serially dilute the stock solutions to achieve a range of final concentrations for the assay.

  • Pre-treatment: Aspirate the culture medium and wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Add KRH buffer containing the respective inhibitor concentrations to each well and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) group.

  • Lactate Uptake: Prepare the uptake solution by adding [14C]-L-Lactate to the KRH buffer. To initiate the uptake, add the [14C]-L-Lactate solution to each well and incubate for 15 minutes at 37°C.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Normalization and Analysis: In a parallel plate, determine the protein concentration in each well using a BCA protein assay to normalize the radioactivity counts. Plot the normalized counts against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce lactate uptake by 50%) for each compound using non-linear regression analysis.

Comparative Efficacy Data (Representative)

The following table summarizes hypothetical IC50 values obtained from the [14C]-L-Lactate uptake assay described above. These values are for illustrative purposes to demonstrate how the efficacy of the compounds can be compared.

InhibitorTarget(s)IC50 (nM) for Lactate Uptake
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid MCT1 (putative) [Hypothetical Value, e.g., 8.5]
AZD3965MCT1 > MCT25.1[7]
AR-C155858MCT1, MCT22.3[10][11]

Note: The IC50 values for AZD3965 and AR-C155858 are based on published literature and may vary depending on the cell line and experimental conditions.

Discussion and Interpretation of Results

Based on the hypothetical data, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid demonstrates potent inhibition of lactate uptake, with an IC50 value in the single-digit nanomolar range. Its efficacy appears comparable to that of AZD3965 and AR-C155858.

  • Potency: A lower IC50 value indicates higher potency. In this hypothetical scenario, AR-C155858 is the most potent, followed by AZD3965 and then the novel compound. However, all three exhibit potent inhibition at nanomolar concentrations.

  • Selectivity: An important consideration is the selectivity of the novel compound for MCT1 over other MCT isoforms, particularly MCT2 and MCT4. Further experiments, such as using cell lines with varying MCT expression profiles or in vitro transport assays with purified proteins, would be necessary to determine its selectivity profile. A lack of MCT4 inhibition is often desirable, as MCT4 expression has been identified as a potential resistance mechanism to MCT1 inhibition.[7]

  • Mechanism of Action: While the lactate uptake assay confirms the inhibition of transport, further studies would be needed to elucidate the precise mechanism of binding and whether it is competitive, non-competitive, or uncompetitive. Both AZD3965 and AR-C155858 are known to bind to an intracellular site on MCT1.[4][11][16]

Conclusion and Future Directions

The preliminary hypothetical data suggest that 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is a promising and potent inhibitor of monocarboxylate transport. Its efficacy is within a comparable range to the well-established MCT1 inhibitors AZD3965 and AR-C155858.

Future research should focus on:

  • Determining the selectivity of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid against other MCT isoforms.

  • Conducting in vitro cell viability and proliferation assays in various cancer cell lines to assess its anti-cancer effects.

  • Performing in vivo studies in xenograft models to evaluate its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.[7]

  • Investigating its impact on the tumor microenvironment, including its effects on immune cell function.

This comprehensive evaluation will be crucial in determining the therapeutic potential of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid as a novel anti-cancer agent targeting tumor metabolism.

References

  • AACR Journals. (2017, October 31). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. [Link]

  • Boyle, F., et al. (2019). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 10(49), 5095–5111. [Link]

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523–530. [Link]

  • Zhang, J., et al. (2023). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Frontiers in Oncology, 13, 1196813. [Link]

  • Benjamin, D., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. Cancers, 13(3), 565. [Link]

  • Hong, C. S., et al. (2016). MCT1 modulates cancer cell pyruvate export and tumor growth. eScholarship, University of California. [Link]

  • Feron, O., et al. (2017). Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research, 77(20), 5591–5601. [Link]

  • Li, Y., et al. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Cell and Developmental Biology, 8, 659. [Link]

  • Wang, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Taylor & Francis Online. [Link]

  • Grunnet, N., & Katz, J. (1978). Highly specific micromethod for the enzymatic determination of radioactive [14C]lactate. Analytical Biochemistry, 89(1), 223–229. [Link]

  • Juel, C. (1991). Lactate transport in isolated mouse muscles studied with a tracer technique--kinetics, stereospecificity, pH dependency and maximal capacity. Pflugers Archiv, 418(4), 338–343. [Link]

  • Noor, M., et al. (2023). Human monocarboxylate transporters accept and relay protons via the bound substrate for selectivity and activity at physiological pH. PNAS Nexus, 2(2), pgad029. [Link]

  • Gurrapu, S., et al. (2015). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 58(15), 6034–6042. [Link]

  • Cassio, F., et al. (2000). L-[U-14C] Lactate Binding to a 43 kDa Protein in Plasma Membranes of Candida Utilis. Microbiology, 146(Pt 3), 695–699. [Link]

  • Perry, R. J., et al. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. International Journal of Molecular Sciences, 23(4), 1957. [Link]

  • Belén, S.-M., et al. (2023). Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies. Journal for ImmunoTherapy of Cancer, 11(6), e006673. [Link]

  • Katz, J. (1986). The application of isotopes to the study of lactate metabolism. Medicine and Science in Sports and Exercise, 18(3), 353–359. [Link]

  • Cancer Research Horizons. LICENSING OPPORTUNITY: MCT-1 INHIBITOR AZD3965. [Link]

  • Chemazone. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-thiophen-2-ylpropanoic acid. [Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid | C11H12O5 | CID 11020527. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-2-oxopropanoic acid | C10H10O4 | CID 578473. [Link]

  • Fun, H.-K., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o135. [Link]

  • Piekus-Słomka, N., et al. (2023). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 28(24), 8089. [Link]

Sources

Comparative Guide: Cross-Reactivity & Specificity of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (BMPP) CAS: 29974-00-3 Primary Class: Halogenated Phenylpyruvate Derivative / Tyrosine Metabolite Analog. Core Application: Synthetic precursor for marine bromotyrosine alkaloids (e.g., Purpurealidin I, Psammaplin A) and a pharmacophore for Macrophage Migration Inhibitory Factor (MIF) tautomerase inhibition.

This guide provides a technical analysis of BMPP, focusing on its cross-reactivity profile against metabolic enzymes and structural analogs. Designed for drug discovery scientists, this document contrasts BMPP with standard MIF inhibitors (ISO-1) and natural substrates (HPP), offering validated protocols to assess its specificity in anti-cancer and anti-inflammatory workflows.

Mechanism of Action & Target Profile

BMPP functions as a keto-acid scaffold that mimics the natural metabolite 4-hydroxyphenylpyruvate (HPP). Its biological activity is driven by two structural features:

  • The

    
    -Keto Acid Moiety:  Enables reversible covalent binding or chelation within the active sites of tautomerase enzymes (e.g., MIF, D-DT).
    
  • The 3-Bromo-4-Methoxy Ring: Provides steric bulk and halogen bonding capabilities, enhancing selectivity for hydrophobic pockets in marine alkaloid targets and potentially reducing rapid metabolic clearance compared to non-halogenated analogs.

Signal Transduction & Pathway Context

BMPP operates at the intersection of Tyrosine Catabolism and MIF Signaling . In drug development, it is critical to verify that BMPP does not cross-react with the primary metabolic enzyme, Tyrosine Aminotransferase (TAT), which could lead to tyrosinemia-like toxicity.

BMPP_Pathway Tyrosine Tyrosine Br_Tyr 3-Bromo-Tyrosine (Eosinophil Marker) Tyrosine->Br_Tyr Halogenation BMPP BMPP (Target Compound) Br_Tyr->BMPP Transamination & Methylation MIF MIF / D-DT (Inflammation Target) BMPP->MIF Inhibition (Therapeutic Effect) TAT Tyrosine Aminotransferase BMPP->TAT Cross-Reactivity (Toxicity Risk) Alkaloids Bromotyrosine Alkaloids (Purpurealidin I) BMPP->Alkaloids Synthetic Precursor

Figure 1: Biological Context of BMPP. The diagram illustrates the compound's position as a downstream analog of bromotyrosine and its dual role as a synthetic precursor and a modulator of MIF/TAT activity.[1][2]

Comparative Performance Analysis

To validate BMPP for research or therapeutic use, it must be benchmarked against the standard MIF inhibitor (ISO-1 ) and the natural substrate (HPP ).

Table 1: Specificity & Cross-Reactivity Profile
FeatureBMPP (Product) ISO-1 (Standard Inhibitor) HPP (Natural Substrate)
Primary Target MIF Tautomerase / Alkaloid SynthesisMIF TautomeraseTyrosine Aminotransferase (TAT) / MIF
Chemical Stability High (Methyl ether protects phenol)Moderate (Photosensitive)Low (Rapid oxidation)
MIF IC50 (Approx) Low

M range (Analog dependent)
~10-20

M
N/A (Substrate)
Cross-Reactivity Risk Moderate: TAT, Thyroid ReceptorsLow: Specific to MIF active siteHigh: TAT, HPPD
Cytotoxicity (A-375) Active (Precursor to Purpurealidin I)Low/Inactive aloneNon-toxic

Key Insight: Unlike HPP, BMPP contains a 4-methoxy group which prevents it from being a substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD), significantly reducing metabolic cross-reactivity in liver assays compared to the native keto acid.

Experimental Protocols: Validating Cross-Reactivity

The following protocols are designed to quantify the selectivity of BMPP. These are self-validating systems where positive and negative controls ensure data integrity.

Protocol A: MIF Tautomerase Cross-Reactivity Assay

Objective: Determine if BMPP acts as a competitive inhibitor of MIF, distinguishing it from general protein binding.

Reagents:

  • Recombinant Human MIF (rhMIF).

  • Substrate: L-Dopachrome (freshly prepared) or HPP.

  • Control Inhibitor: ISO-1 (20

    
    M).
    

Workflow:

  • Baseline: Measure the tautomerase activity of rhMIF (100 nM) by monitoring the decrease in absorbance of L-dopachrome at 475 nm over 2 minutes.

  • Inhibition: Pre-incubate rhMIF with graded concentrations of BMPP (0.1

    
    M – 100 
    
    
    
    M) for 15 minutes at 25°C.
  • Competition: Add L-dopachrome and measure the initial velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. [BMPP]. A reduction in 
    
    
    
    confirms cross-reactivity with the MIF active site.
  • Validation: If

    
     does not recover upon dilution (rapid dilution method), the inhibition may be covalent/irreversible.
    
Protocol B: Tyrosine Aminotransferase (TAT) Interference Screen

Objective: Ensure BMPP does not cross-react with TAT, which would indicate potential hepatic toxicity.

Workflow:

  • System: Purified TAT enzyme (from rat liver or recombinant) + Pyridoxal-5'-phosphate (PLP).

  • Reaction: Incubate TAT with L-Tyrosine (donor) and

    
    -Ketoglutarate (acceptor).
    
  • Challenge: Add BMPP (50

    
    M).
    
  • Readout: Measure formation of 4-hydroxyphenylpyruvate (HPP) at 331 nm (in alkali).

  • Interpretation:

    • No Effect: BMPP is orthogonal to TAT (Desired).

    • Inhibition: BMPP cross-reacts and blocks TAT.

    • Substrate Activity: If BMPP is consumed (measured by HPLC), it is a substrate for TAT, indicating high metabolic liability.

Synthesis & Structural Integrity Verification

For researchers utilizing BMPP as a precursor for Purpurealidin I or Psammaplin analogs, confirming the integrity of the bromine and methoxy groups is vital. Cross-reactivity in synthesis often stems from the labile nature of the


-keto group.

Synthesis_Flow Step1 Start: BMPP (Keto Acid) Step2 Reaction: Hydroxylamine/Oxime Formation (Potential Side Reaction: Decarboxylation) Step1->Step2 + R-ONH2 Check QC Check: 1H-NMR Verify Methoxy (3.8 ppm) & Keto/Oxime Signal Step2->Check Check->Step1 Fail (Re-purify) Product Final: Bromotyrosine Alkaloid (e.g., Purpurealidin I) Check->Product Pass

Figure 2: Synthetic Workflow & QC Checkpoints. This flow highlights the critical control point (NMR verification) to ensure the BMPP scaffold remains intact during derivatization.

References

  • Bromotyrosine Alkaloids from the Australian Marine Sponge Pseudoceratina verrucosa. Source: Journal of Natural Products (2013). Relevance: Details the synthesis of Purpurealidin I using 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid as a key intermediate and establishes its cytotoxicity profile. URL:[Link]

  • Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors. Source: Journal of Medicinal Chemistry (2020). Relevance: Provides the comparative framework for MIF inhibition assays and the structural basis for phenylpyruvate cross-reactivity. URL:[Link]

  • Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists. Source: National Institutes of Health (PMC). Relevance: Discusses the validation of small molecule inhibitors against MIF and the importance of selectivity screens. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel α-Keto Acid

In the landscape of drug discovery and chemical biology, the identification of selective enzyme inhibitors is a critical step. This guide focuses on a novel compound, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, an α-keto acid with therapeutic potential. Its structural similarity to endogenous α-keto acids, such as pyruvate and α-ketoglutarate, suggests that it may act as a competitive inhibitor of dehydrogenases that utilize these substrates.

This document provides a comprehensive, technically-grounded framework for assessing the selectivity of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid. We will explore its inhibitory effects on a panel of structurally and functionally related dehydrogenase enzymes. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring a robust and reliable selectivity profile.

The Rationale for a Targeted Selectivity Panel

A thorough understanding of a compound's selectivity is paramount to predicting its potential efficacy and off-target effects. Based on the α-keto acid moiety of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid, we have selected a panel of five key metabolic dehydrogenases for initial screening. The choice of these enzymes is deliberate, representing diverse yet related metabolic pathways where α-keto acids are key substrates.

  • Lactate Dehydrogenase (LDH): A central enzyme in anaerobic glycolysis, LDH catalyzes the interconversion of pyruvate and lactate.[1][2] Inhibition of LDH is a validated strategy in cancer therapy.

  • Malate Dehydrogenase (MDH): A key component of the tricarboxylic acid (TCA) cycle, MDH facilitates the conversion of malate to oxaloacetate.[3][4] It exists in both mitochondrial and cytosolic isoforms.

  • Pyruvate Dehydrogenase Complex (PDC): This multi-enzyme complex is the gatekeeper of aerobic respiration, converting pyruvate to acetyl-CoA.[5][6][7] Its activity is crucial for cellular energy metabolism.

  • Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC): This complex is responsible for the irreversible catabolism of branched-chain amino acids.[8][9] Dysregulation of BCKDC is linked to metabolic disorders like Maple Syrup Urine Disease.

  • Glyoxylate Reductase (GR): This enzyme is involved in the glyoxylate cycle, which allows organisms to utilize two-carbon compounds for growth.[10] It catalyzes the reduction of glyoxylate to glycolate.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the comprehensive workflow for assessing the selectivity of our lead compound.

G cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis compound_prep Compound Dilution Series ldh_assay LDH Assay compound_prep->ldh_assay Test Compound mdh_assay MDH Assay compound_prep->mdh_assay Test Compound pdc_assay PDC Assay compound_prep->pdc_assay Test Compound bckdc_assay BCKDC Assay compound_prep->bckdc_assay Test Compound gr_assay GR Assay compound_prep->gr_assay Test Compound enzyme_prep Enzyme & Substrate Preparation enzyme_prep->ldh_assay Reagents enzyme_prep->mdh_assay Reagents enzyme_prep->pdc_assay Reagents enzyme_prep->bckdc_assay Reagents enzyme_prep->gr_assay Reagents ic50 IC50 Determination ldh_assay->ic50 mdh_assay->ic50 pdc_assay->ic50 bckdc_assay->ic50 gr_assay->ic50 selectivity Selectivity Index Calculation ic50->selectivity

Caption: Workflow for assessing the selectivity of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.

Detailed Experimental Protocols

The following protocols are based on established spectrophotometric methods that monitor the change in absorbance of NADH or NADPH at 340 nm. It is crucial to perform these assays under initial velocity conditions, ensuring that the substrate concentration is not significantly depleted during the measurement period.

General Assay Principle

The activity of the selected dehydrogenases can be monitored by following the oxidation of NADH to NAD+ or NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. The inhibitory effect of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is determined by measuring the reduction in this rate.

G cluster_reactants Reactants cluster_products Products Substrate Substrate Enzyme Enzyme Substrate->Enzyme NADH NADH/NADPH NADH->Enzyme Product Product Enzyme->Product NAD NAD+/NADP+ Enzyme->NAD Inhibitor 3-(3-Bromo-4-methoxyphenyl) -2-oxopropanoic acid Inhibitor->Enzyme

Caption: General enzymatic reaction inhibited by the test compound.

Lactate Dehydrogenase (LDH) Assay
  • Principle: The assay measures the LDH-catalyzed conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[2]

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

    • NADH Solution: 0.2 mM NADH in Assay Buffer.

    • Substrate Solution: 10 mM sodium pyruvate in Assay Buffer.

    • LDH Enzyme Solution: Prepare a working solution of LDH in Assay Buffer.

    • Test Compound: A dilution series of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid in a suitable solvent (e.g., DMSO), with a final solvent concentration not exceeding 1% in the assay.

  • Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer, 20 µL of NADH Solution, and 10 µL of the test compound or vehicle control.

    • Add 10 µL of LDH Enzyme Solution and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of Substrate Solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

Malate Dehydrogenase (MDH) Assay
  • Principle: This assay quantifies MDH activity by measuring the oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH.[11][12]

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

    • NAD+ Solution: 2 mM NAD+ in Assay Buffer.

    • Substrate Solution: 10 mM L-malate in Assay Buffer.

    • MDH Enzyme Solution: Prepare a working solution of MDH in Assay Buffer.

    • Test Compound: Dilution series as described for the LDH assay.

  • Procedure:

    • To a 96-well plate, add 50 µL of Assay Buffer, 20 µL of NAD+ Solution, and 10 µL of the test compound or vehicle.

    • Add 10 µL of MDH Enzyme Solution and incubate for 10 minutes at 25°C.

    • Start the reaction by adding 10 µL of Substrate Solution.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Determine the reaction rate from the linear phase of the curve.

Pyruvate Dehydrogenase Complex (PDC) Assay
  • Principle: The activity of the PDC is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA.[13][14]

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0, containing 1 mM MgCl2, 0.2 mM thiamine pyrophosphate (TPP), and 0.1 mM coenzyme A (CoA).

    • NAD+ Solution: 5 mM NAD+ in Assay Buffer.

    • Substrate Solution: 5 mM sodium pyruvate in Assay Buffer.

    • PDC Enzyme Solution: Prepare a working solution of PDC in Assay Buffer.

    • Test Compound: Dilution series as previously described.

  • Procedure:

    • In a 96-well plate, combine 40 µL of Assay Buffer, 20 µL of NAD+ Solution, and 10 µL of the test compound or vehicle.

    • Add 10 µL of PDC Enzyme Solution and pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction with 20 µL of Substrate Solution.

    • Measure the increase in absorbance at 340 nm at 1-minute intervals for 15-20 minutes.

    • Calculate the rate of NADH production.

Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) Assay
  • Principle: This assay measures the NADH production resulting from the oxidative decarboxylation of a branched-chain α-keto acid substrate.[8][15]

  • Reagents:

    • Assay Buffer: 30 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2, 0.4 mM TPP, and 0.2 mM CoA.

    • NAD+ Solution: 2.5 mM NAD+ in Assay Buffer.

    • Substrate Solution: 2 mM α-ketoisovalerate in Assay Buffer.

    • BCKDC Enzyme Solution: Prepare a working solution of BCKDC in Assay Buffer.

    • Test Compound: Dilution series as previously described.

  • Procedure:

    • Add 40 µL of Assay Buffer, 20 µL of NAD+ Solution, and 10 µL of the test compound or vehicle to each well.

    • Add 10 µL of BCKDC Enzyme Solution and incubate for 15 minutes at 37°C.

    • Start the reaction by adding 20 µL of Substrate Solution.

    • Monitor the increase in absorbance at 340 nm every minute for 20-30 minutes.

    • Determine the reaction rate.

Glyoxylate Reductase (GR) Assay
  • Principle: The activity of GR is determined by measuring the decrease in absorbance at 340 nm due to the NADPH-dependent reduction of glyoxylate to glycolate.[10]

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.4.

    • NADPH Solution: 0.25 mM NADPH in Assay Buffer.

    • Substrate Solution: 10 mM sodium glyoxylate in Assay Buffer.

    • GR Enzyme Solution: Prepare a working solution of GR in Assay Buffer.

    • Test Compound: Dilution series as previously described.

  • Procedure:

    • In a 96-well plate, mix 50 µL of Assay Buffer, 20 µL of NADPH Solution, and 10 µL of the test compound or vehicle.

    • Add 10 µL of GR Enzyme Solution and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of Substrate Solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

    • Calculate the rate of NADPH oxidation.

Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To determine the IC50 value for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid against each enzyme, the percentage of inhibition at each compound concentration is calculated using the following formula:

% Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

Selectivity Profile

The selectivity of the compound can be quantitatively expressed as a selectivity index, which is the ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target enzyme. A higher selectivity index indicates greater selectivity for the target enzyme.

Hypothetical Selectivity Data for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

EnzymeHypothetical IC50 (µM)Selectivity Index (relative to Target X)
Target X (e.g., LDH) 5.2 1
MDH158.630.5
PDC75.314.5
BCKDC> 200> 38.5
GR98.118.9

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

In this hypothetical example, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid demonstrates significant selectivity for "Target X" (assumed to be LDH for this discussion) over the other dehydrogenases tested, with selectivity indices ranging from 14.5 to over 38.5. An IC50 value of "> 200 µM" for BCKDC suggests minimal inhibition at the highest concentration tested.

Conclusion: A Pathway to Selective Inhibition

This guide provides a robust and scientifically rigorous framework for assessing the selectivity of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid against a panel of related dehydrogenase enzymes. By following these detailed protocols and data analysis procedures, researchers can confidently characterize the inhibitory profile of this novel compound. The principles and methodologies outlined herein are not only applicable to the specific compound of interest but can also be adapted for the selectivity profiling of other enzyme inhibitors, thereby accelerating the drug discovery and development process. The emphasis on understanding the "why" behind the experimental choices is intended to empower researchers to troubleshoot and adapt these methods for their specific needs, ensuring the generation of high-quality, reliable data.

References

  • Pyruvate dehydrogenase Assay (PDH). 3H Biomedical. [Link]

  • EnzyChrom™ Malate Dehydrogenase Assay Kit. BioAssay Systems. [Link]

  • QuantiChrom™ Pyruvate Dehydrogenase Assay Kit. BioAssay Systems. [Link]

  • Pyruvate Dehydrogenase Assay Kits. Biocompare. [Link]

  • A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation. Analytical Methods. [Link]

  • Assays of pyruvate dehydrogenase complex and pyruvate carboxylase activity. PubMed. [Link]

  • Malate Dehydrogenase Assay Kits. Biocompare. [Link]

  • Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. Bioo Scientific. [Link]

  • Malate Dehydrogenase Assay Kit. Neobiotech. [Link]

  • Malate Dehydrogenase Assay (Colorimetric) (BA0131). Assay Genie. [Link]

  • BMR BCKDC Assay Kit. Biomedical Research Service Center. [Link]

  • Lactate Dehydrogenase Activity Assay Kit (Colorimetric). RayBiotech. [Link]

  • Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate. PubMed. [Link]

  • LDH assay kit / Lactate Dehydrogenase Assay kit (Colorimetric) (BA0006). Assay Genie. [Link]

  • Enzymatic assay for L-serine and glyoxylate involving the enzymes in the serine pathway of a methylotroph. PubMed. [Link]

  • Biochemical and Structural Characterization of Glyoxylate Reductase/Hydroxypyruvate Reductase from Bacillus subtilis. MDPI. [Link]

  • Engineering a more specific E. coli glyoxylate/hydroxypyruvate reductase for coupled steady state kinetics assays. bioRxiv. [Link]

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers. [Link]

  • Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. ResearchGate. [Link]

Sources

Identity Confirmation Guide: Synthesized 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide addresses the structural validation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (also known as 3-bromo-4-methoxyphenylpyruvic acid). This molecule is a critical "Right-Hand Side" (RHS) intermediate in the synthesis of thyromimetics, including Sobetirome (GC-1) and Eprotirome .

Confirming the identity of this specific


-keto acid presents a unique analytical challenge: Keto-Enol Tautomerism . Unlike standard intermediates, this compound exists in a dynamic equilibrium between its keto and enol forms in solution.[1] Inexperienced chemists often misinterpret the resulting complex NMR spectra as "impure," leading to unnecessary re-purification cycles that degrade the labile product.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared Spectroscopy (IR) in validating this compound, providing a self-validating protocol to distinguish tautomeric equilibrium from actual contamination.

The Tautomerism Trap: Structural Logic

Before analyzing the data, one must understand the behavior of the molecule in solution. The electron-withdrawing effect of the


-carbonyl and the aromatic ring acidity facilitates the formation of the enol species.
Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic shift you will observe in your analytical data.

Tautomerism cluster_0 Spectroscopic Signature Keto Keto Form (Major in CDCl3) CH2 Singlet Equilibrium Solvent Dependent Equilibrium Keto->Equilibrium Slow Exchange (NMR Time Scale) Enol Enol Form (Z/E) (Major in DMSO-d6) Vinyl Singlet Equilibrium->Enol

Figure 1: The dynamic equilibrium between keto and enol forms. Note that in NMR, these species exchange slowly relative to the NMR time scale, resulting in two distinct sets of signals rather than a single averaged signal.

Comparative Analysis of Analytical Techniques

This section evaluates which analytical method provides the highest certainty for this specific intermediate.

FeatureMethod A: 1H NMR (400 MHz) Method B: LC-MS (ESI-) Method C: FTIR (ATR)
Primary Utility Definitive Structural Proof Purity & Mass Confirmation Functional Group Check
Resolution High (Distinguishes Tautomers)Medium (Co-elution common)Low (Broad overlaps)
Key Signal (Keto)

~4.2 ppm (s, 2H, -CH2-)
m/z 271/273 [M-H]⁻1720 cm⁻¹ (C=O ketone)
Key Signal (Enol)

~6.4 ppm (s, 1H, =CH-)
m/z 271/273 [M-H]⁻1680 cm⁻¹ (C=C stretch)
Blind Spot Requires solvent screening (DMSO vs CDCl3)Cannot distinguish tautomers easily; Ionization suppressionHard to quantify purity
Verdict Gold Standard Essential Support Quick Screen Only
Detailed Assessment
Method A: 1H NMR (The Gold Standard)

Why it wins: Only NMR can definitively prove that the "impurity" peaks are actually the enol form of the product. The Signature:

  • Keto Form: Look for a sharp singlet around 4.0–4.3 ppm corresponding to the methylene protons (

    
    -CH2).
    
  • Enol Form: Look for a singlet around 6.3–6.5 ppm corresponding to the vinylic proton.

  • Validation: The ratio of these integrals changes if you switch solvents (e.g., from

    
     to 
    
    
    
    ), whereas real impurities (like starting aldehyde) will maintain their ratio relative to the scaffold.
Method B: LC-MS (High Sensitivity)

Why it's needed: To rule out the decarboxylated byproduct (3-bromo-4-methoxyphenylacetic acid), which is a common degradation product in this synthesis. The Signature:

  • Target Mass: The bromine isotope pattern is critical. You must see a 1:1 ratio of peaks at m/z 271 and 273 (negative mode, [M-H]⁻).

  • Differentiation: The decarboxylated impurity will appear at m/z 243/245 , allowing for rapid quality control.

Validated Experimental Protocol

To confirm the identity of your synthesized batch, follow this self-validating workflow.

Step 1: Sample Preparation (The "Solvent Switch" Test)

Rationale: To distinguish tautomers from static impurities.

  • Sample A: Dissolve 5 mg of product in 0.6 mL Chloroform-d (

    
    ) .
    
    • Expectation: Predominantly Keto form.[2]

  • Sample B: Dissolve 5 mg of product in 0.6 mL DMSO-

    
     .
    
    • Expectation: Significant shift toward the Enol form due to hydrogen bonding stabilization with the solvent.

Step 2: NMR Acquisition & Analysis

Run a standard proton sequence (16 scans). Compare the integrals of the methylene (keto) vs. vinylic (enol) protons.

Target Data (Simulated for 3-Bromo-4-methoxyphenylpyruvic acid):

Proton EnvironmentMultiplicityShift (ppm) - KetoShift (ppm) - EnolIntegral Ratio (Approx)
-OCH3 Singlet3.853.823H
Ar-H (C2) Doublet (d)7.757.851H
Ar-H (C6) dd7.457.551H
Ar-H (C5) Doublet (d)7.057.051H

-CH2 (Keto)
Singlet 4.20 ~60% (in DMSO)
=CH- (Enol) Singlet 6.40 ~40% (in DMSO)

Note: If you observe a singlet at ~9.8 ppm, your reaction is incomplete (unreacted aldehyde).

Step 3: Purity Confirmation via LC-MS

Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid) on a C18 column.

  • Extract Ion Chromatogram (EIC) for m/z 270.8 - 273.2 .

  • Check for a single peak (tautomers usually co-elute or show slight shouldering on HPLC).

  • Critical Check: Scan for m/z 243 (Decarboxylated impurity). If this peak is >5%, the product must be recrystallized (typically from Ethanol/Water).

Decision Workflow

Use this logic gate to determine if your batch is ready for the next synthetic step (e.g., condensation to form the Sobetirome scaffold).

DecisionTree Start Crude Product Isolated NMR 1H NMR Analysis (DMSO-d6) Start->NMR Check1 Are there duplicate peaks? NMR->Check1 Impurity Suspect: Unreacted Aldehyde (Check 9.8 ppm) Check1->Impurity No (Single set) Tautomer Suspect: Tautomerism (Check 4.2 vs 6.4 ppm) Check1->Tautomer Yes (Double set) LCMS Run LC-MS (Check m/z 243 vs 271) Impurity->LCMS Tautomer->LCMS Pass IDENTITY CONFIRMED Proceed to Next Step LCMS->Pass Mass 271 (Major) Mass 243 (Minor <2%) Fail REJECT Recrystallize LCMS->Fail Mass 243 (Major)

Figure 2: Analytical Decision Matrix for batch release.

References

  • Scanlan, T. S., et al. (1998). "Selective thyroid hormone receptor-beta analogs." Journal of Medicinal Chemistry. (Foundational synthesis of GC-1/Sobetirome intermediates).

  • Chiellini, G., et al. (2002). "A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor." Chemistry & Biology. (Detailed characterization of halogenated phenylpyruvic acid precursors).

  • Coutts, I. G., et al. (1970). "Oxidation of phenols. Part I. The synthesis of arylpyruvic acids." Journal of the Chemical Society C: Organic. (Classic reference for keto-enol tautomerism in arylpyruvic acids).
  • Plöchl, J. (1884). "Über die Bildung von Indolderivaten aus Phenylbrenztraubensäure." Berichte der deutschen chemischen Gesellschaft. (Historical grounding for the Azlactone synthesis route).

Sources

Independent Verification of Biological Effects: A Comparative Guide to 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic shift necessitates the efficient export of lactate to avoid intracellular acidification and maintain glycolytic flux. Monocarboxylate transporters (MCTs), particularly MCT1 (encoded by the SLC16A1 gene), are crucial for this lactate transport and have emerged as a promising therapeutic target in oncology.[1][2]

This guide provides a framework for the independent verification of the biological effects of a novel investigational compound, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (hereafter referred to as Compound X ). Its structural similarity to pyruvate, a natural substrate of MCTs, suggests it may act as an inhibitor of this transporter family.

To establish a rigorous benchmark for its performance, we will compare Compound X to AZD3965 , a first-in-class, potent, and selective MCT1 inhibitor that has undergone Phase I clinical trials.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data analysis, and the scientific rationale behind each step of the verification process.

Comparative Analysis: Compound X vs. AZD3965

Our investigation will be structured around a central hypothesis: Compound X inhibits monocarboxylate transporter 1 (MCT1), leading to intracellular lactate accumulation and subsequent anti-proliferative effects in cancer cells.

The following sections will detail a comprehensive workflow to test this hypothesis, comparing the performance of Compound X against the established MCT1 inhibitor, AZD3965.

Part 1: In Vitro Target Engagement & Cellular Effects

The initial phase of verification focuses on confirming that Compound X engages its putative target in a cellular context and elicits the expected downstream biological consequences.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the logical flow of experiments to characterize and validate the on-target effects of Compound X.

cluster_0 Phase 1: In Vitro Verification cell_line Cell Line Selection (e.g., Raji, CA46) MCT1-high, MCT4-low dose_response Dose-Response & Viability (XTT/MTT Assay) cell_line->dose_response Determine GI50 lactate_assay Target Engagement: Intracellular Lactate Accumulation dose_response->lactate_assay Select effective concentrations western_blot Protein Expression Analysis (MCT1, MCT4, CD147) lactate_assay->western_blot Confirm target presence metabolic_flux Metabolic Phenotyping (Seahorse Assay: ECAR/OCR) lactate_assay->metabolic_flux Assess functional metabolic impact

Caption: Workflow for in vitro validation of a putative MCT1 inhibitor.

Cell Line Selection: The Importance of Genetic Context

The expression of different MCT isoforms is a critical determinant of sensitivity to MCT1 inhibition. Specifically, the expression of MCT4 has been identified as a primary mechanism of resistance to AZD3965, as it can compensate for the loss of MCT1-mediated lactate export.[3][7]

Recommended Cell Lines:

  • Sensitive Lines (MCT1-high, MCT4-low/negative): Raji and CA46 (Burkitt's lymphoma) cells are well-documented models sensitive to MCT1 inhibition.[8][9]

  • Resistant Lines (MCT1-high, MCT4-high): HT29 (colon carcinoma) can be used as a model to test the specificity of Compound X.[8]

Protocol: Western Blot for MCT1/MCT4 Expression

  • Cell Lysis: Lyse approximately 1-2 million cells from each selected cell line using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MCT1, MCT4, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Primary Endpoint: Inhibition of Lactate Transport

The most direct consequence of MCT1 inhibition is the accumulation of its primary substrate, lactate, inside the cell.[6][8] This serves as a robust biomarker for target engagement.

Protocol: Intracellular Lactate Accumulation Assay

  • Cell Seeding: Seed sensitive cells (e.g., Raji, CA46) in a 96-well plate at a density that allows for logarithmic growth over the assay period.

  • Compound Treatment: Treat cells for 24 hours with a range of concentrations of Compound X and AZD3965 (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Cell Lysis & Lactate Extraction: Wash the cells with ice-cold PBS to remove extracellular lactate. Lyse the cells and extract metabolites.

  • Lactate Quantification: Measure the lactate concentration in the lysates using a colorimetric or fluorometric lactate assay kit.[9][10] These assays typically use lactate oxidase, which produces H₂O₂, a molecule that reacts with a probe to generate a detectable signal.[10]

  • Normalization: Normalize the measured lactate concentration to the total protein content in each well, determined by a BCA assay.

Comparative Data Table 1: Target Engagement

CompoundCell LineTreatment DurationEC50 (Lactate Accumulation)Max. Lactate Increase (Fold Change)
Compound X Raji24 hours50 nM4.5-fold
AZD3965 Raji24 hours25 nM4.8-fold
Compound X HT2924 hours> 10 µM1.2-fold
AZD3965 HT2924 hours> 10 µM1.3-fold

Data are hypothetical and for illustrative purposes.

Functional Outcome: Anti-proliferative Effects

By disrupting lactate efflux, MCT1 inhibitors cause intracellular acidification and disrupt glycolysis, which can lead to cytostatic and/or cytotoxic effects.[3]

Protocol: Cell Viability (XTT/MTT) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat cells for 72 hours with serial dilutions of Compound X and AZD3965.

  • Reagent Addition: Add XTT or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibition concentration (GI50).[9]

Comparative Data Table 2: Anti-proliferative Activity

CompoundCell LineTreatment DurationGI50 (Growth Inhibition)
Compound X Raji72 hours100 nM
AZD3965 Raji72 hours85 nM
Compound X CA4672 hours125 nM
AZD3965 CA4672 hours110 nM
Compound X HT2972 hours> 10 µM
AZD3965 HT2972 hours> 10 µM

Data are hypothetical and for illustrative purposes.

Part 2: Mechanistic Insights into Metabolic Reprogramming

A key aspect of verification is understanding how the compound alters the global metabolic state of the cancer cell. Real-time metabolic flux analysis provides a dynamic view of cellular bioenergetics.

Glycolysis and Mitochondrial Respiration

MCT1 inhibition is expected to cause a rapid decrease in the extracellular acidification rate (ECAR), which is a proxy for glycolysis, due to the blockade of lactate export. The subsequent impact on mitochondrial respiration, measured by the oxygen consumption rate (OCR), can reveal metabolic vulnerabilities.[9]

cluster_1 MCT1's Role in Glycolytic Cancer Cells Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis High Rate Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Mitochondria Mitochondria Pyruvate->Mitochondria Alternative Fate MCT1 MCT1 Lactate->MCT1 Efflux Lactate_Accumulation Lactate_Accumulation Lactate->Lactate_Accumulation Intracellular Extracellular_Space Extracellular_Space MCT1->Extracellular_Space H+ Coupled CompoundX Compound X (Putative Inhibitor) CompoundX->MCT1 BLOCKS pH_Drop pH_Drop Lactate_Accumulation->pH_Drop Leads to pH_Drop->Glycolysis Feedback Inhibition OCR OCR Mitochondria->OCR Drives

Caption: Hypothesized mechanism of action for Compound X.

Protocol: Seahorse XF Real-Time Metabolic Flux Analysis

  • Cell Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Injection: Load Compound X and AZD3965 into the injector ports of the sensor cartridge. A baseline measurement of OCR and ECAR is taken before injection.

  • Data Acquisition: Inject the compounds and monitor OCR and ECAR in real-time.

  • Mitochondrial Stress Test (Optional): Following compound injection, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Comparative Data Table 3: Metabolic Flux Analysis

Compound (1 µM)Cell LineAcute Effect on ECARAcute Effect on OCR
Compound X RajiSignificant DecreaseModerate Increase
AZD3965 RajiSignificant DecreaseModerate Increase

Data are hypothetical and for illustrative purposes. The increase in OCR can occur as cells attempt to compensate for reduced glycolytic ATP production by upregulating oxidative phosphorylation.[8]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the independent verification of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (Compound X) as a putative MCT1 inhibitor. By directly comparing its performance against the well-characterized inhibitor AZD3965, researchers can generate a comprehensive data package to validate its mechanism of action, potency, and cellular effects.

The presented protocols for target expression, lactate transport, cell viability, and metabolic flux analysis form the cornerstone of this evaluation. Positive results, indicated by potent, MCT4-dependent lactate accumulation and anti-proliferative activity comparable to AZD3965, would provide strong evidence for its on-target activity.

Future in vivo studies using xenograft models (e.g., Raji or CA46) would be the logical next step to assess the therapeutic potential of Compound X, measuring tumor growth inhibition and confirming target engagement through analysis of intratumor lactate levels.[6][7]

References

  • Halford, S. et al. (2023). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research. [Link]

  • Health Research Authority. (n.d.). A Phase I trial of AZD3965 in patients with advanced cancer. [Link]

  • Ovens, M. J. et al. (2017). A first-in-human first-in-class (FIC) trial of the monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 in patients with advanced solid tumours. Journal of Clinical Oncology. [Link]

  • McIntosh, L. et al. (2021). Phase I expansion study of the first-in-class monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 in patients with diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL). Journal of Clinical Oncology. [Link]

  • Lopes-Coelho, F. et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. MDPI. [Link]

  • Polanski, R. et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. [Link]

  • Pérès, S. et al. (2019). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. Cancers. [Link]

  • BioIVT. (n.d.). MCT1 (SLC16A1) Transporter Assay. BioIVT. [Link]

  • Beloueche-Babari, M. et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research. [Link]

  • Jones, R. S. & Morris, M. E. (2016). Exploring monocarboxylate transporter inhibition for cancer treatment. OncoTargets and Therapy. [Link]

  • Gendron, C. M. et al. (2023). Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis. JCI Insight. [Link]

  • Nobre-Sousa, M. et al. (2017). Inhibition of monocarboxylate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma. Haematologica. [Link]

  • Bosshart, P. D. et al. (2021). The making of a potent L-lactate transport inhibitor. Communications Biology. [Link]

  • Corbet, C. et al. (2022). NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. STAR Protocols. [Link]

  • Miranda-Gonçalves, V. et al. (2023). Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer. International Journal of Molecular Sciences. [Link]

  • Payen, V. L. et al. (2017). Monocarboxylate transporter MCT1 promotes tumor metastasis independently of its activity as a lactate transporter. Cancer Research. [Link]

  • Fisel, P. et al. (2021). Therapeutic approaches involving isoforms monocarboxylate transporter (MCT)1 and MCT4. ResearchGate. [Link]

  • Schiroli, D. et al. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. International Journal of Molecular Sciences. [Link]

  • Van den Broek, N. J. F. et al. (2024). Optogenetic screening of MCT1 activity implicates a cluster of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of lactate transport. PLOS ONE. [Link]

  • Lui, G. Y. L. et al. (2021). Targeting metabolic activity in high-risk neuroblastoma through Monocarboxylate Transporter 1 (MCT1) inhibition. Oncogene. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

[1][2][3]

Executive Summary & Immediate Action

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS: 29974-00-3) is a halogenated organic acid.[1][2][3][4] While not typically classified as a P- or U-listed acute hazardous waste under US RCRA regulations, it poses specific disposal challenges due to its acidity and halogen content.[3]

Core Disposal Directive:

  • DO NOT dispose of down the drain or in municipal trash.

  • DO NOT mix with strong bases or oxidizers (risk of exothermic reaction).

  • DO segregate as "Halogenated Organic Acid" for high-temperature incineration.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound combines a corrosive/irritant acidic functionality with a halogenated aromatic ring, necessitating specific destruction parameters to prevent the formation of toxic byproducts (e.g., brominated dioxins) during incineration.[3]

PropertySpecification
Chemical Name 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
CAS Number 29974-00-3
Molecular Formula C₁₀H₉BrO₄
Physical State Solid (Powder), Beige to White
Acidity (pKa) ~2.0–3.0 (Estimated for

-keto acids)
Primary Hazards H315: Skin Irritation H319: Serious Eye Irritation H335: Respiratory Irritation
Incompatibilities Strong Oxidizers, Strong Bases

Regulatory Framework (RCRA & EPA)

Understanding the regulatory status ensures compliance and cost control.

RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA) [40 CFR 261], this specific CAS is not a listed waste (F, K, P, or U lists).[3] However, it is regulated based on characteristics :

  • Corrosivity (D002): If the waste is an aqueous solution with pH

    
     2, it is a D002 hazardous waste.[5] As a solid, it does not meet the definition of D002 but retains acidic properties.[3]
    
  • Toxicity Characteristic (TC): It is not a standard TC constituent (e.g., it is not Chloroform or Benzene).

The "Halogen Rule"

Because the molecule contains Bromine , it must be treated as Halogenated Waste .[3]

  • Cost Implication: Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs. Incinerators require specific scrubbers to neutralize hydrogen bromide (HBr) gas generated during combustion.

  • Operational Rule: Keep this waste stream separate from non-halogenated organics to avoid "up-classifying" the entire waste volume.

Waste Segregation & Storage Logic

Proper segregation prevents dangerous reactions and reduces disposal costs.

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct waste stream.

SegregationLogicStartWaste Generation:3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acidStatePhysical State?Start->StateSolidSolid (Powder/Crystals)State->SolidLiquidLiquid (Solution)State->LiquidBinSolidContainer A:Solid Hazardous Waste(Label: Halogenated Organic Solid)Solid->BinSolidPure Compoundor DebrisSolventTypeSolvent Type?Liquid->SolventTypeBinHaloContainer B:Halogenated Organic Solvents(Do not mix with Bases)SolventType->BinHaloOrganic Solvent(DCM, MeOH, etc.)BinAqContainer C:Aqueous Acidic Waste(Check pH, Label D002 if <2)SolventType->BinAqWater/Buffer

Figure 1: Decision matrix for segregating solid and liquid waste streams to minimize cross-contamination and disposal costs.

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired chemicals, weighing boat residues, or failed synthesis solids.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Avoid metal containers due to potential acid corrosion.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid"[1][2][3]

    • Hazards: Check "Irritant" and "Acid".

    • Note: Write "Contains Bromine" clearly on the tag.

  • Storage: Store in a satellite accumulation area (SAA) inside secondary containment.

  • Disposal Path: Lab Pack

    
     High-Temperature Incineration.
    
Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Applicability: Reaction mixtures or analytical waste.

  • Assessment: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Water).[3]

  • Segregation:

    • If Halogenated Solvent: Pour into the Halogenated Waste carboy.

    • If Non-Halogenated Solvent: Pour into the Halogenated Waste carboy (due to the solute). Crucial: Do not pour into Non-Halogenated waste; the brominated solute contaminates the stream.

    • If Aqueous:[1][2][6] Pour into Aqueous Acid waste.

  • Neutralization (Optional but Recommended): If the solution is highly acidic, it may be neutralized to pH 6–8 with dilute Sodium Bicarbonate (

    
    ) before adding to organic waste drums to prevent drum corrosion.
    
    • Warning: Perform neutralization slowly in a fume hood;

      
       evolution will occur.
      
Protocol C: Spill Cleanup

Scenario: 5g of powder dropped on the benchtop.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] If dust is visible, use an N95 or half-mask respirator.[3]

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.

  • Cleanup:

    • Dry Spill: Gently sweep up using a brush and dustpan. Avoid creating dust.[4][7][8][9][10][11]

    • Wet Spill: Absorb with vermiculite or spill pads.[7]

  • Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution (to neutralize acid residues), followed by water and then ethanol.

  • Disposal: Place all contaminated debris (gloves, pads, powder) into a sealed plastic bag, then into the Solid Hazardous Waste container.[3]

Destruction Method: Incineration

Why can't this go to a landfill?

  • Leaching: Halogenated organics can leach into groundwater.

  • Persistence: The brominated aromatic ring is resistant to biological degradation.

Required Method: High-Temperature Incineration (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

  • Mechanism: Thermal oxidation breaks the C-Br bond.[2]

  • Scrubbing: The incinerator must be equipped with caustic scrubbers to capture the resulting Hydrogen Bromide (HBr) gas, converting it to harmless salts (NaBr) before stack release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277258, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.[1][2][3] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[9][10] Retrieved from [Link][1][2]

Personal protective equipment for handling 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment & Handling Guide: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Part 1: Executive Safety Directives (Rapid Response)

Hazard Classification (Predicted via SAR Analysis): Based on structural analogs (e.g., 3-Bromo-4-methoxyphenylacetic acid, Pyruvic acid derivatives), this compound must be treated as a Severe Irritant / Potential Corrosive and a Respiratory Sensitizer .[1][2]

  • Signal Word: DANGER (Precautionary Principle applied due to

    
    -keto acid acidity and halogenated aromatic moiety).[1][2]
    
  • Primary Risks: Chemical burns to mucous membranes, corneal damage, and respiratory tract inflammation.[1][2]

Immediate PPE Requirements:

Protection Zone Specification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][2] Face shield required if handling >10g or solutions.[1]
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil).[1][2] Change immediately upon splash.[1][2]
Respiratory P100/HEPA Filter (if powder) or OV/AG Cartridge (if in solution/heated).[1][2] Work strictly within a Fume Hood.

| Body | Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat.[1][2] Closed-toe chemical-resistant footwear.[1][2] |

Part 2: Chemical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I do not rely solely on generic SDS data, which is often sparse for specific intermediates. We utilize Structure-Activity Relationship (SAR) analysis to predict behavior:

  • Acidity (

    
    -Keto Functionality):  The 2-oxopropanoic acid moiety is electronically similar to pyruvic acid (pKa ~2.5), making it significantly more acidic than standard carboxylic acids.[1][2] This increases the risk of immediate tissue damage upon contact.[1][2]
    
  • Halogenation (Bromine Substituent): The bromine atom on the phenyl ring increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs.[1][2]

  • Physical State: Likely a crystalline solid.[1][2] Electrostatic charging during weighing is a critical risk vector for inhalation of airborne particulates.[1][2]

Part 3: PPE Technical Specifications & Selection Logic

Hand Protection: Permeation Dynamics

Standard latex gloves are insufficient due to the organic acid nature of the compound.[2]

  • Primary Barrier: Nitrile Rubber (0.11 mm / 4-5 mil).[1][2]

    • Justification: Nitrile offers excellent degradation resistance to organic acids.[1][2]

  • Secondary Barrier (High Risk): If dissolved in halogenated solvents (DCM/Chloroform) or ketones (Acetone), use Silver Shield / 4H Laminate gloves as an under-glove.[1][2]

    • Causality: The solvent acts as a carrier vehicle, dragging the toxic solute through standard nitrile in <5 minutes.[1]

Respiratory Protection: The Filtration Logic
  • Solid Phase: Use N95/P2 for incidental handling. For weighing >500mg, use a P100/P3 particulate respirator if a powder containment hood is unavailable.[1]

  • Liquid Phase: If heating or reacting, Acid Gas (AG) cartridges are mandatory due to potential decarboxylation or volatilization of acidic byproducts.[1][2]

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the mandatory safety workflow for handling this compound.

HandlingWorkflow cluster_danger CRITICAL CONTROL POINT Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Engineering Eng. Control: Fume Hood Sash < 18" CheckPPE->Engineering Weighing Weighing: Static Gun + Balance Enclosure Engineering->Weighing Solubilization Solubilization: Add Solvent Slowly (Exothermic?) Weighing->Solubilization Cleanup Decontamination: Wipe with 5% NaHCO3 Solubilization->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage where dust generation is most likely.

Step-by-Step Protocol

Step 1: Engineering Setup

  • Ensure the Fume Hood face velocity is between 80-100 fpm .[1]

  • Place an anti-static mat or use an ionizing gun inside the hood.[1] Why? Brominated organic solids are prone to static buildup, causing "fly-away" powder that bypasses respiratory zones.[1][2]

Step 2: Weighing & Transfer

  • Never weigh on an open bench.[1][2]

  • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Transfer the solid directly into a pre-weighed vessel containing the stir bar to minimize transfer steps.[2]

Step 3: Reaction Initiation

  • If dissolving in basic media, expect a mild exotherm (neutralization).[1][2] Add base dropwise.[1][2]

  • If using as an intermediate in coupling, keep the reaction vessel closed/vented to a scrubber to contain any potential HBr evolution if acid chlorides are generated.[1][2]

Part 5: Decontamination & Waste Management

Disposal Logic: This compound contains both a halogen (Br) and an organic acid functionality.[1][2][3][4] It cannot go into standard organic waste if your facility separates halogenated vs. non-halogenated.[1][2]

Decontamination Solution:

  • Prepare a 5% Sodium Bicarbonate (

    
    )  solution.
    
  • Mechanism:[1][2][5][6] The bicarbonate neutralizes the carboxylic acid group (

    
    ), converting it to a water-soluble salt that is easier to wipe up, while buffering acidity.[1]
    

Waste Decision Tree:

WasteDisposal Waste Waste Generated Type Is it Solid or Liquid? Waste->Type Solid Solid Waste (Contaminated Wipes/PPE) Type->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) Type->Liquid Liquid SolidDisp Double Bag -> Solid Hazardous Waste Solid->SolidDisp HalogenCheck Contains Halogenated Solvents (DCM, CHCl3)? Liquid->HalogenCheck HaloWaste Container: HALOGENATED ORGANIC HalogenCheck->HaloWaste Yes AcidWaste Container: ACIDIC ORGANIC WASTE HalogenCheck->AcidWaste No (e.g. Water/Methanol)

Figure 2: Waste stream segregation logic.[1][2] Note that even in non-halogenated solvents, the compound itself is halogenated, so "Halogenated Waste" is the safest default if concentration is high.[1]

References

  • PubChem. (n.d.).[1][2][7] 3-(4-Methoxyphenyl)-2-oxopropanoic acid (Analogous Compound Data). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: Phenylpyruvic acid derivatives. Retrieved October 26, 2023, from [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。